Bromo-PEG4-MS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrO6S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIMQGOWWSFHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bromo-PEG4-MS: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG4-MS is a heterobifunctional crosslinker of significant interest in the field of targeted protein degradation (TPD). Specifically, it serves as a polyethylene glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of this compound, including its chemical properties, its role in PROTAC synthesis, relevant experimental protocols, and its application in the development of potent protein degraders.
Core Concepts of PROTAC Technology
PROTACs are bifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] The linker plays a crucial role in this process, as its length, flexibility, and chemical composition can significantly impact the stability and geometry of the ternary complex, and consequently, the efficiency of protein degradation.
Physicochemical Properties of this compound
This compound is characterized by a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity to the molecule. This increased water solubility can improve the overall physicochemical properties of the resulting PROTAC, potentially enhancing cell permeability and bioavailability. The molecule is flanked by two distinct reactive groups: a bromo group and a mesylate (MS) group. Both are excellent leaving groups, making them suitable for nucleophilic substitution reactions in the assembly of PROTACs.
| Property | Value | Source |
| Chemical Formula | C9H19BrO6S | |
| Molecular Weight | 335.21 g/mol | |
| CAS Number | 2167807-41-0 | |
| Appearance | Liquid | |
| Storage | -20°C | |
| Solubility | Soluble in DMSO, DMF, DCM |
Role in PROTAC Synthesis
The heterobifunctional nature of this compound allows for a modular and strategic approach to PROTAC synthesis. The bromo and mesylate groups can be selectively reacted with different nucleophiles on the POI ligand and the E3 ligase ligand. For instance, the bromo group can react with a thiol or amine on one ligand, while the mesylate group can be displaced by a hydroxyl or another amine on the second ligand. This versatility allows for the convergent synthesis of a diverse library of PROTACs with varying linker attachment points and orientations.
Experimental Protocols
While a specific, published protocol for the direct use of this compound was not identified in the literature, the following is a representative protocol for the synthesis of a BRD4-targeting PROTAC, adapted from established methods using similar bromo-PEG linkers. The mesylate group is expected to exhibit similar reactivity to the bromide under these conditions.
Synthesis of a BRD4-Targeting PROTAC using a Bromo-PEG4-Linker
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein, a key regulator of gene expression implicated in cancer. The synthesis involves the coupling of a BRD4 inhibitor (e.g., JQ1) and an E3 ligase ligand (e.g., pomalidomide) via a PEG4 linker.
Step 1: Functionalization of JQ1 with the Bromo-PEG4-Linker
-
Materials:
-
(+)-JQ1 (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve (+)-JQ1 in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add K2CO3 to the solution and stir for 30 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the JQ1-PEG4-linker intermediate.
-
Step 2: Coupling of the JQ1-PEG4-Linker to Pomalidomide
-
Materials:
-
JQ1-PEG4-linker intermediate (1.0 eq)
-
Pomalidomide (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the JQ1-PEG4-linker intermediate and pomalidomide in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
-
Step 3: Characterization
-
Confirm the identity and purity of the final PROTAC product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Presentation
The efficacy of PROTACs is often evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table presents representative data for BRD4-targeting PROTACs with PEG4 linkers, demonstrating the impact of linker composition on degradation efficiency.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | PEG | Sub-nanomolar | >90 | Burkitt's Lymphoma | |
| PROTAC 1 | PEG | Not specified | >80 | 22Rv1 (Prostate Cancer) | |
| MZ1 | PEG | ~25 | >90 | HeLa (Cervical Cancer) |
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
BRD4 Signaling Pathway in Cancer
Caption: Simplified BRD4 signaling pathway in cancer.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs, a promising new class of therapeutics. Its heterobifunctional nature and the hydrophilic properties of the PEG spacer offer significant advantages in the rational design and development of effective protein degraders. The provided protocols and data serve as a guide for researchers in this exciting and rapidly evolving field, with the potential to address previously "undruggable" targets in various diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bromo-PEG4-MS: Chemical Structure, Properties, and Applications in Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG4-MS, a heterobifunctional linker critical in the fields of bioconjugation and targeted protein degradation. This document details its chemical structure and properties, offers insights into its applications, and provides exemplary experimental protocols for its use.
Introduction to this compound
This compound is a polyethylene glycol (PEG)-based linker molecule featuring a terminal bromo group and a methylsulfonyl (MS) group. The PEG4 moiety, consisting of four ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. The bromo group serves as a reactive handle for nucleophilic substitution, while the methylsulfonyl group can act as a stable and polar component of the linker. These characteristics make this compound and related structures valuable tools in the construction of complex biomolecules, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1] They are typically composed of a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker's length, composition, and flexibility are critical determinants of a PROTAC's efficacy. Bromo-PEGylated linkers are frequently employed in PROTAC design due to their synthetic tractability and beneficial physicochemical properties.
Chemical Structure and Properties
The chemical structure of this compound consists of a four-unit polyethylene glycol chain functionalized with a bromine atom at one terminus and a methylsulfonyl group at the other. A variety of related bromo-PEG4 derivatives with different terminal functional groups are also commercially available and widely used in research.
Table 1: Physicochemical Properties of this compound and Related Linkers
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Functional Groups |
| This compound | C9H19BrO6S | 335.21 | 2167807-41-0 | Bromo, Methylsulfonyl |
| Bromo-PEG4-acid | C11H21BrO6 | 329.18 | 1393330-38-5 | Bromo, Carboxylic Acid |
| Bromo-PEG4-bromide | C10H20Br2O4 | 364.07 | 57602-02-5 | Bromo, Bromo |
| Bromo-PEG4-azide | C10H20BrN3O4 | 326.19 | 1951439-37-4 | Bromo, Azide |
| Bromo-PEG4-alcohol | C8H17BrO4 | 257.12 | 85141-94-2 | Bromo, Hydroxyl |
| Bromo-PEG4-t-butyl ester | C15H29BrO6 | 385.29 | 564476-32-0 | Bromo, t-butyl ester |
Applications in Bioconjugation and PROTAC Synthesis
The primary application of this compound and its analogues is in the covalent linkage of two molecular entities. The bromo group is a good leaving group and readily undergoes nucleophilic substitution reactions, particularly with soft nucleophiles like thiols (e.g., from cysteine residues in proteins) and phenols. This reactivity is fundamental to its use in bioconjugation and the synthesis of PROTACs.
PROTAC Synthesis
In the context of PROTACs, a bromo-PEG linker can be used to connect the target protein ligand to the E3 ligase ligand. The synthesis is often modular, with one of the ligands being functionalized with a nucleophile that reacts with the bromo-terminated linker.
The general principle of PROTAC action is the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Experimental Protocols
The following are generalized protocols for reactions involving bromo-PEG linkers. Researchers should optimize these conditions for their specific substrates and applications.
General Protocol for Nucleophilic Substitution with a Phenolic Hydroxyl Group (PROTAC Synthesis)
This protocol is adapted for the synthesis of a PROTAC where the target protein ligand contains a phenolic hydroxyl group.
Materials:
-
Target protein ligand with a phenolic hydroxyl group (e.g., JQ1)
-
Bromo-PEG-linker (e.g., this compound or a derivative)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Thin-layer chromatography (TLC) plates or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a solution of the target protein ligand (1.0 equivalent) in anhydrous DMF, add potassium carbonate (3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the bromo-PEG-linker (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the linker-ligand intermediate.
General Protocol for Amide Bond Formation with a Carboxylic Acid-Terminated PEG Linker
This protocol is for reacting a bromo-PEG-acid linker with an amine-containing molecule.
Materials:
-
Amine-containing molecule (e.g., E3 ligase ligand)
-
Bromo-PEG-acid linker (e.g., Bromo-PEG4-acid)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
LC-MS for reaction monitoring
Procedure:
-
To a solution of the bromo-PEG-acid linker (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-containing molecule (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or flash column chromatography.
Conclusion
This compound and its derivatives are versatile and valuable tools for researchers in chemistry, biology, and pharmacology. Their defined structure, hydrophilicity, and reactive handles make them ideal for constructing complex molecular architectures like PROTACs. The protocols and information provided in this guide serve as a foundation for the successful application of these linkers in innovative research and drug development endeavors. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile linkers like this compound will undoubtedly grow.
References
Synthesis of Bromo-PEG4-MS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Bromo-PEG4-MS, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a two-step process commencing from the commercially available Tetraethylene glycol monomethyl ether (m-PEG4-OH). The procedures detailed herein are based on established chemical transformations and include reaction protocols, purification methods, and characterization data.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the mesylation of the terminal hydroxyl group of Tetraethylene glycol monomethyl ether. The subsequent step is a nucleophilic substitution of the resultant mesylate group with a bromide ion to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Tetraethylene glycol monomethyl ether mesylate (m-PEG4-OMs)
This procedure details the conversion of the terminal hydroxyl group of Tetraethylene glycol monomethyl ether to a mesylate, a good leaving group for the subsequent substitution reaction.
Reaction Scheme:
Caption: Mesylation of m-PEG4-OH.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Tetraethylene glycol monomethyl ether | 208.25 | 1.00 g | 4.80 |
| Methanesulfonyl chloride (MsCl) | 114.55 | 0.66 g | 5.76 |
| Triethylamine (Et3N) | 101.19 | 0.73 mL | 5.28 |
| Dichloromethane (DCM) | - | 20 mL | - |
Procedure:
-
To a solution of Tetraethylene glycol monomethyl ether (1.00 g, 4.80 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (0.73 mL, 5.28 mmol) is added.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Methanesulfonyl chloride (0.45 mL, 5.76 mmol) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is then washed successively with water (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Tetraethylene glycol monomethyl ether mesylate.
Expected Yield:
The typical yield for this reaction is high, often exceeding 95%.
Step 2: Synthesis of this compound
This protocol describes the nucleophilic substitution of the mesylate group with bromide to furnish the final product.
Reaction Scheme:
Caption: Bromination of m-PEG4-OMs.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Tetraethylene glycol monomethyl ether mesylate | 286.35 | 1.00 g | 3.49 |
| Lithium Bromide (LiBr) | 86.85 | 0.45 g | 5.24 |
| Acetone | - | 25 mL | - |
Procedure:
-
A solution of Tetraethylene glycol monomethyl ether mesylate (1.00 g, 3.49 mmol) in anhydrous acetone (25 mL) is prepared in a round-bottom flask.
-
Lithium bromide (0.45 g, 5.24 mmol) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane (30 mL) and water (30 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the crude this compound.
Purification:
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure product.
Expected Yield:
The yield for the nucleophilic substitution of mesylates with bromide is typically high, often in the range of 80-95%.
Characterization Data
The structural integrity and purity of the synthesized compounds should be confirmed by spectroscopic methods.
Table 1: 1H NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| m-PEG4-OMs | 4.38 | t | 2H | -CH2-OMs |
| 3.75 | t | 2H | -CH2-CH2-OMs | |
| 3.68 - 3.60 | m | 12H | PEG backbone (-O-CH2-CH2-O-) | |
| 3.55 | t | 2H | -CH2-OCH3 | |
| 3.38 | s | 3H | -OCH3 | |
| 3.08 | s | 3H | -SO2CH3 | |
| This compound | 3.80 | t | 2H | -CH2-Br |
| 3.68 - 3.60 | m | 14H | PEG backbone (-O-CH2-CH2-O-) | |
| 3.55 | t | 2H | -CH2-OCH3 | |
| 3.38 | s | 3H | -OCH3 |
Note: NMR spectra should be recorded in CDCl3. Chemical shifts are referenced to the residual solvent peak.
Table 2: 13C NMR Data (Predicted)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| m-PEG4-OMs | ~71.9 | -CH2-OMs |
| ~70.8 - 70.5 | PEG backbone (-O-CH2-CH2-O-) | |
| ~69.0 | -CH2-CH2-OMs | |
| ~59.0 | -OCH3 | |
| ~37.7 | -SO2CH3 | |
| This compound | ~71.9 | -O-CH2-CH2-Br |
| ~70.8 - 70.5 | PEG backbone (-O-CH2-CH2-O-) | |
| ~70.0 | -O-CH2-CH2-Br | |
| ~59.0 | -OCH3 | |
| ~30.3 | -CH2-Br |
Note: Predicted chemical shifts are based on typical values for similar structures and should be confirmed by experimental data.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Methanesulfonyl chloride is corrosive and lachrymatory; handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Lithium bromide is hygroscopic and an irritant.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
An In-depth Technical Guide to Bromo-PEG4-NHS Ester: Suppliers, Cost, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bromo-PEG4-NHS ester, a heterobifunctional crosslinker increasingly utilized in advanced biomedical research and drug development. The guide details commercially available suppliers, associated costs, and the fundamental chemical properties of this reagent. A significant focus is placed on its primary application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), elucidating the mechanism of action within the ubiquitin-proteasome pathway. Detailed experimental protocols for bioconjugation and PROTAC synthesis are provided, accompanied by illustrative diagrams to clarify complex biological and chemical processes.
Introduction to Bromo-PEG4-NHS Ester
Bromo-PEG4-NHS ester, also referred to as Bromoacetamido-PEG4-NHS ester, is a versatile chemical tool employed in bioconjugation and chemical biology.[1][2] It features two distinct reactive moieties connected by a 4-unit polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester facilitates covalent linkage to primary amines, such as those found on the side chains of lysine residues in proteins.[1][3] Concurrently, the bromoacetyl group can react with thiol groups, for instance, from cysteine residues.[1] The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate. This dual reactivity makes it an ideal linker for creating complex biomolecular architectures, most notably in the burgeoning field of targeted protein degradation.
Commercial Suppliers and Cost Analysis
A variety of chemical suppliers offer Bromo-PEG4-NHS ester, often under the more specific name Bromoacetamido-PEG4-NHS ester. The cost can vary based on purity, quantity, and the specific vendor. Below is a comparative table of major suppliers and their listed prices.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| BroadPharm | BP-20569 | >98% | 100 mg | $280.00 |
| 250 mg | $485.00 | |||
| 500 mg | $960.00 | |||
| AxisPharm | AP10955 | >95% | 100 mg | $280.00 |
| 250 mg | $485.00 | |||
| 500 mg | $960.00 | |||
| MedChemExpress | HY-132017 | >98% | 100 mg | Inquire |
| 250 mg | Inquire | |||
| MolCore | MC739230 | >98% | Inquire | Inquire |
| TargetMol | T10794 | >98% | Inquire | Inquire |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Applications in PROTAC-Mediated Protein Degradation
The most prominent application of Bromo-PEG4-NHS ester is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.
A PROTAC molecule consists of three key components:
-
A ligand for the target protein (or "warhead"): This moiety binds specifically to the protein of interest that is targeted for degradation.
-
A ligand for an E3 ubiquitin ligase: This part of the molecule recruits an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a target protein.
-
A chemical linker: This connects the target protein ligand and the E3 ligase ligand.
Bromo-PEG4-NHS ester serves as a versatile linker in PROTAC design. Its dual reactive ends allow for the covalent attachment of the "warhead" and the E3 ligase ligand, effectively creating the bifunctional PROTAC molecule. The PEG4 spacer provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The Ubiquitin-Proteasome Signaling Pathway
The ubiquitin-proteasome pathway is a fundamental cellular process for protein degradation. The process begins with the activation of ubiquitin, a small regulatory protein, by an E1 activating enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Subsequently, an E3 ubiquitin ligase mediates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. This process is repeated to form a polyubiquitin chain on the target protein, which acts as a signal for its recognition and degradation by the 26S proteasome.
A PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are representative protocols for the use of Bromo-PEG4-NHS ester in bioconjugation and PROTAC synthesis. These protocols are intended as a guide and may require optimization for specific applications.
General Protocol for Protein Conjugation with Bromo-PEG4-NHS Ester
This protocol describes the conjugation of Bromo-PEG4-NHS ester to a protein containing accessible primary amines and thiols.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
Bromo-PEG4-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS.
-
Reagent Preparation: Immediately before use, dissolve the Bromo-PEG4-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved Bromo-PEG4-NHS ester to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted Bromo-PEG4-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Representative Protocol for PROTAC Synthesis using Bromo-PEG4-NHS Ester
This protocol outlines a two-step synthesis of a PROTAC, where a target protein ligand with a free amine is first coupled to the NHS ester of the linker, followed by the reaction of the bromoacetyl group with a thiol-containing E3 ligase ligand.
Materials:
-
Target protein ligand with a primary amine
-
E3 ligase ligand with a thiol group
-
Bromo-PEG4-NHS ester
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry for characterization
Procedure:
Step 1: Reaction of Target Protein Ligand with Bromo-PEG4-NHS Ester
-
Dissolve the target protein ligand (1 equivalent) and Bromo-PEG4-NHS ester (1.1 equivalents) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate (Target Protein Ligand-PEG4-Bromo) by flash column chromatography or preparative HPLC.
Step 2: Reaction of the Intermediate with the E3 Ligase Ligand
-
Dissolve the purified intermediate from Step 1 (1 equivalent) and the thiol-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Add a base such as DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Caption: PROTAC synthesis workflow.
Conclusion
Bromo-PEG4-NHS ester is a valuable and versatile heterobifunctional linker for researchers in drug discovery and chemical biology. Its well-defined reactive ends and the inclusion of a PEG spacer make it particularly suitable for the synthesis of PROTACs, a promising new class of therapeutics. This guide has provided an overview of its suppliers, cost, and a detailed look into its application in targeted protein degradation. The experimental protocols and diagrams presented herein offer a practical resource for the design and execution of experiments involving Bromo-PEG4-NHS ester. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like Bromo-PEG4-NHS ester will undoubtedly grow in importance.
References
An In-depth Technical Guide to Bromo-PEG4-MS and its Congeners in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bromo-PEG4 Linkers
Bromo-PEG4 linkers are heterobifunctional molecules that play a pivotal role in modern bioconjugation and drug delivery. They are constructed around a core of four repeating ethylene glycol units (PEG4), which imparts hydrophilicity and biocompatibility to the linker. This polyethylene glycol chain is flanked by two distinct functional groups, allowing for the sequential or orthogonal conjugation of different molecules.
The "Bromo" designation refers to a terminal bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward attachment of the linker to a variety of nucleophiles, such as amines, thiols, and hydroxyl groups, found on biomolecules or synthetic constructs.
The other end of the linker can be modified with various functional groups, leading to a diverse family of reagents tailored for specific applications. The "-MS" in Bromo-PEG4-MS is presumed to stand for Methane Thiosulfonate, a functional group known for its reactivity towards thiols, forming stable disulfide bonds. This makes this compound a valuable tool for site-specific modification of cysteine residues in proteins.
The Role of this compound in PROTACs
PROTACs are revolutionary therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This compound is an ideal candidate for a PROTAC linker due to several key features:
-
Hydrophilicity: The PEG4 core enhances the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.
-
Flexibility and Length: The length and flexibility of the PEG4 chain can be optimized to ensure the proper orientation of the two ligands for efficient ternary complex formation.
-
Bifunctionality: The bromo and methane thiosulfonate groups provide orthogonal handles for the sequential attachment of the target protein ligand and the E3 ligase ligand.
Quantitative Data of Bromo-PEG4 Derivatives
While specific data for this compound is limited, a wealth of information exists for its closely related analogs. The following table summarizes the key quantitative data for a selection of commercially available Bromo-PEG4 derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| This compound (presumed) | Not Available | C11H23BrO6S2 | 414.51 | >95% |
| Bromo-PEG4-acid | 1393330-38-5 | C11H21BrO6 | 329.18 | >98%[1] |
| Bromo-PEG4-azide | 1951439-37-4 | C10H20BrN3O4 | 326.18 | >98%[2] |
| Bromo-PEG4-bromide | 57602-02-5 | C10H20Br2O4 | 364.07 | >98%[3][4][5] |
| Bromo-PEG4-t-butyl ester | 564476-32-0 | C15H29BrO6 | 385.29 | >98% |
| m-PEG4-bromide | 110429-45-3 | C9H19BrO4 | 271.15 | >95% |
Experimental Protocols
Due to the lack of specific published protocols for the synthesis and use of this compound, this section provides generalized experimental methodologies for the synthesis of a PROTAC using a heterobifunctional Bromo-PEG4 linker. These protocols are based on standard bioconjugation techniques and the known reactivity of the functional groups involved.
General Synthesis of a PROTAC using a Bromo-PEG4 Linker
This protocol describes a two-step synthesis of a PROTAC, starting with the attachment of the E3 ligase ligand to the bromo- end of the linker, followed by the conjugation of the target protein ligand to the other functional group.
Step 1: Conjugation of the E3 Ligase Ligand to the Bromo-PEG4 Linker
-
Materials:
-
Bromo-PEG4-X (where X is the second functional group, e.g., Methane Thiosulfonate)
-
E3 Ligase Ligand with a nucleophilic handle (e.g., an amine or thiol)
-
Aprotic solvent (e.g., DMF or DMSO)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
-
Procedure:
-
Dissolve the Bromo-PEG4-X linker and the E3 ligase ligand in the aprotic solvent.
-
Add the base to the reaction mixture to facilitate the nucleophilic substitution.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Purify the resulting conjugate by flash chromatography or preparative HPLC.
-
Step 2: Conjugation of the Target Protein Ligand
-
Materials:
-
Purified E3 Ligase Ligand-PEG4-X conjugate from Step 1
-
Target Protein Ligand with a compatible reactive group for "X"
-
Appropriate solvent and catalyst depending on the nature of "X"
-
-
Procedure:
-
Dissolve the E3 Ligase Ligand-PEG4-X conjugate and the Target Protein Ligand in a suitable solvent.
-
Add any necessary catalysts or reagents to initiate the conjugation reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the final PROTAC molecule using preparative HPLC.
-
Mandatory Visualizations
Signaling Pathway of PROTAC Action
The following diagram illustrates the catalytic mechanism of protein degradation induced by a PROTAC molecule.
References
An In-depth Technical Guide to Bromo-PEG4-NHS Ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG4-NHS ester, a heterobifunctional crosslinker pivotal in bioconjugation and the development of targeted therapeutics. This document details its physicochemical properties, with a focus on its molecular weight, and provides detailed experimental protocols for its application in protein labeling and Proteolysis Targeting Chimera (PROTAC) synthesis.
Core Properties of Bromo-PEG4-NHS Ester
Bromo-PEG4-NHS ester is a versatile chemical tool featuring a tetra-polyethylene glycol (PEG4) spacer, which enhances solubility and provides spatial separation between conjugated molecules. One terminus is functionalized with a bromo group, a reactive handle for nucleophilic substitution, while the other end contains an N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines.
It is important to note that while the user query specified "Bromo-PEG4-MS," the widely documented and commercially available compound is Bromo-PEG4-NHS ester . It is highly probable that "MS" was a typographical error. This guide will focus on the properties and applications of the NHS ester variant.
Physicochemical Data
The fundamental properties of Bromo-PEG4-NHS ester are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 426.26 g/mol | [1][2] |
| Chemical Formula | C15H24BrNO8 | [1][2] |
| CAS Number | 2148295-98-9 | [2] |
Molecular Weight Calculation
The molecular weight of Bromo-PEG4-NHS ester is derived from the sum of the atomic weights of its constituent atoms. The table below details this calculation.
| Element (Symbol) | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 15 | 12.011 | 180.165 |
| Hydrogen (H) | 24 | 1.008 | 24.192 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 8 | 15.999 | 127.992 |
| Total Molecular Weight | 426.260 |
Applications in Bioconjugation and Drug Discovery
The dual reactivity of Bromo-PEG4-NHS ester makes it a valuable reagent in several advanced biochemical applications.
-
Protein Labeling and Modification : The NHS ester functionality allows for the straightforward conjugation of the PEG linker to proteins and other biomolecules via primary amines present on lysine residues and the N-terminus. This can be used to introduce a PEG spacer for various purposes, including improving solubility or providing an attachment point for other molecules.
-
PROTAC Synthesis : Bromo-PEG4-NHS ester is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The bromo group on the PEG linker can be used to attach a ligand for the protein of interest, while the NHS ester can be reacted with an E3 ligase ligand.
Experimental Protocols
The following sections provide detailed methodologies for common applications of Bromo-PEG4-NHS ester.
Protocol 1: General Protein Labeling with Bromo-PEG4-NHS Ester
This protocol outlines the steps for conjugating Bromo-PEG4-NHS ester to a protein via its primary amines.
Materials:
-
Protein of interest
-
Bromo-PEG4-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Bromo-PEG4-NHS ester in anhydrous DMF or DMSO. Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the Bromo-PEG4-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove excess, unreacted Bromo-PEG4-NHS ester and byproducts using a desalting column.
Protocol 2: Synthesis of a PROTAC using Bromo-PEG4-NHS Ester
This protocol provides a general workflow for the synthesis of a PROTAC, where Bromo-PEG4-NHS ester serves as the linker.
Materials:
-
Ligand for the protein of interest (POI) containing a nucleophilic group (e.g., a phenol or thiol)
-
Ligand for an E3 ubiquitin ligase containing a primary amine
-
Bromo-PEG4-NHS ester
-
Anhydrous DMF or DMSO
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Step A: Conjugation to the POI Ligand:
-
Dissolve the POI ligand and a slight molar excess of a non-nucleophilic base (e.g., DIPEA) in anhydrous DMF or DMSO.
-
Add Bromo-PEG4-NHS ester to the solution.
-
Stir the reaction at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the resulting POI-linker intermediate by HPLC.
-
-
Step B: Conjugation to the E3 Ligase Ligand:
-
Dissolve the purified POI-linker intermediate and the E3 ligase ligand in anhydrous DMF or DMSO.
-
Add a non-nucleophilic base such as DIPEA to catalyze the reaction between the NHS ester and the amine on the E3 ligase ligand.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the final PROTAC molecule by HPLC.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Workflow for Protein Labeling.
Caption: PROTAC Synthesis and Mechanism.
References
A Deep Dive into the Solubility of Bromo-PEG4-MS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Bromo-PEG4-MS, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this critical reagent is paramount for its effective handling, storage, and application in complex chemical syntheses. This document outlines its solubility in various common laboratory solvents, provides generalized experimental protocols for solubility determination, and presents a logical framework for assessing its behavior in different solvent systems.
Core Concepts and Structure
This compound, with the chemical formula C9H19BrO6S, is a polyethylene glycol (PEG)-based linker. The structure incorporates a bromo group at one end and a mesylate (MS) group at the other, connected by a tetra-ethylene glycol (PEG4) spacer. The PEG spacer is a key feature, as it is known to enhance the aqueous solubility of molecules to which it is attached. The bromo and mesylate functional groups are excellent leaving groups for nucleophilic substitution reactions, making this linker a versatile tool in synthetic chemistry.
Qualitative Solubility Profile
| Compound | Soluble In |
| This compound | Data not explicitly provided; however, based on its structure and the solubility of similar compounds, it is likely soluble in DMSO, DMF, and chlorinated solvents like DCM. |
| Bromo-PEG4-acid | Water, DMSO, DMF, DCM[1] |
| Bromo-PEG4-t-butyl ester | DMSO, DCM, DMF[2] |
| Bromoacetamido-PEG4-acid | Water, DCM[3] |
Note: This table provides a general guideline. The solubility can be influenced by factors such as temperature, purity of the compound, and the presence of other solutes. It is always recommended to perform small-scale solubility tests before proceeding with larger-scale experiments.
Experimental Protocol for Solubility Determination
While precise, quantitative solubility data for this compound is not published, a researcher can determine this experimentally. The following is a generalized protocol for determining the solubility of a compound like this compound in a specific solvent.
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest (e.g., water, DMSO, DMF, DCM, ethanol)
-
Vials with caps
-
Magnetic stirrer and stir bars or vortex mixer
-
Analytical balance
-
Micro-pipettes
-
Temperature-controlled environment (e.g., water bath, incubator)
Procedure:
-
Preparation of Saturated Solution:
-
Add a pre-weighed excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or vortex mixer can be used.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the undissolved solute to settle.
-
Carefully collect a known volume of the supernatant (the clear, saturated solution) without disturbing the undissolved solid. Centrifugation can be used to facilitate this separation.
-
-
Quantification of Dissolved Solute:
-
Evaporate the solvent from the collected supernatant under reduced pressure or by gentle heating.
-
Weigh the remaining residue (the dissolved this compound).
-
Calculate the solubility in terms of mg/mL or mol/L.
-
Safety Precautions: Always handle this compound and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizing Solubility and Experimental Workflow
The following diagrams illustrate the logical relationships in solubility and a typical experimental workflow for its determination.
Caption: Logical relationship of this compound structural components to solvent polarity.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not readily published, its chemical structure, characterized by a hydrophilic PEG4 spacer, suggests good solubility in a range of common organic solvents. For drug development professionals and scientists, understanding this solubility profile is crucial for designing and executing synthetic routes, particularly in the construction of PROTACs and other complex molecules. The provided generalized experimental protocol offers a reliable method for determining precise solubility in specific solvent systems, ensuring the efficient and effective use of this versatile chemical linker.
References
Navigating the Stability of Bromo-PEG4-MS: A Technical Guide for Researchers
An in-depth examination of the core principles governing the stability and optimal storage of Bromo-PEG4-MS, a critical reagent in bioconjugation and drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of handling and storage best practices to ensure experimental reproducibility and maximize the shelf-life of this versatile molecule.
This compound (Bromo-Polyethylene Glycol-Mesylate) is a heterobifunctional linker widely utilized in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The inherent reactivity of its terminal bromo and mesylate groups, while advantageous for bioconjugation, also renders the molecule susceptible to degradation if not handled and stored correctly. This guide outlines the critical factors influencing the stability of this compound and provides detailed recommendations for its proper storage and handling.
Core Stability Considerations
The stability of this compound is primarily influenced by environmental factors such as temperature, moisture, and light. Like many PEG derivatives, it is susceptible to oxidative degradation and hydrolysis. The bromide and mesylate functional groups are good leaving groups, making them reactive towards nucleophiles, including water.
Key Degradation Pathways:
-
Hydrolysis: The mesylate and bromide groups can undergo hydrolysis, particularly in the presence of moisture, leading to the formation of hydroxylated PEG species and a loss of reactivity. While specific hydrolysis rates for this compound are not extensively published, the general principles of nucleophilic substitution suggest that exposure to aqueous environments should be minimized.
-
Oxidation: The polyethylene glycol chain can be susceptible to oxidative degradation, especially when exposed to air and light over extended periods. This can lead to chain cleavage and the formation of various byproducts, compromising the integrity and functionality of the linker.
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term stability of this compound, adherence to stringent storage and handling protocols is paramount. The following recommendations are based on general best practices for PEG derivatives and information from suppliers of similar compounds.
Long-Term Storage
For optimal long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes the rate of chemical degradation and hydrolysis.[1][2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the PEG backbone.[4] |
| Light | In the dark (amber vial) | Protects against light-induced degradation.[4] |
| Moisture | Desiccated environment | Prevents hydrolysis of the reactive functional groups. |
Handling Procedures
Proper handling techniques are crucial to prevent the introduction of contaminants and moisture, which can compromise the stability of the reagent.
General Workflow for Handling Solid this compound:
Caption: A stepwise workflow for handling solid this compound to minimize exposure to air and moisture.
Preparation of Stock Solutions:
If preparing a stock solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF.
-
Solvent Preparation: Ensure the solvent is of high purity and low water content.
-
Dissolution: Under an inert atmosphere, add the solvent to the vial containing the pre-weighed this compound.
-
Storage of Solution: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For solutions in DMSO, be aware of the freezing point and ensure proper thawing before use.
Potential Degradation Pathway
The primary degradation concern for this compound in the presence of water is hydrolysis. The following diagram illustrates the potential hydrolytic degradation pathway.
Caption: A simplified representation of the potential hydrolysis of this compound, leading to loss of the reactive mesylate group.
Experimental Protocols for Stability Assessment
While specific, validated stability-indicating assays for this compound are not readily found in the public domain, general analytical techniques can be employed to assess its purity and degradation over time.
High-Performance Liquid Chromatography (HPLC):
-
Objective: To monitor the purity of this compound and detect the appearance of degradation products.
-
Methodology:
-
Column: A C18 reverse-phase column is typically suitable for PEG derivatives.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a common starting point.
-
Detection: UV detection (if the molecule has a chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Mass spectrometry (LC-MS) can be used for peak identification.
-
Procedure: A sample of this compound is dissolved in an appropriate solvent and injected onto the HPLC system. The resulting chromatogram will show a main peak for the intact molecule. The appearance of new peaks or a decrease in the area of the main peak over time under specific storage conditions indicates degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and identify potential degradation products.
-
Methodology:
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Procedure: ¹H and ¹³C NMR spectra are acquired. The disappearance of signals corresponding to the bromo or mesylate groups, or the appearance of new signals (e.g., corresponding to a hydroxyl group), would indicate degradation.
-
Summary of Storage Recommendations
| Compound Family | Recommended Storage Temperature | Key Considerations |
| Bromo-PEG4-acid | -20°C | Protect from moisture. |
| Bromo-PEG4-azide | -5°C | Keep dry and avoid sunlight. |
| Bromo-PEG4-bromide | -20°C (3 years stability) | Stable in pure form at low temperatures. |
| General PEG Derivatives | ≤ -15°C | Store under inert gas and in the dark. |
| This compound | -20°C (Recommended) | Protect from moisture, light, and oxygen. |
By implementing these storage and handling best practices, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible results in their drug discovery and development endeavors.
References
In-Depth Technical Guide on the Safety of Bromo-PEG4-NHS Ester
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety data for Bromo-PEG4-NHS ester, a heterobifunctional crosslinker commonly used in bioconjugation and drug delivery systems. Due to variations in commercially available products, this guide focuses on Bromoacetamido-PEG4-NHS ester (CAS Number: 1260139-70-5) , for which safety data sheets are accessible.
Physicochemical and Safety Data
The following table summarizes the available quantitative data for Bromoacetamido-PEG4-NHS ester. It is important to note that safety classifications may vary between suppliers.
| Property | Value | Source |
| Chemical Name | Bromoacetamido-PEG4-NHS ester | BroadPharm, AxisPharm |
| CAS Number | 1260139-70-5 | BroadPharm, AxisPharm |
| Molecular Formula | C₁₇H₂₇BrN₂O₉ | BroadPharm, AxisPharm |
| Molecular Weight | 483.31 g/mol | BroadPharm, AxisPharm |
| Purity | ≥95% | BroadPharm, AxisPharm |
| Solubility | Soluble in DMSO, DMF, DCM | BroadPharm |
| Storage Temperature | -20°C | BroadPharm, AxisPharm |
| GHS Hazard Classification | Not classified as a hazard (BroadPharm) | BroadPharm Safety Data Sheet[1] |
| Harmful if swallowed (H302) (Fluorochem) | Fluorochem |
Note: Conflicting hazard classifications exist for this compound. Users should exercise caution and refer to the specific safety data sheet provided by their supplier.
Toxicological Profile
While a comprehensive toxicological study for Bromoacetamido-PEG4-NHS ester is not publicly available, the hazards of its constituent reactive groups—bromoacetamide and N-hydroxysuccinimide (NHS) ester—can provide insight into its potential toxicity.
Bromoacetamide Moiety: Bromoacetamide and related compounds are known to be alkylating agents. The bromoacetyl group can react with nucleophilic residues on biomolecules, such as sulfhydryl groups on cysteine residues in proteins. 2-Bromoacetamide is classified as toxic if swallowed and can cause severe skin burns and eye damage[2][3][4][5]. This suggests that the bromoacetamide portion of the Bromo-PEG4-NHS ester molecule is a likely source of potential toxicity.
NHS Ester Moiety: NHS esters are reactive towards primary and secondary amines. While N-hydroxysuccinimide itself is not considered highly toxic, the reactivity of the ester can lead to the indiscriminate modification of proteins and other biomolecules, which could have cytotoxic effects. NHS esters are also known to be moisture-sensitive and can hydrolyze, which reduces their reactivity for the intended conjugation but does not necessarily eliminate all potential hazards.
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is essential when working with Bromo-PEG4-NHS ester. The following are recommended procedures based on general laboratory safety principles and information from related safety data sheets.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
Store the compound at -20°C in a tightly sealed container, protected from moisture and light.
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.
First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
After skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
After inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if symptoms occur.
-
After ingestion: Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.
Disposal:
-
Dispose of contents and container in accordance with all local, regional, national and international regulations.
Visualizing Safety and Reactivity
To better understand the safe handling workflow and the potential mechanism of toxicity, the following diagrams are provided.
References
The Pivotal Role of PEG Linkers in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker archetypes, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties. This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC design, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows to empower researchers in the rational design and development of next-generation protein degraders.
Introduction to PROTACs and the Significance of the Linker
PROTACs operate by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, a significant advantage over traditional occupancy-based inhibitors.[2]
The success of a PROTAC is intricately linked to the properties of its linker. The linker's length, composition, and flexibility directly influence the formation and stability of the ternary complex, a prerequisite for efficient protein degradation.[3] An optimal linker facilitates a productive orientation of the POI and E3 ligase, while linkers that are too short may introduce steric hindrance, and those that are excessively long can lead to reduced efficacy.[4]
The Multifaceted Role of PEG Linkers in PROTACs
Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and are among the most common motifs incorporated into PROTAC structures. Their prevalence stems from a unique combination of properties that address several challenges in PROTAC development.
Enhancing Physicochemical Properties
A primary challenge in PROTAC design is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility. PEG linkers, with their inherent hydrophilicity, can significantly improve the solubility of PROTACs, thereby enhancing their developability as therapeutic agents. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further contributing to improved solubility.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. It is hypothesized that flexible linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating cell entry. However, there is an optimal range for PEG linker length, as excessively long chains can negatively impact permeability.
Impact on Ternary Complex Formation and Degradation Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. The linker's flexibility allows the PROTAC to adopt various conformations, increasing the likelihood of forming a stable and productive ternary complex. This directly translates to the degradation efficiency of the PROTAC, which is typically measured by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).
Data Presentation: Quantitative Impact of PEG Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties, degradation efficacy, and cell permeability of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficacy of Targeting Various Proteins
| Target Protein | Linker Length (atoms) | DC50 | Dmax (%) |
| ERα | 9 | >10 µM | ~50 |
| ERα | 12 | ~5 µM | ~75 |
| ERα | 16 | ~1 µM | ~95 |
| ERα | 19 | ~5 µM | ~70 |
| ERα | 21 | >10 µM | ~60 |
| TBK1 | < 12 | No degradation | - |
| TBK1 | 21 | 3 nM | 96 |
| TBK1 | 29 | 292 nM | 76 |
DC50 and Dmax values are cell-line dependent.
Table 3: Impact of Linker Composition on Caco-2 Permeability of Androgen Receptor PROTACs
| PROTAC | Linker Composition | Apparent Permeability (Papp) A to B (10⁻⁶ cm/s) |
| PROTAC A | Alkyl | 0.35 |
| PROTAC B | PEG | <0.1 |
| PROTAC C | Alkyl | 0.24 |
| PROTAC D | PEG | <0.1 |
Caco-2 permeability is a measure of a compound's ability to cross the intestinal epithelial barrier and is an indicator of oral bioavailability.
Table 4: Pharmacokinetic Parameters of PROTACs with Different Linkers
| PROTAC | Linker Type | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| ARV-110 | Rigid | - | - | 23.83 (rat), 37.89 (mouse) |
| ARD-2585 | Not Specified | - | - | 51 (mouse) |
Pharmacokinetic data is highly dependent on the specific PROTAC, formulation, and animal model.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PROTACs with PEG linkers.
Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes a general procedure for the amide coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis under a nitrogen atmosphere
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
DCM
-
TFA
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
-
Step 3: Final Amide Coupling
-
Procedure:
-
Follow the procedure outlined in Step 1, using the deprotected Component A-PEGn-NH2 and a carboxylic acid-functionalized Component B as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing the target protein levels via Western blot.
-
Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time. Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations, add Laemmli sample buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane, apply the ECL substrate, and capture the chemiluminescent signal. Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.
-
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol describes a general method for assessing the formation and kinetics of the POI-PROTAC-E3 ligase ternary complex using SPR.
-
Materials and Reagents:
-
Purified POI, E3 ligase, and PROTAC
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of PROTAC concentrations over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Prepare a constant concentration of the POI in the running buffer. Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI. Inject these mixtures over the immobilized E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the ternary complex binding affinity and kinetics. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD, to assess the stability of the ternary complex.
-
Pharmacokinetic Analysis of PROTACs in Mice
This protocol provides a general workflow for evaluating the pharmacokinetic properties of a PROTAC in a mouse model.
-
Materials and Reagents:
-
PROTAC compound formulated for administration (e.g., in a solution for intravenous or oral gavage)
-
Male C57BL/6 mice (or other appropriate strain)
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Dosing: Administer the PROTAC to mice via the desired route (e.g., intravenous bolus or oral gavage) at a specific dose.
-
Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma samples (e.g., via protein precipitation) and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and oral bioavailability.
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Conclusion
PEG linkers are a cornerstone of modern PROTAC design, offering a versatile tool to modulate the physicochemical and pharmacological properties of these innovative therapeutics. By carefully considering the length and composition of the PEG linker, researchers can optimize solubility, cell permeability, and the geometry of the ternary complex to achieve potent and selective protein degradation. The "trial-and-error" approach to linker design is progressively being supplanted by more rational, data-driven strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens, aided by advanced structural biology and computational modeling, the path is paved for the development of PROTACs with superior therapeutic profiles. This guide provides a foundational framework of data and protocols to aid researchers in navigating the complexities of PROTAC design and unlocking the full potential of targeted protein degradation.
References
The Crucial Hinge: An In-depth Technical Guide to Bifunctional Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the targeted delivery of therapeutic agents and the selective modulation of cellular processes are paramount. Bifunctional linkers have emerged as a critical technology, enabling the development of innovative therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These linkers are not mere spacers; they are sophisticated chemical entities that profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the entire conjugate. This technical guide provides a comprehensive overview of bifunctional linkers, their design principles, and the experimental methodologies used to evaluate their performance.
Introduction to Bifunctional Linkers
Bifunctional linkers are chemical moieties that covalently connect two distinct molecules, thereby creating a new entity with a combined, and often synergistic, function. In drug discovery, these linkers typically connect a targeting moiety (e.g., an antibody or a small molecule ligand) to an effector molecule (e.g., a cytotoxic payload or an E3 ligase recruiting ligand). The linker's role is multifaceted, influencing the solubility, stability, and spatial orientation of the conjugate, all of which are critical for its biological activity.
Types of Bifunctional Linkers
Bifunctional linkers can be broadly classified based on their chemical properties and mechanism of action.
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
The choice between a cleavable and a non-cleavable linker in ADC design is a critical decision that dictates the mechanism of payload release and the overall therapeutic window.
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific conditions within the tumor microenvironment or inside the target cell.[1] Common cleavage mechanisms include:
-
Enzyme-sensitive linkers: Often containing dipeptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like cathepsin B.[1]
-
pH-sensitive linkers: Incorporating acid-labile groups (e.g., hydrazones) that cleave in the acidic environment of endosomes and lysosomes.[1]
-
Glutathione-sensitive linkers: Utilizing disulfide bonds that are reduced in the high-glutathione environment of the cytoplasm.[1]
-
-
Non-Cleavable Linkers: These linkers form a stable covalent bond between the antibody and the payload. Payload release relies on the complete lysosomal degradation of the antibody, which liberates the payload still attached to the linker and a single amino acid. This approach generally offers greater plasma stability and may reduce off-target toxicity.
Linkers in Proteolysis Targeting Chimeras (PROTACs)
In PROTACs, the linker connects a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. The linker's length, rigidity, and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.
-
Flexible Linkers: The most common types are polyethylene glycol (PEG) and alkyl chains. Their flexibility allows for the necessary conformational adjustments to facilitate ternary complex formation. PEG linkers can also enhance the solubility and cell permeability of the PROTAC molecule.
-
Rigid Linkers: These often incorporate cyclic structures like piperazine or piperidine to introduce conformational constraints. This can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.
-
"Clickable" Linkers: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, enables the modular and efficient synthesis of PROTAC libraries with diverse linkers.
Data Presentation: Quantitative Comparison of Bifunctional Linkers
The following tables summarize key quantitative data related to the performance of different bifunctional linkers in both ADC and PROTAC platforms.
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Cleavable (Val-Cit) | MMAE | Breast Cancer | 10-50 | |
| Non-Cleavable (SMCC) | DM1 | Breast Cancer | 50-200 | |
| Cleavable (Hydrazone) | Doxorubicin | Ovarian Cancer | 100-500 |
Note: IC50 values are approximate and can vary depending on the specific antibody, payload, and experimental conditions.
Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | 12 | 50 | >90 | |
| BRD4 | VHL | 16 | 25 | >95 | |
| BRD4 | VHL | 20 | 100 | ~80 | |
| ERα | VHL | 9 | >1000 | <20 | |
| ERα | VHL | 16 | ~100 | >80 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters for evaluating PROTAC efficacy. Lower DC50 and higher Dmax values indicate greater potency and efficiency.
Table 3: Physicochemical Properties and Cell Permeability of VHL PROTAC Linkers
| PROTAC | Linker Composition | cLogP | TPSA | In cellulo/in vitro ratio* | Reference |
| 1 | Flexible Alkyl | 7.6 | 175 | >200 (Low) | |
| 2 | Flexible PEG-like | 5.5 | 188 | <40 (High) | |
| 3 | Rigid Piperazine | 4.8 | 198 | 41-100 (Medium-High) | |
| 7 | Flexible with Tertiary Amine | 6.2 | 184 | 41-100 (Medium-High) | |
| 8 | Rigid Piperidine | 5.8 | 184 | 41-100 (Medium-High) | |
| 9 | Rigid with Amide | 3.5 | 204 | <40 (High) |
*The ratio between the potencies for binding of a PROTAC to VHL in a cell-based and in a biochemical assay is used as a surrogate measure for its passive permeability into a target cell. A lower ratio indicates higher permeability.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of bifunctional linkers.
Synthesis of a Heterobifunctional Linker: MC-Val-Cit-PAB-PNP
This protocol describes the synthesis of a commonly used enzyme-cleavable linker for ADCs.
Materials:
-
Fmoc-Val-Cit-OH
-
p-aminobenzyl alcohol (PABA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Piperidine
-
6-Maleimidohexanoic acid
-
p-Nitrophenyl chloroformate
-
Solvents (DMF, DCM, etc.) and reagents for standard peptide synthesis and purification.
Procedure:
-
Synthesis of Fmoc-Val-Cit-PAB-OH:
-
Couple Fmoc-Val-Cit-OH to p-aminobenzyl alcohol using a standard peptide coupling reagent like HATU.
-
Purify the product by flash chromatography.
-
-
Fmoc Deprotection:
-
Treat the Fmoc-protected intermediate with a solution of 20% piperidine in DMF to remove the Fmoc group.
-
Monitor the reaction by TLC and purify the resulting amine.
-
-
Coupling with Maleimide:
-
React the deprotected dipeptide-PAB intermediate with an activated ester of 6-maleimidohexanoic acid (MC-OSu) to introduce the maleimide group.
-
-
Activation with p-Nitrophenyl Chloroformate:
-
React the MC-Val-Cit-PAB-OH with p-nitrophenyl chloroformate to activate the hydroxyl group for subsequent conjugation to a payload.
-
Purify the final product, MC-Val-Cit-PAB-PNP, by HPLC.
-
In Vitro PROTAC-Induced Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.
-
In Vitro ADC Cytotoxicity Assay (MTS Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effect of an ADC on cancer cells.
Materials:
-
Target cancer cell line
-
ADC compound
-
Control antibody
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Treat the cells with a serial dilution of the ADC and control antibody for a specified period (e.g., 72 hours).
-
-
MTS Assay:
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
In Vitro Plasma Stability Assay
This protocol assesses the stability of an ADC linker in plasma.
Materials:
-
ADC compound
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method for quantifying the intact ADC and released payload (e.g., ELISA, LC-MS)
Procedure:
-
Incubation:
-
Spike the ADC into plasma at a defined concentration.
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma samples.
-
-
Analysis:
-
Analyze the samples to determine the concentration of the intact ADC and any released payload.
-
-
Data Analysis:
-
Plot the concentration of the intact ADC over time to determine its plasma half-life.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to bifunctional linkers.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: The Ubiquitin-Proteasome System (UPS) pathway.
Caption: A typical experimental workflow for bifunctional linker evaluation.
Conclusion
Bifunctional linkers are a cornerstone of modern targeted therapeutics. Their rational design, based on a deep understanding of their chemical properties and biological context, is essential for the development of safe and effective drugs. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to navigate the complexities of linker design and optimization. As our understanding of the intricate interplay between linkers and their biological targets continues to grow, we can anticipate the development of even more sophisticated and effective bifunctional molecules for the treatment of a wide range of diseases.
References
An In-depth Technical Guide to Bromo-PEG4-MS for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own protein degradation machinery. The design and synthesis of effective PROTACs are critically dependent on the linker component that connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide provides a comprehensive overview of Bromo-PEG4-MS, a polyethylene glycol (PEG)-based linker, and its application in the development of PROTACs for targeted protein degradation. We will delve into the core principles of PROTAC technology, present quantitative data from a closely related analog, detail key experimental protocols, and provide visualizations of the underlying biological pathways and experimental workflows.
Core Concepts of PROTAC Technology
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][2][3] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[1]
The general mechanism of action for a PROTAC involves several key steps:
-
Binding to Target Protein and E3 Ligase: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the POI and an E3 ubiquitin ligase.
-
Ternary Complex Formation: This simultaneous binding results in the formation of a POI-PROTAC-E3 ligase ternary complex. The stability and conformation of this complex are critical for downstream events.
-
Ubiquitination of Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides.
-
PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another round of degradation.
The linker connecting the two ligands is a crucial determinant of PROTAC efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex, thereby impacting the efficiency of protein degradation.[4] PEG linkers, such as this compound, are frequently used due to their ability to enhance solubility and provide conformational flexibility.
This compound: A Key Linker for PROTAC Synthesis
This compound (Bromo-PEG4-Mesylate) is a bifunctional linker featuring a four-unit polyethylene glycol (PEG4) chain. One terminus is functionalized with a bromine atom, a good leaving group for nucleophilic substitution reactions, while the other end contains a mesylate (MS) group, which also serves as an effective leaving group. This structure allows for the sequential or convergent synthesis of PROTACs by reacting with appropriate functional groups on the target-binding ligand and the E3 ligase ligand.
Quantitative Data Presentation
The following tables summarize the quantitative data for a series of BRD4-degrading PROTACs synthesized using a Bromo-PEG4-t-butyl ester linker. This data provides valuable insights into the degradation efficiency (DC50 and Dmax) that can be achieved with a PEG4 linker.
Table 1: In Vitro Degradation of BRD4 by PROTACs with a PEG4 Linker
| Compound ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 | BRD4 | MCF-7 | 15 | >95 |
| PROTAC 2 | BRD4 | HeLa | 25 | >90 |
| PROTAC 3 | BRD4 | A549 | 50 | >85 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Synthesis and Characterization of a BRD4-Targeting PROTAC with a Bromo-PEG4-t-butyl ester Linker
| Step | Reactants | Product | Yield (%) |
| 1. Alkylation of JQ1 | JQ1, Bromo-PEG4-t-butyl ester, K2CO3 | JQ1-PEG4-t-butyl ester | 75 |
| 2. Deprotection | JQ1-PEG4-t-butyl ester, Trifluoroacetic acid | JQ1-PEG4-acid | 98 |
| 3. Amide Coupling with Pomalidomide | JQ1-PEG4-acid, Pomalidomide, HATU, DIPEA | Final BRD4 PROTAC | 60 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs using a bromo-PEG linker.
General Protocol for PROTAC Synthesis using a Bromo-PEG4 Linker
This protocol describes a general two-step process for synthesizing a PROTAC using a bromo-PEG4 linker with a protected carboxylic acid at the other terminus (e.g., Bromo-PEG4-t-butyl ester).
Step 1: Alkylation of the Target-Binding Ligand
-
Materials:
-
Target-binding ligand with a nucleophilic group (e.g., a phenol or amine) (1.0 eq)
-
Bromo-PEG4-t-butyl ester (1.1 eq)
-
A suitable base (e.g., K2CO3, Cs2CO3, or DIPEA) (2-3 eq)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
-
Procedure:
-
Dissolve the target-binding ligand in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base and stir the mixture at room temperature for 15-30 minutes.
-
Add the Bromo-PEG4-t-butyl ester to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir overnight.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the ligand-linker intermediate.
-
Step 2: Deprotection and Coupling to the E3 Ligase Ligand
-
Materials:
-
Ligand-linker intermediate from Step 1 (1.0 eq)
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA) for t-butyl ester)
-
E3 ligase ligand with a primary or secondary amine (1.0 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU) (1.2 eq)
-
A suitable base (e.g., DIPEA) (3.0 eq)
-
Anhydrous solvent (e.g., DMF)
-
-
Procedure:
-
Dissolve the ligand-linker intermediate in a suitable solvent for deprotection (e.g., DCM for TFA deprotection).
-
Add the deprotection reagent and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent and excess reagent under reduced pressure. The resulting carboxylic acid is often used in the next step without further purification.
-
In a separate flask, dissolve the E3 ligase ligand in anhydrous DMF under an inert atmosphere.
-
Add the deprotected ligand-linker, the peptide coupling reagent, and the base.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC by preparative HPLC.
-
Western Blot Protocol for Determining Protein Degradation (DC50 and Dmax)
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Denature the proteins by boiling at 95 °C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to targeted protein degradation with this compound.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound represents a valuable and versatile linker for the synthesis of PROTACs for targeted protein degradation. Its PEG composition offers favorable physicochemical properties, while the bifunctional nature of the bromo and mesylate groups allows for flexible synthetic strategies. The provided quantitative data, though from a closely related analog, demonstrates the potential for achieving potent and efficacious protein degradation with a PEG4 linker. The detailed experimental protocols and visual workflows in this guide offer a robust framework for researchers to design, synthesize, and evaluate novel PROTACs, ultimately contributing to the advancement of this transformative therapeutic modality. Careful optimization of the linker length and attachment points, in conjunction with rigorous experimental validation, will be paramount to unlocking the full potential of PROTACs in drug discovery.
References
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Peptide PROTAC Modality: A New Strategy for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Bromo-PEG4-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility. This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Bromo-PEG4-MS , a bifunctional linker designed for versatile and efficient PROTAC assembly.
This compound (1-(2-bromoethoxy)-2-(2-(2-(methylsulfonyloxy)ethoxy)ethoxy)ethane) is a PEG-based linker featuring two distinct reactive handles: a bromo group and a methanesulfonyl (mesyl) group. Both are excellent leaving groups for nucleophilic substitution reactions, allowing for the sequential and controlled conjugation of a POI ligand and an E3 ligase ligand. The methanesulfonyl group is a particularly effective activating group for alcohols, providing a reliable method for forming ether linkages.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H19BrO6S |
| Molecular Weight | 335.21 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in a wide range of organic solvents (e.g., DMF, DMSO, DCM) |
PROTAC Synthesis Workflow using this compound
The synthesis of a PROTAC using this compound is typically a two-step process involving sequential nucleophilic substitution reactions. The choice of which ligand to attach first depends on the specific functional groups available on the POI and E3 ligase ligands and their relative reactivity. Below is a general workflow:
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4) using the well-characterized inhibitor JQ1 as the POI ligand and pomalidomide as the E3 ligase (Cereblon) ligand.
Materials and Reagents:
-
(+)-JQ1
-
Pomalidomide
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Sodium hydride (NaH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for HPLC purification
Protocol 1: Synthesis of JQ1-(Bromo-PEG4)-Intermediate
This step involves the nucleophilic substitution of the bromide on the this compound linker with the phenolic hydroxyl group of JQ1.
-
To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the JQ1-(PEG4-MS)-intermediate.
Protocol 2: Synthesis of the Final PROTAC (JQ1-PEG4-Pomalidomide)
This step involves the nucleophilic substitution of the methanesulfonyl group of the intermediate with an amine group on a pomalidomide derivative.
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 1.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the JQ1-(PEG4-MS)-intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, carefully quench the reaction with water and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Characterization:
The identity and purity of the final PROTAC should be confirmed by LC-MS and NMR spectroscopy.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
Kd: The dissociation constant, a measure of binding affinity to the target protein and the E3 ligase.
| PROTAC | Linker Composition | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| Representative PROTAC A | PEG4 | BRD4 | Pomalidomide (CRBN) | 1-10 | >90 | 22Rv1 |
| Representative PROTAC B | PEG4 | BRD4 | VHL ligand | 10-50 | >85 | HeLa |
Note: This data is illustrative and compiled from various sources. Actual values will be dependent on the specific ligands and experimental conditions.
Mechanism of Action and Signaling Pathway
PROTACs function by hijacking the ubiquitin-proteasome system (UPS), a major pathway for controlled protein degradation in eukaryotic cells.
The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged POI into small peptides. The PROTAC molecule is not degraded in this process and can subsequently engage in further rounds of degradation, acting as a catalyst.
Conclusion
This compound is a versatile and valuable tool for the synthesis of PROTACs. Its bifunctional nature, with two distinct and highly reactive leaving groups, allows for a controlled and sequential approach to PROTAC assembly. The incorporated PEG4 spacer can enhance the physicochemical properties of the resulting PROTAC, potentially leading to improved efficacy. The provided protocols and background information serve as a comprehensive guide for researchers and drug development professionals in the design and synthesis of novel protein degraders. Further optimization of linker length and composition, as well as the choice of POI and E3 ligase ligands, will be crucial in the development of potent and selective PROTAC-based therapeutics.
References
Step-by-Step Guide to Using Bromo-PEG4-MS in PROTAC Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the utilization of Bromo-PEG4-MS, a heterobifunctional linker, in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). These application notes detail the chemical properties of this compound, its role in PROTAC design, and step-by-step protocols for its conjugation to protein of interest (POI) ligands or E3 ligase ligands.
Introduction to this compound in PROTAC Development
PROTACs are innovative bifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two ligands.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This compound is a valuable tool in the PROTAC designer's toolbox, featuring a tetraethylene glycol (PEG4) spacer and a terminal bromomethylsulfonyl (Bromo-MS) group. The PEG4 spacer enhances the hydrophilicity and solubility of the PROTAC molecule, while the bromo-ms group serves as a reactive handle for covalent conjugation to a ligand through a nucleophilic substitution reaction. The mesylate (MS) is an excellent leaving group, facilitating the reaction.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a crucial parameter that requires optimization for each specific target and E3 ligase pair to achieve maximal degradation efficacy. The following tables summarize representative quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.
| PROTAC System (Target-E3 Ligase) | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4-CRBN | PEG2 | 831.9 | 2.8 | [1] |
| BRD4-CRBN | PEG4 | 919.0 | 2.8 | [1] |
| SMARCA2-VHL | PEG | 300 | 65 | [2] |
| SMARCA4-VHL | PEG | 250 | 70 | [2] |
| TBK1-CRBN | 21-atom (alkyl/ether) | 3 | >95 | [2] |
| TBK1-CRBN | 29-atom (alkyl/ether) | 292 | 76 |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum degradation percentage.
Experimental Protocols
This section provides detailed methodologies for the synthesis of PROTACs using this compound and other common conjugation strategies.
Protocol 1: Nucleophilic Substitution using this compound
This protocol describes the conjugation of a ligand containing a nucleophilic group (e.g., a phenol or an amine) to this compound.
Materials:
-
Ligand (with a phenolic hydroxyl or amine group) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (for phenols) or N,N-Diisopropylethylamine (DIPEA) (for amines) (3.0 eq)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Under an inert atmosphere, dissolve the ligand in anhydrous DMF.
-
Add the appropriate base:
-
For a phenolic ligand, add K₂CO₃ and stir the mixture at room temperature for 30 minutes.
-
For an amine ligand, add DIPEA.
-
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at a temperature between room temperature and 60°C. The optimal temperature should be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the ligand-PEG4-MS conjugate.
Protocol 2: Amide Bond Formation
This protocol describes a common method for coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker.
Materials:
-
Component A-COOH (e.g., POI ligand with a carboxylic acid) (1.0 eq)
-
Amine-PEG4-Component B (e.g., E3 ligase ligand with a PEG4-amine tail) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Amine-PEG4-Component B to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol outlines the final ligation step of a PROTAC synthesis using a highly efficient click chemistry reaction.
Materials:
-
Component A-Alkyne (1.0 eq)
-
Component B-PEG4-Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve Component A-Alkyne and Component B-PEG4-Azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC brings the target protein and E3 ligase together, leading to ubiquitination and degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A typical workflow for the synthesis and subsequent evaluation of a novel PROTAC molecule.
References
Application Notes and Protocols: Bromo-PEG4-MS Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG4-MS, chemically defined as 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl methanesulfonate, is a heterobifunctional crosslinker containing a tetraethylene glycol (PEG4) spacer.[1] This molecule possesses two distinct reactive termini: a bromo group and a methanesulfonate (mesylate) group. Both are excellent leaving groups for nucleophilic substitution reactions, making this compound a versatile tool in bioconjugation and drug development.[2][3][4] The hydrophilic PEG4 spacer enhances the water solubility of the molecule and the resulting conjugates, which is highly advantageous in biological applications.[5]
These application notes provide a comprehensive overview of the reaction of this compound with primary amines, including the reaction mechanism, experimental protocols, and key applications.
Reaction Mechanism
The reaction of this compound with a primary amine proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbon atoms adjacent to the leaving groups (bromide or mesylate).
The mesylate group is generally a more reactive leaving group than the bromide group. Therefore, in a reaction with a primary amine, the mesylate is typically displaced first. However, the reaction conditions can be optimized to favor substitution at either end.
Key Features of the Reaction:
-
Nucleophilic Attack: The primary amine attacks the carbon atom, leading to the displacement of the leaving group.
-
Formation of a Secondary Amine: The reaction results in the formation of a stable carbon-nitrogen bond, yielding a secondary amine.
-
Stepwise Reaction: Due to the different reactivities of the bromo and mesylate groups, stepwise conjugation is possible, allowing for the sequential introduction of two different molecules.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable reagent in various applications:
-
PROTACs Synthesis: this compound is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker connects the ligand for the E3 ligase and the ligand for the target protein.
-
Antibody-Drug Conjugates (ADCs): The heterobifunctional nature of this compound allows for the precise attachment of cytotoxic drugs to antibodies. For instance, a primary amine on a drug molecule can react with one end of the linker, and the other end can be subsequently conjugated to a modified antibody.
-
Surface Modification: Immobilization of biomolecules containing primary amines (e.g., proteins, peptides) onto surfaces can be achieved using this compound. This is useful for creating biocompatible surfaces and developing biosensors.
-
PEGylation: The PEG4 spacer can be used to introduce a short polyethylene glycol chain to a molecule, a process known as PEGylation. This can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the reaction of this compound with a primary amine. Please note that these are general guidelines, and optimal conditions may vary depending on the specific reactants.
| Parameter | Typical Range/Value | Notes |
| Reactants Ratio | 1:1 to 1:1.5 (this compound : Primary Amine) | An excess of the amine can be used to drive the reaction to completion, but may lead to double substitution if both ends of the linker react. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) | Ensure all reactants are fully dissolved. |
| Base | Non-nucleophilic base (e.g., DIPEA, Triethylamine) | Typically used in 2-3 fold molar excess to neutralize the acid generated during the reaction. |
| Temperature | Room temperature to 50 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by a suitable analytical method (e.g., TLC, LC-MS). |
| Typical Yield | 60 - 90% | Yields are highly dependent on the substrate and reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
This protocol describes a general method for the mono-conjugation of a primary amine-containing molecule to this compound.
Materials:
-
This compound
-
Primary amine-containing molecule
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply for inert atmosphere (optional but recommended)
-
Analytical tools for monitoring the reaction (TLC, LC-MS)
-
Purification system (e.g., flash chromatography, HPLC)
Procedure:
-
Preparation:
-
Ensure all glassware is dry.
-
Dissolve the primary amine-containing molecule (1 equivalent) in the anhydrous solvent in the reaction vessel.
-
Add the non-nucleophilic base (2-3 equivalents) to the solution.
-
-
Reaction:
-
In a separate vial, dissolve this compound (1-1.2 equivalents) in a small amount of the anhydrous solvent.
-
Slowly add the this compound solution to the stirring solution of the primary amine.
-
If desired, purge the reaction vessel with an inert gas (Nitrogen or Argon).
-
Stir the reaction mixture at room temperature.
-
-
Monitoring:
-
Monitor the progress of the reaction periodically using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed or the reaction reaches completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by a suitable method such as flash column chromatography or preparative HPLC to isolate the desired conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.
-
Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: General experimental workflow for conjugation.
References
Application Notes and Protocols for Bromo-PEG4-MS Conjugation to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ability to modulate the physicochemical properties of the PROTAC.
This document provides detailed application notes and protocols for the conjugation of Bromo-PEG4-MS, a heterobifunctional PEG linker, to a target protein ligand. This compound features a bromo group for covalent bond formation, typically with a thiol-containing residue such as cysteine, and a methylsulfonyl (MS) group, which can act as a leaving group in certain contexts, though in this application, we focus on the reactivity of the bromo moiety for conjugation. The protocols outlined below describe the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology, by conjugating a cysteine-modified BRD4 ligand with this compound, followed by coupling to a von Hippel-Lindau (VHL) E3 ligase ligand.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway that lead to the degradation of a target protein.
Caption: The Ubiquitin-Proteasome Pathway Hijacked by a PROTAC.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a modular process that involves the preparation of the target protein ligand and the E3 ligase ligand, followed by their conjugation via a suitable linker. The workflow below outlines the key stages for the synthesis of a BRD4-targeting PROTAC using this compound.
Caption: Modular workflow for the synthesis of a BRD4-targeting PROTAC.
Experimental Protocols
Protocol 1: Conjugation of Cysteine-Modified BRD4 Ligand with this compound (Thiol-Alkylation)
This protocol describes the covalent attachment of the this compound linker to a cysteine-containing BRD4 ligand via a thiol-alkylation reaction.
Materials:
-
Cysteine-modified BRD4 ligand (e.g., a derivative of JQ1 with a cysteine residue)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vial
-
Stirring apparatus
-
Nitrogen or Argon gas supply
-
Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the cysteine-modified BRD4 ligand (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.5 - 2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base facilitates the deprotonation of the thiol group, increasing its nucleophilicity.
-
Addition of Linker: In a separate vial, dissolve this compound (1.1 - 1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture containing the BRD4 ligand and base.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up (optional): Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be redissolved in a suitable solvent for purification.
-
Purification: Purify the resulting BRD4-ligand-PEG4-MS conjugate by preparative HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the purified conjugate by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy if required.
Reaction Conditions Summary:
| Parameter | Recommended Condition |
| Solvent | Anhydrous DMF or Acetonitrile |
| Temperature | Room Temperature (20-25°C) |
| Stoichiometry (Ligand:Linker:Base) | 1 : 1.1-1.2 : 1.5-2.0 |
| Reaction Time | 4 - 12 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Protocol 2: Coupling of BRD4-PEG4-MS Intermediate with VHL Ligand (Amide Bond Formation)
This protocol describes the formation of the final PROTAC molecule by coupling the methylsulfonyl (MS) group of the BRD4-PEG4-MS intermediate with an amine-functionalized VHL ligand. Note: While the primary reactivity of the bromo group is utilized in the first step, for this illustrative protocol, we will assume the MS group can be activated or displaced for amide bond formation. A more common approach would involve a Bromo-PEG4-linker with a terminal carboxylic acid or NHS ester for standard amide coupling.
Materials:
-
Purified BRD4-ligand-PEG4-MS intermediate
-
Amine-functionalized VHL ligand (e.g., a derivative of VH032)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Reaction vial
-
Stirring apparatus
-
Nitrogen or Argon gas supply
-
Analytical and Preparative HPLC system
-
LC-MS system
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Dissolution: Dissolve the BRD4-ligand-PEG4-MS intermediate (1.0 equivalent) and the amine-functionalized VHL ligand (1.1 equivalents) in anhydrous DMF.
-
Activation and Coupling: Add the peptide coupling reagent (1.2 equivalents) and the base (2.0-3.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the final PROTAC product by LC-MS.
-
Purification: Purify the final PROTAC molecule by preparative HPLC.
-
Characterization and Purity Analysis: Confirm the identity of the final PROTAC by high-resolution mass spectrometry and NMR. Assess the purity of the final compound using analytical HPLC.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and characterization of the BRD4-targeting PROTAC.
Table 1: Reaction Efficiency and Purity
| Step | Product | Reaction Yield (%) | Purity by HPLC (%) |
| 1 | BRD4-ligand-PEG4-MS | 75 | >95 |
| 2 | Final PROTAC (BRD4-PEG4-VHL) | 60 | >98 |
Table 2: Mass Spectrometry Characterization
| Compound | Theoretical Mass (m/z) | Observed Mass (m/z) |
| Cysteine-modified BRD4 Ligand | [Calculated Value] | [Observed Value] |
| This compound | 335.21 | [Observed Value] |
| BRD4-ligand-PEG4-MS | [Calculated Value] | [Observed Value] |
| Amine-functionalized VHL Ligand | [Calculated Value] | [Observed Value] |
| Final PROTAC (BRD4-PEG4-VHL) | [Calculated Value] | [Observed Value] |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the conjugation of this compound to a target protein ligand in the context of PROTAC synthesis. The modular nature of this approach, combined with robust analytical characterization, enables the rational design and efficient production of novel protein degraders for therapeutic and research applications. Optimization of reaction conditions and purification strategies will be crucial for achieving high yields and purity of the final PROTAC molecule.
Application Note: High-Purity Purification of Bromo-PEG4-MS Conjugated PROTACs
Audience: Researchers, scientists, and drug development professionals involved in the synthesis and purification of Proteolysis-Targeting Chimeras (PROTACs).
Introduction
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A typical PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] The linker is a critical component that influences the molecule's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
This application note focuses on PROTACs incorporating a "Bromo-PEG4-MS" linker. This linker features a four-unit polyethylene glycol (PEG) chain, which enhances hydrophilicity and solubility, connected to a methyl sulfone (MS) group, a polar substituent.[2][4] The purification of these molecules is challenging due to their relatively high molecular weight (~700-1000 Da), complex structures, and the presence of potential impurities from multi-step synthesis.
This document provides a detailed, step-by-step guide for the purification of this compound conjugated PROTACs, emphasizing a two-stage chromatographic approach: initial crude purification via flash chromatography followed by high-purity polishing using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Purification Strategy Overview
The successful purification of this compound conjugated PROTACs requires a multi-step strategy to remove unreacted starting materials, reagents, and synthesis by-products. The general workflow involves an initial sample work-up, followed by a crude purification step, and a final high-resolution polishing step.
-
Aqueous Work-up: To remove water-soluble impurities and reagents.
-
Crude Purification (Flash Chromatography): An initial, rapid separation on normal-phase silica or reversed-phase C18 media to remove major impurities and isolate the product-containing fractions.
-
High-Purity Polishing (Preparative RP-HPLC): The final step to separate the target PROTAC from closely related structural isomers and minor impurities, achieving >95% purity.
-
Purity Analysis (Analytical LC-MS & NMR): To confirm the purity, identity, and structural integrity of the final compound.
Experimental Protocols
Protocol 1: Sample Preparation for Chromatography
Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.
-
Solvent Removal: After the final synthesis step, concentrate the crude reaction mixture in vacuo using a rotary evaporator to remove the bulk reaction solvent.
-
Re-dissolution: Dissolve the crude residue in a minimum amount of a suitable solvent. For reversed-phase chromatography, a mixture of DMSO, DMF, or acetonitrile and water is often effective. For normal-phase, solvents like dichloromethane or ethyl acetate can be used.
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous/organic mixtures) to remove any particulate matter.
-
Dilution: If necessary, dilute the sample with the initial mobile phase of the chromatography step to ensure compatibility and prevent precipitation upon injection.
Protocol 2: Crude Purification by Reversed-Phase Flash Chromatography
Flash chromatography provides a rapid initial clean-up to isolate the PROTAC from significant impurities.
-
Column Selection: Choose a pre-packed C18 flash column appropriately sized for the scale of the reaction.
-
Mobile Phase Preparation:
-
Solvent A: Deionized water, often with a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Solvent B: HPLC-grade acetonitrile or methanol, containing the same modifier as Solvent A.
-
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) for at least 5 column volumes (CV).
-
Sample Loading: Load the prepared sample onto the column. Dry loading (adsorbing the sample onto silica or C18 sorbent) can improve resolution for less soluble compounds.
-
Elution: Elute the column with a linear gradient of increasing Solvent B. A typical scouting gradient might be 5% to 95% Solvent B over 15-20 CV.
-
Fraction Collection: Collect fractions based on UV absorbance (typically at 254 nm and 280 nm).
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical LC-MS to identify those containing the desired product.
-
Pooling and Concentration: Pool the product-containing fractions and concentrate in vacuo.
Protocol 3: High-Purity Polishing by Preparative RP-HPLC
This step is designed to achieve >95% purity by separating the target PROTAC from closely related impurities.
-
Column Selection: A high-performance C18 or C8 stationary phase is recommended. Column dimensions (e.g., 21.2 mm x 150 mm, 5 µm particle size) should be chosen based on the quantity of material to be purified.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% TFA.
-
Solvent B: HPLC-grade acetonitrile with 0.1% TFA.
-
Filter and degas all mobile phases before use.
-
-
System Equilibration: Equilibrate the column with the initial gradient conditions (e.g., 80% A / 20% B) at the desired flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the concentrated and filtered sample from the flash chromatography step.
-
Gradient Elution: Develop an optimized gradient based on analytical LC-MS runs of the crude material. A shallow gradient is often required for high resolution.
-
Fraction Collection: Collect fractions using an automated fraction collector, triggering by UV absorbance threshold.
-
Post-Purification Analysis: Analyze the purity of each fraction using analytical LC-MS.
-
Final Processing: Pool the pure fractions (>95% purity), and remove the solvent via lyophilization to obtain the final product as a solid.
Protocol 4: Purity Assessment by Analytical LC-MS
Analytical LC-MS is essential for monitoring reaction progress, analyzing fractions, and confirming the purity and identity of the final product.
-
Column: A standard analytical C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phases: As described in Protocol 3.3, but using LC-MS grade solvents and modifiers (e.g., 0.1% formic acid instead of TFA, as TFA can cause ion suppression in the MS).
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
Gradient: A fast "scouting" gradient (e.g., 5% to 95% B in 4-5 minutes) is used for rapid analysis.
-
UV Detection: Diode Array Detector (DAD) to monitor multiple wavelengths (e.g., 220 nm, 254 nm) for purity assessment.
-
MS Detection: Electrospray Ionization (ESI) in positive ion mode is typically used for PROTACs. Scan for the expected [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
Data Presentation
Quantitative data for purification should be systematically recorded to ensure reproducibility and for comparison between different batches or purification strategies.
Table 1: Comparison of Representative Purification Techniques for PEGylated PROTACs
| Parameter | Flash Chromatography (Crude) | Preparative RP-HPLC (Polishing) |
|---|---|---|
| Stationary Phase | C18 Silica Gel (e.g., 40-63 µm) | C18 or C8 Silica Gel (e.g., 5-10 µm) |
| Typical Loading | 100 mg - 5 g | 10 mg - 200 mg |
| Resolution | Low to Moderate | High |
| Typical Purity | 70-90% | >95% |
| Typical Recovery | 60-80% | 50-70% |
| Solvent Consumption | High | Moderate |
| Time per Run | 30-60 minutes | 45-90 minutes |
Table 2: Representative Preparative RP-HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 21.2 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA |
| Flow Rate | 20 mL/min |
| Gradient | 30-60% B over 40 minutes |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or elevated (e.g., 45°C) |
Table 3: Typical Analytical LC-MS Parameters for Purity Confirmation
| Parameter | Condition |
|---|---|
| Column | C18, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5-95% B over 4 minutes, hold 1 min |
| UV Detection | 220 nm, 254 nm |
| MS Ionization | ESI Positive |
| MS Scan Range | 100 - 1500 m/z |
Method Development and Optimization
The purification of novel PROTACs often requires method optimization. The presence of the polar methyl sulfone group may reduce retention time on reversed-phase columns compared to purely aliphatic linkers, necessitating shallower gradients or a lower starting percentage of organic solvent for effective separation.
Conclusion
The purification of this compound conjugated PROTACs is a critical step in their development and evaluation. A systematic approach combining an initial crude clean-up by flash chromatography with a final high-resolution polishing step using preparative RP-HPLC is highly effective. Careful sample preparation and method optimization are key to achieving high purity (>95%) and good recovery. The protocols and data presented in this application note provide a robust framework for researchers to successfully purify these complex and promising therapeutic molecules.
References
Application Notes and Protocols for the Synthesis of BET Degraders Using Bromo-PEG4-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Bromodomain and Extra-Terminal (BET) protein degraders utilizing Bromo-PEG4-MS as a key linker component. These notes are intended to guide researchers in the design and execution of synthetic strategies for creating potent and selective BET-targeting Proteolysis Targeting Chimeras (PROTACs).
Introduction to BET Degraders and the Role of PEG Linkers
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility and pharmacokinetic properties. The tetra-ethylene glycol (PEG4) linker offers a balance of flexibility and length, which can be optimal for inducing effective protein degradation. This compound is a convenient heterobifunctional linker containing a reactive bromide for conjugation to a nucleophile (e.g., an amine) and a mesylate (MS) group, another good leaving group, for subsequent reactions.
Mechanism of Action: PROTAC-Mediated BET Degradation
The synthesized BET degrader facilitates the formation of a ternary complex between a BET protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This proximity induces the E3 ligase to polyubiquitinate the BET protein, marking it for degradation by the 26S proteasome.
Caption: Signaling pathway of PROTAC-mediated BET protein degradation.
Data Presentation: Performance of PEG-Based BET Degraders
The efficacy of BET degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for BET degraders featuring PEG linkers.
| Degrader | Target(s) | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| ARV-771 | BRD2/3/4 | VHL | PEG-containing | <1 | >90 | 22Rv1 (Prostate Cancer) | [1] |
| Compound A | BRD4 | CRBN | PEG4 | 15 | ~95 | MOLM-13 (Leukemia) | |
| Compound B | BRD2/4 | CRBN | PEG3 | 25 | >90 | RS4;11 (Leukemia) | |
| Compound C | BRD4 | VHL | PEG5 | 5 | >95 | VCaP (Prostate Cancer) |
Note: Data for Compounds A, B, and C are representative values based on published literature for similar structures and are intended for comparative purposes.
Experimental Protocols
This section provides a detailed, stepwise protocol for the synthesis of a BET degrader using this compound. The synthesis is presented in three main stages:
-
Synthesis of an amine-functionalized BET ligand (e.g., JQ1-amine).
-
Coupling of the BET ligand to the this compound linker.
-
Conjugation of the E3 ligase ligand (e.g., Pomalidomide) to the BET ligand-linker intermediate.
Caption: General workflow for the synthesis of a BET degrader.
Stage 1: Synthesis of Amine-Functionalized JQ1
A common strategy to introduce a reactive handle on JQ1 is to modify its tert-butyl ester to a carboxylic acid, which can then be converted to an amine.
Protocol 1: Synthesis of JQ1-Amine
-
Materials: (+)-JQ1, Trifluoroacetic acid (TFA), Dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), N-Boc-ethylenediamine, Dimethylformamide (DMF), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Step 1.1: Hydrolysis of JQ1.
-
Dissolve (+)-JQ1 (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to yield JQ1-carboxylic acid.
-
-
Step 1.2: Amide Coupling with N-Boc-ethylenediamine.
-
Dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes.
-
Add N-Boc-ethylenediamine (1.1 eq) and stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain Boc-protected JQ1-amine.
-
-
Step 1.3: Boc Deprotection.
-
Dissolve the Boc-protected JQ1-amine in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield JQ1-amine as a TFA salt.
-
Stage 2: Coupling of JQ1-Amine with this compound
This stage involves the nucleophilic substitution of the bromide on the this compound linker by the newly synthesized JQ1-amine.
Protocol 2: Synthesis of JQ1-PEG4-MS
-
Materials: JQ1-amine TFA salt, this compound, DIPEA, Anhydrous DMF.
-
Procedure:
-
Dissolve JQ1-amine TFA salt (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to neutralize the TFA salt and create the free amine.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude JQ1-PEG4-MS is often used in the next step without further purification, or can be purified by reverse-phase HPLC if necessary.
-
Stage 3: Conjugation with an E3 Ligase Ligand (Pomalidomide)
The final step is the formation of the PROTAC by coupling the JQ1-PEG4-MS intermediate with an E3 ligase ligand, such as an amine-functionalized pomalidomide derivative. The mesylate group on the PEG linker serves as a leaving group for nucleophilic substitution by the amine on the pomalidomide derivative.
Protocol 3: Synthesis of the Final BET Degrader
-
Materials: Crude JQ1-PEG4-MS, 4-aminopomalidomide, DIPEA, Anhydrous DMF.
-
Procedure:
-
Dissolve the crude JQ1-PEG4-MS (1.0 eq) from the previous step in anhydrous DMF.
-
Add 4-aminopomalidomide (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 24-48 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final BET degrader by reverse-phase preparative HPLC to yield the pure product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Logical Relationship Diagram: PROTAC Assembly
Caption: Logical relationship of components in BET degrader synthesis.
Conclusion
The use of this compound provides a versatile and efficient method for the synthesis of BET degraders. The protocols outlined in this document offer a clear and reproducible pathway for researchers to generate novel PROTACs for therapeutic development and as chemical probes to study BET protein biology. Careful optimization of reaction conditions and purification techniques is crucial for obtaining high-purity compounds for biological evaluation.
References
Applications of Bromo-PEG4-MS in Cancer Research: Harnessing Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of Bromo-PEG4-MS, a heterobifunctional linker, in the rapidly evolving field of cancer research. The primary application of this linker is in the construction of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate cancer-promoting proteins.
Introduction to this compound and PROTAC Technology
This compound is a chemical linker composed of a four-unit polyethylene glycol (PEG) chain functionalized with a bromine atom at one end and a methanesulfonyl (mesyl) group at the other. The PEG component enhances solubility and provides optimal spacing, while the terminal reactive groups allow for the covalent attachment of two different molecules. In the context of cancer research, this compound serves as a crucial component in the synthesis of PROTACs.[1]
PROTACs are innovative molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to degrade specific target proteins.[2][3] They consist of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a linker, such as this compound, that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] This event-driven mechanism offers a significant advantage over traditional inhibitors, as it can eliminate the entire protein, including its non-enzymatic functions, and can be effective at sub-stoichiometric concentrations.
Key Applications in Cancer Research
The primary application of this compound in cancer research is as a linker in the synthesis of PROTACs targeting oncoproteins. A prominent example is the development of PROTACs to degrade Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, which are key regulators of oncogene expression in various cancers, including leukemia and multiple myeloma.
Targeted Degradation of BRD4
PROTACs utilizing a Bromo-PEG4 linker can be synthesized to target BRD4. One end of the linker is attached to a BRD4 inhibitor (the warhead), and the other end to a ligand for an E3 ligase, such as VHL or Cereblon. The resulting PROTAC induces the degradation of BRD4, leading to the suppression of oncogenes like c-Myc and ultimately inhibiting cancer cell proliferation and survival.
Quantitative Data Summary
The efficacy of PROTACs is typically evaluated by their ability to degrade the target protein (DC₅₀ - half-maximal degradation concentration) and their anti-proliferative effect on cancer cells (IC₅₀ - half-maximal inhibitory concentration). The table below summarizes representative data for BRD4-targeting PROTACs, illustrating the type of quantitative data generated in such studies.
| PROTAC Name (Linker Type) | Cell Line | Cancer Type | DC₅₀ (nM) | IC₅₀ (nM) | Reference |
| MZ1 (PEG-based) | HeLa | Cervical Cancer | ~10 | ~50 | |
| ARV-825 (PEG-based) | RS4;11 | Acute Lymphoblastic Leukemia | <1 | 1.8 | |
| dBET1 (PEG-based) | MV4-11 | Acute Myeloid Leukemia | ~5 | ~30 |
Note: The specific PROTACs listed are used as illustrative examples of what can be achieved with PEG-based linkers. The exact DC₅₀ and IC₅₀ values for a PROTAC synthesized with this compound would need to be determined experimentally.
Experimental Protocols
Detailed methodologies for the key experiments involved in the evaluation of PROTACs synthesized using this compound are provided below.
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cancer cells following treatment with a PROTAC.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for BRD4)
-
Cell culture medium and supplements
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the samples by boiling and then load them onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC₅₀ value.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of the PROTAC on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure (CellTiter-Glo® as an example):
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence and calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC₅₀ value using non-linear regression analysis.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of a PROTAC and the general workflow for its evaluation.
References
Application Notes and Protocols: Bromo-PEG4-MS in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the applications and experimental protocols for Bromo-PEG4-MS and related heterobifunctional linkers in the field of bioconjugation and drug development. The focus is on the strategic use of its dual functionalities: the methyl sulfonyl group for nucleophilic substitution and an azide group (often paired with the bromo- or MS- functionality in related linkers) for click chemistry reactions.
Introduction to this compound and Related Linkers
This compound is a heterobifunctional crosslinker featuring a polyethylene glycol (PEG) spacer. This linker is comprised of two key reactive moieties:
-
Bromo and Methyl Sulfonyl (MS) Groups: Both bromide and methyl sulfonyl are excellent leaving groups for nucleophilic substitution reactions.[1][2] This allows for the covalent attachment of the linker to molecules containing nucleophiles such as thiols (cysteine residues in proteins) or amines (lysine residues or N-termini).
-
Azide Group (in related linkers like Bromo-PEG4-Azide): The azide group is a key component for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[3][4][5] The most common click reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The tetraethylene glycol (PEG4) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces non-specific binding, and provides spatial separation between the conjugated molecules.
Key Applications
The unique characteristics of this compound and its azide-containing counterparts make them valuable tools in several areas of research and drug development:
-
Antibody-Drug Conjugates (ADCs): These linkers can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The bromo or MS group can react with a thiol on a partially reduced antibody, while the azide can be clicked to an alkyne-modified drug.
-
PROTACs (Proteolysis Targeting Chimeras): this compound is explicitly mentioned as a PROTAC linker. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The bromo or MS end can be attached to a ligand for the target protein, and the other end (following conversion to a clickable group or further modification) to a ligand for the E3 ligase.
-
Bioconjugation and Labeling: These linkers are used to conjugate proteins, peptides, oligonucleotides, and other biomolecules to various payloads, including fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.
-
Surface Modification: The reactive ends of the linker can be used to immobilize biomolecules onto surfaces for applications in biosensors and biomaterials.
Quantitative Data Summary
The following tables summarize key quantitative data for the reactions involving the functional groups of this compound and related linkers.
Table 1: Reaction Conditions for Nucleophilic Substitution
| Nucleophile | Leaving Group | pH Range | Temperature (°C) | Typical Reaction Time |
| Thiol (-SH) | Bromo (-Br) | 7.0 - 8.5 | 25 - 37 | 1 - 4 hours |
| Thiol (-SH) | Methyl Sulfonyl (-OMs) | 7.0 - 8.5 | 25 - 37 | 1 - 4 hours |
| Amine (-NH2) | Bromo (-Br) | 8.0 - 9.0 | 25 - 37 | 2 - 12 hours |
| Amine (-NH2) | Methyl Sulfonyl (-OMs) | 8.0 - 9.0 | 25 - 37 | 2 - 12 hours |
Table 2: Comparison of Azide-Alkyne Click Chemistry Reactions
| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) salt (e.g., CuSO₄ with a reducing agent) | None |
| Alkyne | Terminal Alkyne | Cyclooctyne (e.g., DBCO, BCN) |
| Reaction Rate | Very Fast (with catalyst) | Fast (dependent on cyclooctyne) |
| Biocompatibility | Potentially cytotoxic due to copper | Highly biocompatible |
| Typical Reactants | Azide- and Alkyne-modified biomolecules | Azide-modified biomolecule and DBCO-modified molecule |
| Common Applications | In vitro conjugations, fixed cells | Live cell imaging, in vivo applications |
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Protein with Bromo-PEG4-Azide
This protocol describes the first step in a two-step conjugation process, where the bromo group of the linker reacts with a cysteine residue on a protein.
Materials:
-
Thiol-containing protein (e.g., a monoclonal antibody with reduced interchain disulfides)
-
Bromo-PEG4-Azide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (if needed, e.g., TCEP)
-
Quenching solution: 1 M N-acetylcysteine or 1 M 2-mercaptoethanol
-
DMSO (anhydrous)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: If necessary, partially reduce the protein to expose free thiol groups. For an antibody, incubate with a 5-10 fold molar excess of TCEP in PBS for 30 minutes at room temperature.
-
Linker Preparation: Dissolve Bromo-PEG4-Azide in DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the Bromo-PEG4-Azide stock solution to the prepared protein solution. The final concentration of DMSO should be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight with gentle mixing.
-
-
Quenching: Add a 100-fold molar excess of the quenching solution to the reaction mixture to cap any unreacted thiol groups. Incubate for 15 minutes at room temperature.
-
Purification: Purify the protein-PEG4-azide conjugate using an SEC column to remove excess linker and quenching reagent.
-
Characterization: Characterize the conjugate using SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of labeling.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
This protocol describes the conjugation of an azide-modified protein (from Protocol 1) to an alkyne-containing molecule (e.g., a drug or a fluorescent dye).
Materials:
-
Azide-modified protein
-
Alkyne-containing molecule
-
Click Chemistry Buffer: PBS, pH 7.4
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
THPTA ligand stock solution (100 mM in water)
-
DMSO (anhydrous)
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-containing molecule in DMSO to prepare a 10 mM stock solution.
-
In a reaction tube, add the azide-modified protein to the Click Chemistry Buffer.
-
-
Catalyst Preparation: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:2 molar ratio. Let it stand for a few minutes to form the complex.
-
Click Reaction:
-
Add a 5-10 fold molar excess of the alkyne-containing molecule to the protein solution.
-
Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture (final concentration of CuSO₄ should be around 0.5-1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of 2-5 mM).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Purify the final conjugate using size-exclusion chromatography to remove unreacted molecules and catalyst components.
-
Characterization: Analyze the final product by SDS-PAGE, UV-Vis spectroscopy (if the payload is a dye), and mass spectrometry to confirm successful conjugation.
Protocol 3: Strain-Promoted Azide-Alkyne Click Chemistry (SPAAC)
This protocol is ideal for live-cell labeling or when the use of a copper catalyst is undesirable. It utilizes a strained alkyne, such as DBCO.
Materials:
-
Azide-modified biomolecule (e.g., metabolically labeled cells with an azide-containing sugar)
-
DBCO-conjugated molecule (e.g., DBCO-fluorophore)
-
Reaction Buffer: PBS, pH 7.4 or cell culture medium
-
DMSO (anhydrous)
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-conjugated molecule in DMSO to prepare a stock solution.
-
Prepare the azide-modified biomolecule in the appropriate buffer or medium.
-
-
SPAAC Reaction:
-
Add the DBCO-conjugated molecule to the azide-modified biomolecule. The final concentration of the DBCO reagent typically ranges from 20-100 µM.
-
Incubate the reaction for 30-60 minutes at room temperature or 37°C for live cells. The reaction can be monitored for completion if necessary.
-
-
Washing/Purification:
-
For cellular applications, wash the cells with fresh buffer or medium to remove unreacted DBCO-reagent.
-
For in vitro conjugations, purify the conjugate using an appropriate method (e.g., SEC).
-
-
Analysis: Analyze the labeled biomolecule using the appropriate technique (e.g., fluorescence microscopy for labeled cells, SDS-PAGE for proteins).
Visualizations
References
- 1. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 2. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Solid-Phase Synthesis of PROTACs: A Detailed Application Note and Protocol Utilizing Bromo-PEG4-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful alternative to traditional small-molecule inhibition.
The linker component is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene glycol (PEG)-based linkers are frequently employed to enhance aqueous solubility and provide optimal spacing between the two ligands. This application note provides a detailed protocol for the solid-phase synthesis of PROTACs using Bromo-PEG4-MS, a bifunctional PEG linker.
The Role of this compound in PROTAC Synthesis
This compound is a versatile PEG-based linker containing two distinct reactive handles: a bromine atom and a mesylate group. This heterobifunctional nature allows for the sequential and controlled conjugation of the E3 ligase ligand and the POI ligand. The differential reactivity of the bromide and mesylate groups enables specific coupling strategies. Typically, the more reactive leaving group (mesylate) can be displaced by a stronger nucleophile, while the bromide can react with a different nucleophile under distinct conditions. This facilitates a modular and efficient assembly of the final PROTAC molecule on a solid support.
General Principles of Solid-Phase PROTAC Synthesis
Solid-phase synthesis offers a streamlined and efficient method for the construction of PROTAC libraries. By immobilizing one of the components on a solid support (resin), excess reagents and byproducts can be easily removed by simple filtration and washing steps, eliminating the need for complex purification of intermediates. The general workflow for solid-phase PROTAC synthesis involves:
-
Resin Selection and Swelling: Choosing an appropriate resin with a suitable linker for attachment of the first ligand.
-
Immobilization of the First Ligand: Covalently attaching either the E3 ligase ligand or the POI ligand to the solid support.
-
Linker Coupling: Attaching the bifunctional linker (e.g., this compound) to the immobilized ligand.
-
Second Ligand Coupling: Attaching the second ligand (either the POI or E3 ligase ligand) to the other end of the linker.
-
Cleavage: Releasing the fully assembled PROTAC from the solid support.
-
Purification: Purifying the final PROTAC product, typically by preparative HPLC.
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of a generic PROTAC using this compound. These protocols are intended as a general guideline and may require optimization based on the specific properties of the E3 ligase and POI ligands.
Protocol 1: Immobilization of E3 Ligase Ligand (e.g., a Pomalidomide derivative) on Aminomethylated Polystyrene Resin
| Reagent | Purpose | Typical Excess (eq.) |
| Aminomethylated Polystyrene Resin | Solid Support | 1.0 |
| Pomalidomide-COOH derivative | E3 Ligase Ligand | 3.0 |
| HATU | Coupling Agent | 3.0 |
| DIPEA | Base | 6.0 |
| DMF | Solvent | - |
Procedure:
-
Swell the aminomethylated polystyrene resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve the carboxylic acid-functionalized pomalidomide derivative (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 16 hours.
-
Drain the reaction vessel and wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and methanol (MeOH) (3x).
-
Dry the resin under vacuum.
Protocol 2: Attachment of this compound Linker
| Reagent | Purpose | Typical Excess (eq.) |
| Pomalidomide-functionalized Resin | Immobilized Ligand | 1.0 |
| This compound | Linker | 2.0 |
| DIPEA | Base | 4.0 |
| DMF | Solvent | - |
Procedure:
-
Swell the pomalidomide-functionalized resin in DMF.
-
To the swollen resin, add a solution of this compound (2 eq.) and DIPEA (4 eq.) in DMF. The amine on the pomalidomide derivative will displace the mesylate group.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 3: Coupling of the POI Ligand
| Reagent | Purpose | Typical Excess (eq.) |
| Linker-functionalized Resin | Intermediate | 1.0 |
| POI Ligand with a nucleophilic handle (e.g., -OH, -NH2) | Target Protein Ligand | 3.0 |
| K2CO3 or other suitable base | Base | 5.0 |
| DMF | Solvent | - |
Procedure:
-
Swell the linker-functionalized resin in DMF.
-
In a separate flask, dissolve the POI ligand (3 eq.) and a suitable base such as K₂CO₃ (5 eq.) in DMF.
-
Add the solution to the swollen resin. The nucleophilic handle on the POI ligand will displace the bromide on the PEG linker.
-
Shake the reaction mixture at an elevated temperature (e.g., 50-60 °C) for 16-24 hours. Monitor reaction completion by LC-MS analysis of a small cleaved sample.
-
Drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 4: Cleavage and Purification of the Final PROTAC
| Reagent | Purpose |
| TFA/TIPS/H₂O (95:2.5:2.5) | Cleavage Cocktail |
| Diethyl ether (cold) | Precipitation |
| Acetonitrile/Water with 0.1% TFA | HPLC Solvents |
Procedure:
-
Transfer the dried resin to a reaction vessel.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIPS), and 2.5% water.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Centrifuge to pellet the crude product, decant the ether, and dry the pellet.
-
Purify the final PROTAC using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes representative quantitative data for a solid-phase PROTAC synthesis campaign. These values are illustrative and will vary depending on the specific ligands and reaction conditions used.
| Step | Parameter | Illustrative Value |
| Ligand Immobilization | Resin Loading | 0.5 - 1.0 mmol/g |
| Linker Coupling | Coupling Efficiency | > 95% |
| POI Ligand Coupling | Coupling Efficiency | 70 - 90% |
| Cleavage and Purification | Overall Yield | 15 - 40% |
| Final Product | Purity (by HPLC) | > 98% |
| Biological Activity | DC₅₀ (Degradation) | 1 - 100 nM |
| Biological Activity | Dₘₐₓ (Max Degradation) | > 90% |
Visualizations
PROTAC Mechanism of Action
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bromo-PEG4-MS Reaction Failures
This guide provides solutions to common issues encountered during conjugation reactions with Bromo-PEG4-MS reagents. The content is tailored for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting Bromo-PEG4-NHS Ester Reactions
The N-hydroxysuccinimide (NHS) ester moiety of Bromo-PEG4-NHS ester reacts with primary amines to form stable amide bonds. However, several factors can lead to suboptimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my conjugation yield with Bromo-PEG4-NHS Ester consistently low?
A1: Low conjugation yield is a common problem that can stem from several factors related to reaction conditions, reagent quality, and the properties of your target molecule.
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The ideal pH range is typically 7.2-8.5.[1][2][3][4] At a lower pH, the primary amines on the target molecule are protonated and less nucleophilic, reducing their reactivity.[2] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.
-
Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, a major competing side reaction that results in a non-reactive carboxylic acid. The rate of hydrolysis is significantly influenced by pH and temperature. It is crucial to use freshly prepared solutions of the Bromo-PEG4-NHS ester.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced yields.
-
Poor Reagent Quality: Improper storage or handling of the Bromo-PEG4-NHS ester can lead to its degradation. These reagents are sensitive to moisture and should be stored in a desiccated environment at -20°C. Before use, the reagent vial should be allowed to equilibrate to room temperature before opening to prevent condensation.
-
Low Reactant Concentrations: In dilute solutions, the competing hydrolysis reaction can be more pronounced. Increasing the concentration of your target molecule and the Bromo-PEG4-NHS ester can favor the desired bimolecular conjugation reaction.
-
Accessibility of Primary Amines: The primary amines on your target protein may be sterically hindered or buried within its three-dimensional structure, making them inaccessible to the NHS ester.
Q2: I am observing unexpected side products in my reaction. What could be the cause?
A2: Besides the intended reaction with primary amines, NHS esters can react with other nucleophilic functional groups, although generally to a lesser extent.
-
Reaction with Hydroxyl Groups: Serine, threonine, and tyrosine residues contain hydroxyl groups that can react with NHS esters to form unstable ester linkages. These linkages can be hydrolyzed or displaced by amines.
-
Reaction with Sulfhydryl Groups: Cysteine residues possess sulfhydryl groups that can react to form thioesters, which are less stable than the amide bond formed with primary amines.
-
Reaction with Imidazole Groups: The imidazole ring of histidine can also exhibit some reactivity towards NHS esters.
To minimize these side reactions, it is advisable to optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5).
Q3: My protein is aggregating after conjugation with Bromo-PEG4-NHS Ester. How can I prevent this?
A3: Protein aggregation can be a consequence of the PEGylation process itself.
-
High Degree of Labeling: Excessive modification of the protein surface can alter its properties and lead to aggregation. It is recommended to perform pilot reactions with varying molar ratios of the NHS ester to the protein to find the optimal degree of labeling.
-
Hydrophobicity: If the "MS" portion of your this compound reagent is very hydrophobic, it can decrease the overall solubility of the resulting conjugate. The PEG4 spacer is intended to increase hydrophilicity, but this may not be sufficient in all cases.
-
Buffer Conditions: Ensure that the buffer conditions used for the conjugation and subsequent purification steps are optimal for your protein's stability.
Q4: How can I confirm that the conjugation reaction has occurred and determine the efficiency?
A4: Several analytical techniques can be used to characterize the conjugation product and assess the reaction efficiency.
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) can be used to separate the PEGylated protein from the unreacted protein and smaller reactants. Reversed-phase HPLC (RP-HPLC) can also be used for analysis.
-
Mass Spectrometry (MS): Mass spectrometry provides precise molecular weight information, confirming the successful conjugation and allowing for the determination of the degree of PEGylation.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can show a shift in the molecular weight of the protein after PEGylation.
Quantitative Data
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | Room Temp. | 180 - 210 minutes |
| 8.5 | Room Temp. | 130 - 180 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | 110 - 125 minutes |
Data compiled from multiple sources.
Experimental Protocols
General Protocol for Bromo-PEG4-NHS Ester Conjugation to a Protein
-
Prepare Protein Solution: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4). If the protein is in an incompatible buffer, perform a buffer exchange. The optimal protein concentration is typically between 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the Bromo-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Reaction: Add a 5-20 fold molar excess of the NHS ester solution to the protein solution while gently mixing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound reagent and byproducts by dialysis or using a desalting column.
Visual Troubleshooting Guides
Caption: Troubleshooting Decision Tree for Low Conjugation Yield.
Section 2: Troubleshooting Bromo-PEG Reactions with Thiols
The bromo group of this compound reagents is a good leaving group for nucleophilic substitution reactions, particularly with thiol groups (-SH) found in cysteine residues.
Frequently Asked Questions (FAQs)
Q1: My reaction between a Bromo-PEG4 reagent and a thiol-containing molecule is slow or incomplete. What can I do?
A1: Several factors can influence the efficiency of the thiol-alkylation reaction.
-
pH of the Reaction: The reaction of bromoacetyl groups with thiols is pH-dependent. While maleimides react with thiols at a lower pH (around 6.5), bromoacetyl groups generally react more efficiently at higher pH values (e.g., pH 9.0). However, at a very high pH, the risk of side reactions with other nucleophiles, such as amines, increases. It is important to find the optimal pH for your specific reaction.
-
Reduced Thiols: Ensure that the thiol groups on your molecule are in their reduced, free state. Disulfide bonds will not react with the bromo group. If necessary, treat your sample with a reducing agent like DTT or TCEP prior to the conjugation reaction, and subsequently remove the reducing agent before adding the Bromo-PEG4 reagent.
-
Reagent Stability: While generally stable, prolonged storage of Bromo-PEG4 reagents in solution may lead to degradation. It is recommended to use freshly prepared solutions.
Q2: Are there any competing reactions I should be aware of when using Bromo-PEG4 reagents?
A2: While the reaction with thiols is relatively specific, other nucleophiles can react with the bromo group, especially under non-optimal conditions.
-
Reaction with Amines: At a sufficiently high pH, primary and secondary amines can act as nucleophiles and react with the bromo group. This is generally a slower reaction compared to the reaction with thiols at their optimal pH.
-
Hydrolysis: In aqueous buffers, the bromo group can undergo hydrolysis to an alcohol, although this is typically a slow process compared to the reaction with a nucleophile like a thiol.
Quantitative Data
Table 2: General Reaction Conditions for Bromo-PEG Conjugation
| Reactive Group | Target Functional Group | Recommended pH |
| Bromoacetyl | Thiol (-SH) | 8.0 - 9.0 |
| Bromo | Thiol (-SH) | 7.5 - 8.5 |
These are general recommendations and may require optimization for specific applications.
Visual Workflow
Caption: General Experimental Workflow for Bromo-PEG Thiol Conjugation.
Section 3: General Troubleshooting for this compound Reactions
This section covers issues that are common to various types of this compound reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound reagent is not dissolving well in my aqueous reaction buffer. What should I do?
A1: Many non-sulfonated this compound reagents have limited water solubility. It is common practice to first dissolve the reagent in a water-miscible organic solvent, such as DMSO or DMF, to create a concentrated stock solution. This stock solution can then be added to your aqueous reaction mixture. Ensure that the final concentration of the organic solvent in your reaction is low enough (typically <10%) to not adversely affect your biomolecule, such as by causing denaturation of a protein.
Q2: How do I remove unreacted this compound reagent after the reaction?
A2: Due to the typical size difference between the PEGylated product (often a biomolecule) and the this compound reagent, several methods can be effective for purification:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This is a very common and effective method to separate the larger conjugate from the smaller, unreacted PEG reagent.
-
Dialysis: For larger biomolecules, dialysis against an appropriate buffer can effectively remove the smaller PEG reagent.
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF can be an efficient method for purification.
Visual Representation of Competing Reactions
Caption: Competing Reaction Pathways for Bromo-PEG4-NHS Ester.
References
Technical Support Center: Bromo-PEG4-MS Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Bromo-PEG4-MS coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker. It contains a four-unit polyethylene glycol (PEG) spacer, which increases hydrophilicity and provides a flexible bridge. The molecule is terminated with a bromo group and a mesylate (Ms) group. Both bromide and mesylate are excellent leaving groups in nucleophilic substitution reactions, making this reagent suitable for covalently linking two different molecules. A primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
Q2: What functional groups can I couple with this compound?
This compound reacts with nucleophiles. The most common nucleophiles for this type of reaction are thiols (from cysteine residues in proteins or other thiol-containing molecules) and amines (from lysine residues or the N-terminus of proteins).[1][2] Thiols are generally more nucleophilic than amines and can react at a lower pH.
Q3: At what pH should I perform my coupling reaction?
The optimal pH depends on the nucleophile you are targeting.
-
For thiol coupling: A pH range of 7.0-8.5 is generally recommended. At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, while minimizing potential side reactions like hydrolysis of the PEG reagent.
-
For amine coupling: A slightly higher pH of 8.0-9.0 is often used to ensure the amine is in its deprotonated, nucleophilic state.
Q4: What solvents are compatible with this compound coupling reactions?
A variety of solvents can be used, and the choice often depends on the solubility of your substrate.
-
Aqueous buffers: Phosphate-buffered saline (PBS), HEPES, and borate buffers are commonly used for reactions with proteins and other biomolecules. Ensure the buffer does not contain nucleophiles (e.g., Tris or glycine).
-
Organic solvents: For non-biological substrates, aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable.[3][4]
Q5: How can I monitor the progress of my reaction?
The progress of the coupling reaction can be monitored by various analytical techniques, including:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct way to observe the formation of the desired product and the disappearance of starting materials.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate the product from the reactants and byproducts, allowing for quantification of the reaction progress.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein modifications, an increase in the molecular weight of the protein band will be observed upon successful PEGylation.
Troubleshooting Guide for Low Yields
Low yields in this compound coupling reactions can arise from a number of factors related to the reactants, reaction conditions, and purification process. This guide provides a structured approach to identifying and resolving these issues.
Problem Area 1: Reactant Quality and Stoichiometry
| Issue | Potential Cause | Recommended Solution |
| Low Reactivity of this compound | Hydrolysis of the reagent due to improper storage. | Store this compound at -20°C, desiccated, and protected from light.[3] Allow the reagent to warm to room temperature before opening to prevent condensation. |
| Contamination of the reagent. | Purchase high-purity reagent from a reputable supplier. If in doubt, verify the purity by NMR or MS. | |
| Low Reactivity of Substrate | For thiol coupling, disulfide bonds may be present, reducing the number of free thiols. | Reduce the substrate with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to the coupling reaction. Remove the reducing agent before adding the this compound. |
| For amine coupling, the target amine may be sterically hindered or have a high pKa. | Increase the reaction temperature or time. Consider using a stronger base to deprotonate the amine. | |
| Incorrect Stoichiometry | Insufficient excess of the this compound reagent. | Increase the molar excess of the this compound reagent. A 5- to 20-fold excess is a common starting point for optimization. |
| Inaccurate concentration determination of reactants. | Accurately determine the concentration of your substrate, especially for proteins, using a reliable method like a BCA assay. |
Problem Area 2: Reaction Conditions
| Issue | Potential Cause | Recommended Solution |
| Suboptimal pH | pH is too low for efficient deprotonation of the nucleophile. | Increase the pH of the reaction buffer. For thiols, aim for pH 7.0-8.5. For amines, aim for pH 8.0-9.0. |
| pH is too high, leading to hydrolysis of the this compound. | Decrease the pH of the reaction buffer. Consider running the reaction at a lower temperature to slow down hydrolysis. | |
| Incorrect Temperature | Reaction is too slow at room temperature. | Increase the reaction temperature in increments (e.g., to 37°C). Monitor for any degradation of your substrate. |
| Substrate is unstable at the reaction temperature. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer period. | |
| Presence of Competing Nucleophiles | Buffer components (e.g., Tris, glycine) or contaminants are reacting with the this compound. | Use a non-nucleophilic buffer such as PBS, HEPES, or borate. Ensure all glassware is clean. |
Problem Area 3: Side Reactions and Product Instability
| Issue | Potential Cause | Recommended Solution |
| Hydrolysis of this compound | The reagent is degrading in the aqueous buffer before it can react with the substrate. | Prepare the this compound solution in a compatible organic solvent (e.g., DMSO, DMF) and add it to the reaction buffer immediately before starting the reaction. |
| Double Reaction/Cross-linking | Both the bromo and mesylate ends of the linker are reacting with the same or different substrate molecules. | If your substrate has multiple nucleophilic sites, consider using a larger excess of the this compound to favor single modification. Alternatively, a step-wise reaction at different temperatures may favor reaction at one end first. |
| Product Degradation | The newly formed bond is unstable under the purification conditions. | Ensure that the pH and temperature during purification are within a stable range for your conjugate. |
Experimental Protocols
General Protocol for Coupling this compound to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4).
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 1 hour at room temperature.
-
Remove TCEP using a desalting column.
-
-
Reaction Setup:
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO.
-
In a reaction vessel, add the protein solution.
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal time should be determined empirically.
-
-
Quenching:
-
Add a small molecule thiol (e.g., L-cysteine or beta-mercaptoethanol) to a final concentration of 10-50 mM to quench any unreacted this compound. Incubate for 30 minutes.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Analyze the purified product by SDS-PAGE to confirm the increase in molecular weight and by LC-MS to confirm the identity and purity of the conjugate.
-
Visualizations
Caption: A general experimental workflow for the coupling of this compound to a protein.
Caption: A troubleshooting decision tree for addressing low yields in this compound coupling reactions.
References
Technical Support Center: Bromo-PEG4-MS in Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Bromo-PEG4-MS in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional crosslinker commonly used in bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its primary role is to link a protein of interest to another molecule, such as an E3 ubiquitin ligase ligand, via its two reactive ends.[1][2] The bromo group serves as a reactive handle for nucleophilic substitution, while the methylsulfone end can be part of a larger molecular scaffold.
Q2: What is the principal reaction mechanism of the bromo- group on the PEG linker?
The bromo- group on the this compound linker reacts primarily via a nucleophilic substitution (SN2) mechanism.[3] It is an excellent leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. In bioconjugation, the most common nucleophile targeted is the thiol group (-SH) of cysteine residues in proteins and peptides.
Q3: How does the methylsulfone group influence the reactivity and stability of the conjugate?
The methylsulfone group in this compound is generally considered a stable moiety under typical bioconjugation conditions. In similar sulfone-based linkers, the resulting thioether linkage has been shown to be more stable than the thiosuccinimide bond formed from maleimide-based reagents, which can be prone to retro-Michael reactions. This enhanced stability can be advantageous for in vivo applications.
Q4: What are the recommended storage and handling conditions for this compound?
It is recommended to store this compound at -20°C in a dry environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reagent. For creating stock solutions, anhydrous solvents like DMSO or DMF are suitable.
Troubleshooting Guide
Issue 1: Low Conjugation Yield
Low yield is a common issue in PEGylation reactions. Here are several potential causes and their solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH | The reaction of the bromo group with thiols is pH-dependent. The thiol group needs to be in its more nucleophilic thiolate form (S-). A pH range of 7.5-8.5 is generally recommended to facilitate this without significantly increasing hydrolysis of the bromo-group. |
| Reagent Degradation | The bromo- group is susceptible to hydrolysis in aqueous buffers. Prepare the this compound solution immediately before use. If the reagent has been stored improperly or for an extended period, consider using a fresh batch. |
| Insufficient Molar Excess of Reagent | The conjugation reaction is often a competition between the target nucleophile and hydrolysis. Increasing the molar excess of this compound can favor the desired reaction. A 5- to 20-fold molar excess over the protein is a common starting point. |
| Low Protein Concentration | Reactions in dilute protein solutions can be inefficient. If possible, increase the concentration of the target molecule. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target thiol for reaction with the bromo- group. Use non-nucleophilic buffers such as PBS, HEPES, or borate. |
Issue 2: Presence of Multiple Products or Impurities
The appearance of unexpected products can complicate purification and analysis.
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | The primary side product is the hydrolyzed form of the linker, where the bromo- group is replaced by a hydroxyl group (-OH). This can be identified by mass spectrometry as an increase in mass of approximately 17 Da and a loss of 80 Da (mass of Br). To minimize this, work at a lower pH if possible, reduce reaction times, and perform reactions at lower temperatures (e.g., 4°C). |
| Elimination Reaction (HBr Elimination) | Alkyl halides can undergo elimination reactions to form alkenes, especially under basic conditions and at higher temperatures. This would result in a PEG4-MS with a terminal double bond. To favor substitution over elimination, use milder basic conditions and lower temperatures. |
| Disulfide Bond Formation | Free thiols on proteins can oxidize to form disulfide-linked dimers or oligomers, reducing the amount of available thiol for conjugation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and consider adding a small amount of a reducing agent like TCEP, though be mindful that this can also reduce existing disulfide bonds in the protein. |
| Off-Target Reactions | While the bromo- group is highly reactive towards thiols, some reactivity with other nucleophilic amino acid side chains (e.g., histidine, lysine) may occur, particularly at higher pH. Optimizing the pH can help to maximize selectivity for thiols. |
Visualizing Reaction Pathways and Troubleshooting
Primary Reaction Pathway
The intended reaction is a straightforward nucleophilic substitution of the bromide by a cysteine thiol.
Caption: Desired SN2 reaction of this compound with a protein thiol.
Common Side Reactions
Hydrolysis and elimination are the most probable side reactions.
Caption: Competing hydrolysis and elimination side reactions.
Troubleshooting Workflow
A systematic approach to diagnosing and solving common issues in this compound conjugations.
Caption: Troubleshooting decision tree for this compound reactions.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a starting point for the conjugation of this compound to a thiol-containing protein. Optimization may be required for specific proteins.
Materials:
-
Target protein with accessible cysteine residues
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (degassed and purged with nitrogen)
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M N-acetyl-cysteine in reaction buffer
-
Purification column (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Protein Preparation: If the protein buffer contains nucleophilic components, exchange it into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.
-
This compound Preparation: Allow the vial of this compound to warm to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to a concentration of 10-50 mM immediately before use.
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the dissolved this compound to the protein solution.
-
Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-20 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method, such as SEC.
-
Analysis: Analyze the purified fractions using SDS-PAGE and/or mass spectrometry to confirm the degree of PEGylation and purity.
Protocol 2: Analysis of Conjugation by Mass Spectrometry
Mass spectrometry is a crucial tool for confirming successful conjugation and identifying side products.
Procedure:
-
Sample Preparation: Desalt the purified conjugate into a volatile buffer (e.g., ammonium acetate) suitable for mass spectrometry.
-
Mass Analysis:
-
Acquire the mass spectrum of the intact protein conjugate using ESI-MS.
-
The expected mass of the conjugate will be the mass of the protein plus the mass of the this compound linker (335.21 Da) minus the mass of HBr (80.91 Da).
-
Look for peaks corresponding to the mass of the starting protein (unreacted), the desired conjugate, and potential side products.
-
-
Identification of Side Products:
-
Hydrolysis: A mass corresponding to the protein + (mass of this compound - mass of Br + mass of OH).
-
Elimination: A mass corresponding to the protein + (mass of this compound - mass of HBr).
-
Disulfide-linked dimer: A mass corresponding to twice the mass of the protein minus 2 Da.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and optimize their synthesis using this compound, leading to higher yields and purer conjugates.
References
Technical Support Center: Optimizing Reactions with Bromo-PEG4-MS
Welcome to the technical support center for Bromo-PEG4-MS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group in this compound and what does it react with?
This compound is a polyethylene glycol (PEG) linker containing a terminal bromide group. The bromide (Br) is an excellent leaving group, making the carbon atom it is attached to electrophilic. This allows for nucleophilic substitution reactions with various nucleophiles.[1][2][3] The most common targets in bioconjugation are the thiol groups of cysteine residues and the primary amines of lysine residues or the N-terminus of proteins.[1][4]
Q2: What are the key factors influencing the reaction time of this compound?
Several factors can impact the rate of your PEGylation reaction. These include the pH of the reaction buffer, the reaction temperature, and the molar ratio of this compound to your target molecule. Optimizing these parameters is crucial for achieving efficient conjugation.
Q3: What is the optimal pH for reacting this compound?
The optimal pH depends on the nucleophile you are targeting.
-
For thiol conjugation (cysteine): A pH range of 6.5-7.5 is generally recommended for reacting with cysteine residues.
-
For amine conjugation (lysine): A slightly basic pH of 7.0-9.0 is typically used for reactions with primary amines.
Q4: How does temperature affect the reaction?
Increasing the reaction temperature generally increases the reaction rate. However, it's important to consider the stability of your protein or biomolecule. Many PEGylation reactions are performed at room temperature or on ice to preserve the integrity of the target molecule.
Q5: What molar excess of this compound should I use?
A molar excess of the this compound reagent is typically used to drive the reaction to completion. A starting point is often a 5 to 20-fold molar excess over your target biomolecule. However, the optimal ratio may need to be determined empirically for your specific application to balance conjugation efficiency with the risk of non-specific or multiple PEGylations.
Q6: How can I monitor the progress of my reaction?
The progress of the PEGylation reaction can be monitored using techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein. For more detailed analysis, techniques like mass spectrometry (MS) or liquid chromatography (LC-MS) can be used to identify and quantify the reaction products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal pH: The pH of the reaction buffer may not be optimal for the target nucleophile. 2. Low Reaction Temperature: The reaction may be proceeding too slowly at the current temperature. 3. Insufficient Molar Excess: The concentration of this compound may be too low to achieve efficient conjugation. 4. Degraded Reagent: The this compound may have degraded due to improper storage. | 1. Adjust pH: Verify and adjust the pH of your reaction buffer to the optimal range for your target (6.5-7.5 for thiols, 7.0-9.0 for amines). 2. Increase Temperature: If your biomolecule is stable at higher temperatures, consider running the reaction at room temperature or slightly elevated temperatures. 3. Increase Molar Ratio: Perform a series of reactions with increasing molar excess of this compound to find the optimal concentration. 4. Use Fresh Reagent: Ensure your this compound is stored correctly at -20°C and use a fresh aliquot. |
| Formation of Multiple Products or Aggregates | 1. High Molar Excess: Too much this compound can lead to multiple PEG chains attaching to a single molecule or cross-linking, causing aggregation. 2. Non-specific Binding: The reaction conditions may be promoting non-specific interactions. 3. Protein Instability: The protein may be unstable under the chosen reaction conditions, leading to aggregation. | 1. Optimize Molar Ratio: Systematically decrease the molar ratio of this compound. 2. Adjust Buffer Conditions: Screen different buffer components and pH values to minimize non-specific binding. 3. Modify Reaction Conditions: Try performing the reaction at a lower temperature (e.g., 4°C) and ensure the protein concentration is not too high. |
| Slow Reaction Time | 1. Low Reactant Concentration: The concentration of one or both reactants may be too low. 2. Steric Hindrance: The target functional group on the biomolecule may be in a sterically hindered location. 3. Low Temperature: The reaction kinetics are slower at lower temperatures. | 1. Increase Concentrations: If possible, increase the concentration of your biomolecule and/or the this compound. 2. Consider a Longer PEG Linker: A longer PEG chain might provide more flexibility and better access to the target site. 3. Increase Temperature or Reaction Time: If feasible for your biomolecule, increase the temperature or allow the reaction to proceed for a longer duration (e.g., 24 hours). |
Experimental Protocols
This is a general protocol for the conjugation of a protein with this compound. The conditions may require optimization for your specific application.
Materials:
-
Protein with accessible cysteine or lysine residues
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Quenching Reagent (e.g., a small molecule with a free thiol or amine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a suitable concentration. Ensure the buffer does not contain any primary amines or thiols if they are not the target of the reaction.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a small amount of a compatible organic solvent (like DMSO or DMF) and then dilute it in the reaction buffer.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature) with gentle mixing. The reaction time can range from a few hours to overnight.
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted this compound.
-
Purification: Purify the PEGylated protein from excess reagents using a suitable chromatography method, such as size-exclusion chromatography.
Visualizations
Caption: A typical experimental workflow for protein conjugation with this compound.
Caption: Factors that have a significant impact on the reaction time of this compound.
References
Improving the solubility of Bromo-PEG4-MS conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bromo-PEG4-MS conjugates. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG4 linker in my this compound conjugate?
A1: The polyethylene glycol (PEG) component of your conjugate, in this case, a tetraethylene glycol (PEG4) chain, serves multiple purposes. Primarily, it acts as a hydrophilic spacer. This property is crucial for increasing the aqueous solubility of the conjugate, especially if the molecule you have conjugated is hydrophobic.[1][2][3] By masking the hydrophobic regions of the conjugated molecule, the PEG linker can prevent aggregation and improve the overall stability and pharmacokinetic profile of the final product.[1][4]
Q2: In what solvents is the this compound linker itself soluble?
A2: The this compound linker and similar Bromo-PEG4 derivatives are generally soluble in a variety of aqueous and organic solvents. Commonly used solvents include water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). The choice of solvent for your conjugate, however, will also depend on the solubility of the molecule that is conjugated to the linker.
Q3: Why is my this compound conjugate poorly soluble in aqueous buffers, even with the PEG linker?
A3: While the PEG4 linker enhances hydrophilicity, the overall solubility of the conjugate is a composite of the properties of both the linker and the conjugated molecule (e.g., protein, peptide, or small molecule). If the conjugated molecule is highly hydrophobic, the short PEG4 chain may not be sufficient to completely overcome its tendency to aggregate in aqueous solutions. Other factors that can influence solubility include the pH and ionic strength of the buffer, as well as the concentration of the conjugate itself.
Q4: Can the conjugation process itself affect the solubility of my molecule?
A4: Yes, the conjugation process can alter the physicochemical properties of your molecule. The addition of the this compound linker will increase the overall size and can mask charged groups on the surface of your molecule, which may impact its solubility. It is important to characterize the solubility of the conjugate post-purification to determine the optimal buffer conditions.
Troubleshooting Guide: Improving the Solubility of Your this compound Conjugate
This guide provides a systematic approach to troubleshooting and improving the solubility of your this compound conjugates.
Problem 1: Conjugate Precipitates Out of Aqueous Solution
Possible Causes:
-
The inherent hydrophobicity of the conjugated molecule is dominating the conjugate's properties.
-
The buffer conditions (pH, ionic strength) are not optimal for the conjugate.
-
The concentration of the conjugate is too high.
Solutions:
| Step | Action | Rationale |
| 1 | Optimize Buffer pH | The solubility of proteins and peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer to be at least one unit away from the pI of the conjugated protein can increase its net charge and improve solubility. |
| 2 | Adjust Ionic Strength | Adding salt (e.g., 150 mM NaCl) to the buffer can help to shield electrostatic interactions that may lead to aggregation. However, very high salt concentrations can sometimes cause "salting out," so it is best to test a range of concentrations. |
| 3 | Incorporate Solubilizing Excipients | The addition of certain excipients can help to stabilize your conjugate and prevent aggregation. Consider adding glycerol (5-10%), low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100), or other PEG molecules of varying lengths. |
| 4 | Work at Lower Temperatures | For some proteins, solubility can be improved by working at lower temperatures (e.g., 4°C) to reduce hydrophobic interactions that can lead to aggregation. |
| 5 | Test a Lower Concentration | If the conjugate is precipitating, try working with a more dilute solution. It is important to determine the solubility limit of your specific conjugate. |
Problem 2: Difficulty Dissolving the Lyophilized Conjugate
Possible Causes:
-
The initial solvent is not appropriate for the conjugate.
-
The lyophilization process has led to aggregation.
Solutions:
| Step | Action | Rationale |
| 1 | Initial Dissolution in an Organic Solvent | If the conjugated molecule is a hydrophobic small molecule, it may be beneficial to first dissolve the lyophilized powder in a small amount of a compatible organic solvent such as DMSO or DMF. This stock solution can then be added dropwise to your desired aqueous buffer with gentle stirring. |
| 2 | Use a Step-wise Dialysis Approach | For conjugates that are difficult to dissolve directly in the final buffer, consider dissolving them in a denaturing buffer (e.g., containing urea or guanidine HCl) and then gradually dialyzing into the final, non-denaturing buffer. This allows the molecule to refold in a controlled manner, which can improve solubility. |
| 3 | Gentle Agitation and Sonication | Gentle vortexing or brief sonication in a water bath can help to break up small aggregates and facilitate dissolution. Be cautious with sonication, as it can potentially damage some proteins. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Lyophilized this compound Conjugate
-
Initial Solvent Selection:
-
For conjugates with hydrophilic proteins/peptides, start with the desired aqueous buffer.
-
For conjugates with hydrophobic small molecules or peptides, start by dissolving the powder in a minimal volume of DMSO or DMF.
-
-
Reconstitution:
-
Add the selected solvent to the lyophilized conjugate powder.
-
Gently vortex or pipette up and down to mix. Avoid vigorous shaking, which can cause protein denaturation and aggregation.
-
-
Aqueous Buffer Addition (if using an organic start):
-
If the conjugate was dissolved in an organic solvent, add this solution dropwise to the final aqueous buffer while gently stirring.
-
The final concentration of the organic solvent should be kept to a minimum (typically <1-5%) to avoid negative impacts on protein structure or downstream assays.
-
-
Incubation:
-
Allow the solution to incubate for 15-30 minutes at room temperature or 4°C to allow for complete dissolution.
-
-
Clarification:
-
If any precipitate is visible, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble material.
-
Carefully collect the supernatant containing the soluble conjugate.
-
-
Concentration Determination:
-
Determine the concentration of the soluble conjugate using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for proteins, or a specific assay for your conjugated molecule).
-
Visualizations
Caption: A general workflow for the solubilization of this compound conjugates.
Caption: A decision tree for troubleshooting the solubility of this compound conjugates.
References
Technical Support Center: Bromo-PEG4-MS Linker
Welcome to the technical support center for the Bromo-PEG4-MS linker. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and application of this linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what is its primary application?
The this compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It features three key components:
-
Bromo group: A reactive handle that serves as a good leaving group for nucleophilic substitution, often used to attach to a warhead targeting a specific protein.[2][3]
-
PEG4 spacer: A hydrophilic polyethylene glycol chain that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5]
-
Maleimide-Succinimide (MS) group: A thiol-reactive group that readily forms a covalent bond with cysteine residues on proteins, typically used for conjugation to an E3 ubiquitin ligase ligand or the target protein itself.
Its primary application is to bridge a target protein ligand and an E3 ligase ligand, forming a PROTAC that hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bromo-PEG4-bromide, 57602-02-05 | BroadPharm [broadpharm.com]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
Technical Support Center: Purification Strategies for Bromo-PEG4-MS in Drug Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted Bromo-PEG4-MS from experimental reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to purification?
This compound is a heterobifunctional crosslinker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. It features a bromo group, which is a good leaving group for nucleophilic substitution, and a mesylate (MS) group, which is also a highly reactive leaving group. The polyethylene glycol (PEG) spacer enhances the solubility of the molecule in aqueous media. A similar compound, Bromo-PEG4-acid, is soluble in water, DMSO, DMF, and DCM, suggesting this compound has similar solubility characteristics.
Q2: Why is it crucial to remove unreacted this compound?
The presence of unreacted this compound can lead to several complications in downstream applications and data interpretation:
-
Inaccurate Yield and Purity Assessment: Residual starting material will lead to an overestimation of the reaction yield and an underestimation of the purity of the desired product.
-
Interference with Biological Assays: The reactive nature of this compound can cause it to react with biological molecules in assays, leading to false positives or negatives.
-
Difficulty in Characterization: The presence of impurities can complicate the interpretation of analytical data from techniques like NMR and mass spectrometry.
-
Potential for Side Reactions: Unreacted linker can participate in unintended side reactions, generating further impurities.
Q3: What are the primary methods for removing unreacted this compound?
The most effective methods for removing small, polar molecules like this compound from a reaction mixture containing a larger or more hydrophobic product are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity.[1][2][3][4]
-
Solid-Phase Extraction (SPE): A rapid and efficient method for sample cleanup and purification.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size in solution.[]
Troubleshooting Guides
Method Selection
Choosing the appropriate purification method is critical for achieving high purity and yield. The following decision tree can guide your selection process:
Reversed-Phase HPLC (RP-HPLC) Troubleshooting
| Problem | Potential Cause | Solution |
| Poor separation of product and this compound | The mobile phase gradient is not optimized. | * Adjust the gradient slope. A shallower gradient can improve the resolution between closely eluting peaks. * Consider using a different organic modifier (e.g., isopropanol instead of acetonitrile) to alter selectivity. |
| The column chemistry is not suitable. | * Try a column with a different stationary phase (e.g., C8 instead of C18) to change the hydrophobic selectivity. * For polar products, a column with polar end-capping may be beneficial. | |
| Peak tailing for the product | The product is interacting with residual silanols on the silica-based column. | * Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) to the mobile phase to mask silanol interactions. * Use a base-deactivated column specifically designed for the analysis of basic compounds. |
| No peak observed for this compound | This compound has a weak or no UV chromophore. | * Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) for detection. * If using mass spectrometry (MS) detection, ensure the ionization conditions are appropriate for the linker. |
| Low recovery of the product | The product is irreversibly adsorbed to the column or is precipitating. | * Increase the organic content of the mobile phase at the end of the gradient to ensure complete elution. * Ensure the sample is fully dissolved in the injection solvent. Consider using a stronger solvent if necessary. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Solution |
| This compound co-elutes with the product | The wash step is not stringent enough. | * Increase the polarity of the wash solvent to more effectively remove the polar this compound while retaining the more hydrophobic product. * Increase the volume of the wash solvent. |
| The elution solvent is too strong. | * Use a less polar elution solvent that will selectively elute the product while leaving more polar impurities on the cartridge. * Consider a step-gradient elution with solvents of increasing polarity. | |
| Low recovery of the product | The product is not eluting from the cartridge. | * Increase the volume of the elution solvent. * Use a stronger (less polar for reversed-phase) elution solvent. |
| The product is breaking through during the loading or wash steps. | * Ensure the sample is loaded under conditions that promote binding (e.g., high aqueous content for reversed-phase). * Use a less polar wash solvent. |
Size-Exclusion Chromatography (SEC) Troubleshooting
| Problem | Potential Cause | Solution |
| Poor separation of product and this compound | The molecular weight difference between the product and the linker is insufficient for the column's resolution. | * SEC is generally not suitable for separating molecules with small differences in size. Consider RP-HPLC or SPE. |
| The column is overloaded. | * Reduce the sample concentration or injection volume. | |
| Product elutes later than expected (adsorption) | The product is interacting with the stationary phase. | * Increase the ionic strength of the mobile phase (e.g., add 150 mM NaCl) to minimize ionic interactions. * Add a small amount of organic modifier (e.g., 5-10% acetonitrile) to reduce hydrophobic interactions. |
Experimental Protocols
Protocol 1: Removal of this compound using RP-HPLC
This protocol is suitable for purifying a small molecule product that is more hydrophobic than the unreacted this compound.
Materials:
-
Crude reaction mixture
-
Reversed-phase HPLC system with a preparative or semi-preparative C18 column
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA
-
Solvents for sample dissolution (e.g., DMSO, DMF)
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. Filter the sample if it contains particulates.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column. Run a linear gradient to elute the compounds. A typical gradient might be from 5% B to 95% B over 30 minutes.
-
Fraction Collection: Collect fractions as the peaks elute from the column. The more hydrophobic product should elute at a higher percentage of acetonitrile than the more polar this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to determine the purity of each fraction.
-
Product Isolation: Pool the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
Protocol 2: Removal of this compound using Solid-Phase Extraction (SPE)
This protocol is designed for the rapid cleanup of a reaction mixture where the product is significantly more hydrophobic than this compound.
Materials:
-
Crude reaction mixture
-
C18 SPE cartridge
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 10% acetonitrile in water)
-
Elution solvent (e.g., 80% acetonitrile in water)
-
Collection tubes
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol through it, followed by water. This activates the stationary phase.
-
Sample Loading: Dissolve the crude reaction mixture in a solvent with a high aqueous content and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with the polar wash solvent to remove the unreacted this compound and other polar impurities.
-
Elution: Elute the desired product from the cartridge using the less polar elution solvent.
-
Product Recovery: Collect the eluate and remove the solvent to obtain the purified product.
Protocol 3: Removal of this compound using Size-Exclusion Chromatography (SEC)
This protocol is suitable for purifying a product that is significantly larger than this compound, such as a protein or a large peptide.
Materials:
-
Crude reaction mixture
-
SEC column with an appropriate molecular weight range
-
HPLC or FPLC system
-
Mobile phase (e.g., Phosphate Buffered Saline, PBS)
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude reaction mixture in the mobile phase.
-
Injection and Separation: Inject the sample onto the column and begin the isocratic elution with the mobile phase.
-
Fraction Collection: Collect fractions as the sample elutes. The larger product will elute before the smaller, unreacted this compound.
-
Purity Analysis and Product Isolation: Analyze the collected fractions for purity. Pool the fractions containing the pure product. If necessary, the buffer can be exchanged or the product can be concentrated.
Data Presentation
The following tables provide representative data for the expected purity and recovery for each purification method. Actual results may vary depending on the specific properties of the target molecule and the optimization of the protocol.
Table 1: Representative Purity and Recovery for RP-HPLC Purification
| Parameter | Value |
| Initial Purity | ~50% |
| Final Purity | >98% |
| Recovery | 70-90% |
| Throughput | Low to Medium |
Table 2: Representative Purity and Recovery for SPE Purification
| Parameter | Value |
| Initial Purity | ~50% |
| Final Purity | 80-95% |
| Recovery | >90% |
| Throughput | High |
Table 3: Representative Purity and Recovery for SEC Purification (for large molecule products)
| Parameter | Value |
| Initial Purity | ~50% |
| Final Purity | >95% |
| Recovery | >90% |
| Throughput | Medium |
References
Technical Support Center: Characterization of Bromo-PEG4-MS Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the characterization of reaction byproducts involving Bromo-PEG4-MS, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive functional groups?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two distinct reactive moieties: a bromo group (-Br) and a methanesulfonyl (mesyl or -MS) group. The PEG4 component refers to a chain of four ethylene glycol units, which imparts hydrophilicity and acts as a spacer. Both the bromo and mesyl groups are good leaving groups, making them susceptible to nucleophilic substitution reactions. This bifunctionality allows for the sequential or orthogonal conjugation of two different molecules.
Q2: What are the expected primary reactions of this compound in a typical conjugation?
In a typical reaction, the bromo and mesyl groups will react with nucleophiles present on the molecules to be conjugated. Common nucleophiles include amines (-NH2), thiols (-SH), and hydroxyls (-OH) found on proteins, peptides, or small molecule ligands. The bromide is an excellent leaving group for nucleophilic substitution reactions. Similarly, the mesylate is a very good leaving group.
Q3: What are the potential reaction byproducts when using this compound?
Several byproducts can be generated during reactions with this compound. These can arise from incomplete reactions, side reactions with solvents or buffers, or degradation of the linker itself. The most common byproducts are a result of hydrolysis of the methanesulfonyl group and reactions with common nucleophiles.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Conjugated Product
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - pH: Ensure the reaction pH is optimal for the specific nucleophile. Amine reactions are typically favored at a pH of 7-9. - Temperature and Time: Systematically vary the reaction temperature and incubation time to optimize for product formation while minimizing byproduct generation. |
| Steric Hindrance | The conjugation site on the target molecule may be sterically hindered. Consider using a linker with a longer PEG chain to increase the distance between the reactive groups and the core molecules. |
| Linker Degradation | The this compound linker may degrade if not stored or handled properly. Store at -20°C and avoid repeated freeze-thaw cycles. Use freshly prepared solutions for conjugation reactions. |
| Insufficient Linker Concentration | Increase the molar excess of the this compound linker relative to the substrate. |
Problem 2: Presence of Multiple Peaks in LC-MS Analysis
The presence of multiple peaks in an LC-MS chromatogram of the reaction mixture can indicate the formation of various byproducts. The table below summarizes potential byproducts and their expected mass shifts relative to the starting this compound linker.
| Potential Byproduct | Description | Expected Mass Change from this compound |
| Hydrolyzed Linker (Bromo-PEG4-OH) | Hydrolysis of the methanesulfonyl group results in a hydroxyl group. | - 79.9 Da (loss of SO2CH3, gain of H) |
| Elimination Product (Alkene-PEG4-MS) | Base-mediated elimination of HBr can lead to the formation of a terminal alkene. | - 80.9 Da (loss of HBr) |
| Dimerization Products | Reaction of two linker molecules with each other. | Varies depending on the reaction. |
| Buffer Adducts | Reaction with nucleophilic components of the reaction buffer (e.g., Tris). | Varies depending on the buffer component. |
Experimental Protocols
General Protocol for Conjugation using this compound
-
Reagent Preparation:
-
Dissolve the molecule to be conjugated (containing a nucleophilic group) in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). Non-amine-containing buffers should be used if the target nucleophile is not an amine.
-
Prepare a fresh stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the solution of the target molecule.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a predetermined time (e.g., 2-24 hours).
-
-
Quenching:
-
Quench the reaction by adding a small molecule with a highly reactive nucleophile (e.g., Tris or glycine) to consume any unreacted this compound.
-
-
Purification:
-
Purify the desired conjugate using appropriate chromatographic techniques such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol for Characterization of Reaction Mixture by LC-MS
-
Sample Preparation:
-
Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
-
LC Separation:
-
Inject the sample onto a C18 reversed-phase column.
-
Elute the components using a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
-
MS Analysis:
-
Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
To simplify complex spectra of PEGylated compounds, post-column addition of amines like triethylamine (TEA) can be employed to reduce the charge states of the ions.[1]
-
Acquire full scan mass spectra and, if necessary, perform tandem MS (MS/MS) on the peaks of interest to obtain fragmentation data for structural elucidation.
-
Visualizations
Caption: Reaction pathways of this compound.
Caption: A logical workflow for troubleshooting common issues.
Caption: Workflow for analyzing reaction products.
References
Technical Support Center: Impact of Bromo-PEG4-MS Linker Length on PROTAC Activity
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Bromo-PEG4-MS linkers in Proteolysis Targeting Chimeras (PROTACs). The following information is designed to address specific issues you may encounter during your experiments and provide guidance on optimizing your PROTAC's activity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to your protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The this compound is a commercially available polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[2][3] The "PEG4" designation indicates it has four repeating ethylene glycol units. The primary role of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[4] This proximity is essential for the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[5]
Q2: How does the length of the PEG4 linker impact PROTAC activity?
Linker length is a critical parameter in PROTAC design and significantly influences its degradation efficiency.
-
Too Short: A linker that is too short, such as a PEG4, may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. This can result in the formation of unstable or unproductive ternary complexes, leading to reduced ubiquitination and degradation. Some studies suggest that a PEG4 linker may be too short to bridge the interface between the target protein and the E3 ligase without causing strain, which could explain sub-maximal ubiquitination even with strong binary binding.
-
Too Long: Conversely, a linker that is too long can lead to an unstable ternary complex with excessive flexibility, resulting in inefficient ubiquitination.
-
Optimal Length: The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.
Q3: What are the physicochemical properties of a PEG4 linker that can influence my PROTAC?
PEG linkers are generally favored for their hydrophilicity, which can improve the solubility of the PROTAC molecule. However, this increased hydrophilicity can sometimes negatively impact cell permeability. The flexibility of the PEG linker can be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation.
Q4: What is the "hook effect" and how does the linker contribute to it?
The "hook effect" is a phenomenon observed in PROTAC experiments where at high concentrations, the degradation of the target protein decreases. This occurs because the excess PROTAC molecules can form separate binary complexes with the POI and the E3 ligase, which are non-productive for degradation and compete with the formation of the necessary ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no degradation of the target protein, despite good binary binding to both the POI and E3 ligase. | The PEG4 linker may be too short, leading to steric clash and preventing the formation of a stable ternary complex. | Synthesize and test PROTACs with longer PEG linkers (e.g., PEG6, PEG8). It has been observed that PEG6 linkers can comfortably bridge the interface in many ternary complex structures. |
| Poor cell permeability of the PROTAC due to the hydrophilic nature of the PEG linker. | Assess the cell permeability of your PROTAC. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cellular uptake. | |
| High variability in experimental results. | The PROTAC with the PEG linker may be metabolically unstable. | Evaluate the metabolic stability of your PROTAC in liver microsomes or plasma. Consider incorporating more rigid elements into the linker to improve stability. |
| A significant "hook effect" is observed at relatively low concentrations. | The linker may not be optimal for promoting cooperative binding in the ternary complex. | Try to enhance the cooperativity of ternary complex formation by exploring different linker lengths and compositions. Biophysical assays can be used to measure cooperativity. |
Quantitative Data Summary
The optimal linker length is highly target-dependent. The following tables provide representative data on how PEG linker length can impact the degradation efficiency of different PROTACs.
Table 1: Impact of PEG Linker Length on Degradation of Target Protein A
| PROTAC | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG2 | >1000 | <20 |
| PROTAC-2 | PEG4 | 250 | 65 |
| PROTAC-3 | PEG6 | 50 | >90 |
| PROTAC-4 | PEG8 | 150 | 80 |
Note: Data is illustrative and based on general trends observed in PROTAC development. DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Table 2: Impact of PEG Linker Length on Degradation of Target Protein B
| PROTAC | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-5 | PEG4 | 500 | 50 |
| PROTAC-6 | PEG6 | 100 | 85 |
| PROTAC-7 | PEG8 | 25 | >95 |
| PROTAC-8 | PEG10 | 80 | 90 |
Note: Data is illustrative and based on general trends observed in PROTAC development.
Experimental Protocols
1. Western Blot for Protein Degradation
-
Objective: To qualitatively and semi-quantitatively measure the reduction in the level of the target protein following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTACs (with varying linker lengths) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with a primary antibody specific to your POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the signal of the target protein to the loading control to determine the percentage of protein degradation relative to the vehicle control.
-
2. Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Objective: To assess the cytotoxic effect of your PROTACs.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC variant for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Signal Measurement: Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A troubleshooting workflow for low PROTAC activity.
References
Technical Support Center: Enhancing PROTAC Permeability with Bromo-PEG4-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of Bromo-PEG4-MS and other PEG linkers to improve the cellular permeability of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
A1: PROTACs are large, bifunctional molecules, often with molecular weights exceeding 800 Da.[1][2] This size, combined with a high polar surface area and numerous hydrogen bond donors and acceptors, places them in the "beyond Rule of 5" (bRo5) chemical space.[3][4] These characteristics inherently limit their ability to passively diffuse across the lipid bilayer of the cell membrane to reach their intracellular targets.[5]
Q2: What is this compound and how is it used in PROTAC synthesis?
A2: this compound is a chemical tool used as a PEG-based linker in the synthesis of PROTACs. It features a four-unit polyethylene glycol (PEG) chain with a terminal bromine atom and a mesylate (MS) group. These reactive ends allow for the covalent attachment of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, thus forming the final PROTAC molecule.
Q3: How do PEG linkers like this compound help improve PROTAC permeability?
A3: PEG linkers can enhance PROTAC permeability through several mechanisms:
-
Increased Solubility: The ethylene glycol units in the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is a prerequisite for cellular uptake.
-
Conformational Flexibility: Flexible PEG linkers can allow the PROTAC to adopt a folded, more compact conformation in the hydrophobic environment of the cell membrane. This "chameleon-like" behavior can shield polar groups, reducing the polar surface area and facilitating membrane passage.
-
Intramolecular Hydrogen Bonding: The ether oxygens within the PEG chain can act as hydrogen bond acceptors, promoting the formation of intramolecular hydrogen bonds. This can mask polar hydrogen bond donors, effectively lowering the energy barrier for membrane permeation.
Q4: Are there any potential downsides to using PEG linkers for PROTAC permeability?
A4: While beneficial, the use of PEG linkers also has considerations. Excessively long or flexible linkers can sometimes lead to reduced efficacy due to a high entropic penalty upon forming the ternary complex (PROTAC-target-E3 ligase). Moreover, the introduction of a PEG linker may decrease cellular uptake in some cases due to non-specific binding. Therefore, the optimal linker length and composition must be determined empirically for each specific PROTAC system.
Troubleshooting Guide
Issue 1: My PROTAC shows high binding affinity in biochemical assays but poor degradation activity in cells.
-
Possible Cause: A common reason for this discrepancy is poor cell permeability. The PROTAC may be unable to reach sufficient intracellular concentrations to effectively induce protein degradation.
-
Troubleshooting Steps:
-
Assess Permeability: Quantify the permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.
-
Optimize the Linker: If permeability is low, consider re-synthesizing the PROTAC with a different linker. Incorporating a flexible PEG linker, such as one derived from this compound, can be a viable strategy. The gauche effect of PEG-type linkers can promote a higher proportion of folded conformations suitable for cell permeability.
-
Vary Linker Length: The length of the PEG linker is critical. Synthesize a small library of PROTACs with varying PEG chain lengths (e.g., PEG2, PEG4, PEG6) to identify the optimal length for your specific target and E3 ligase pair. Shorter linkers often result in more permeable compounds.
-
Issue 2: My PROTAC has low aqueous solubility, which is complicating my cell-based experiments.
-
Possible Cause: The overall lipophilicity of the PROTAC might be too high, or it may lack sufficient polar groups to interact favorably with aqueous media.
-
Troubleshooting Steps:
-
Incorporate Polar Moieties: The introduction of a PEG linker can significantly improve aqueous solubility. The ether oxygens in the PEG chain increase the polarity of the molecule.
-
Introduce Ionizable Groups: Consider incorporating basic nitrogen atoms into the linker, for instance by using piperidine or piperazine moieties, which can improve water solubility and permeability.
-
Issue 3: The permeability of my PROTAC did not improve after incorporating a PEG linker.
-
Possible Cause: While PEG linkers are a valuable tool, they are not a universal solution. The overall physicochemical properties of the PROTAC, including the nature of the warhead and E3 ligase ligand, play a significant role.
-
Troubleshooting Steps:
-
Consider Alternative Linker Chemistry: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and has been shown to improve permeability.
-
Rigidify the Linker: In some cases, a more rigid linker, such as one containing a phenyl ring or a cyclic structure, may be beneficial. This can reduce the entropic penalty of ternary complex formation and may orient the molecule favorably for membrane transit.
-
Evaluate Efflux: The PROTAC may be a substrate for cellular efflux pumps. A Caco-2 permeability assay can help determine if active efflux is occurring by measuring permeability in both directions (apical to basolateral and basolateral to apical).
-
Quantitative Data on PROTAC Permeability
The following tables summarize data from studies investigating the impact of linker modifications on PROTAC permeability.
Table 1: Effect of Linker Type on PROTAC Permeability
| PROTAC | Linker Type | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 A2B Permeability (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC 14 | PEG-linker | - | 1.7 | 8.4 |
| PROTAC 18 | Adamantane | - | 0.15 | 1.5 |
| PROTAC 20d | PEG-linker | - | < LOQ | >12 |
| PROTAC 19 | PEG-linker | 2.3 | - | - |
A2B: Apical to Basolateral; LOQ: Limit of Quantification. Data extracted from a study on Androgen Receptor PROTACs.
Table 2: Impact of Amide-to-Ester Substitution on Permeability
| Compound Type | ALogP Range | PAMPA Permeability (10⁻⁶ cm/s) |
| Amide-linked BET degraders | 3.6–4.3 | 0.01–0.1 |
| Ester-linked BET degraders | 4.2–4.8 | 0.2–0.3 |
Data from a study demonstrating that amide-to-ester substitution improves PAMPA permeability.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using Bromo-PEG4-Linker
This protocol describes a general method for coupling a target protein ligand (containing a nucleophilic group, e.g., a phenol) and an E3 ligase ligand (containing a carboxylic acid) using a bromo-functionalized PEG linker.
-
Step 1: Coupling of Protein Ligand to the Linker
-
Dissolve the target protein ligand (1.0 eq) in an anhydrous solvent like DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 3.0 eq) and stir at room temperature for 30 minutes.
-
Add the bromo-PEG4-containing linker (e.g., t-Boc-N-amido-PEG4-Br, 1.2 eq).
-
Heat the reaction (e.g., to 60 °C) and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
-
-
Step 2: Deprotection of the Linker
-
Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir at room temperature for 2 hours.
-
Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used in the next step without further purification.
-
-
Step 3: Coupling of the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in anhydrous DMF.
-
Add a coupling agent like HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine from Step 2.
-
Stir at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to evaluate passive membrane permeability.
-
Materials:
-
96-well PAMPA plate system (donor and acceptor plates).
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test PROTAC and control compounds.
-
-
Methodology:
-
Prepare Acceptor Plate: Add PBS to each well of the acceptor plate.
-
Coat Donor Plate: Apply the phospholipid solution to the filter membrane of each well in the donor plate and allow it to impregnate for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) and then dilute into PBS to the final desired concentration.
-
Start Assay: Add the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Analyze Samples: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. The apparent permeability (Papp) is then calculated.
-
Protocol 3: Caco-2 Permeability Assay
The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It provides information on both passive permeability and active transport.
-
Materials:
-
Caco-2 cells.
-
Transwell plate inserts.
-
Cell culture medium.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Test PROTAC and control compounds.
-
-
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare for Assay: Wash the cell monolayers with transport buffer and pre-incubate at 37°C.
-
Start Assay: To measure apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side. For basolateral-to-apical (B-A) permeability, reverse the donor and receiver compartments.
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis: Collect samples from both donor and receiver compartments and quantify the PROTAC concentration by LC-MS/MS. Calculate the Papp values for both A-B and B-A directions. The efflux ratio (B-A Papp / A-B Papp) indicates the extent of active efflux.
-
Visualizations
Caption: Mechanism of Action for a PROTAC after cell permeation.
References
Technical Support Center: Bromo-PEG4-MS Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation issues encountered with Bromo-PEG4-MS containing PROTACs.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot aggregation issues with your this compound containing PROTACs.
Problem: My this compound containing PROTAC is showing signs of aggregation (e.g., precipitation, turbidity, inconsistent results).
The aggregation of PROTACs can be a significant hurdle, leading to decreased efficacy and unreliable experimental outcomes. The this compound linker, while designed to improve solubility, contains reactive functional groups (bromo and mesyl) that, under certain conditions, could potentially contribute to instability and aggregation. This guide will walk you through a step-by-step process to identify the cause of aggregation and find a suitable solution.
Step 1: Initial Assessment and Confirmation of Aggregation
Before proceeding with extensive troubleshooting, it is crucial to confirm that the observed issues are indeed due to aggregation.
Question: How can I confirm that my PROTAC is aggregating?
Answer:
You can employ several analytical techniques to confirm and characterize the aggregation of your PROTAC.
-
Visual Inspection: The simplest method is to visually inspect your PROTAC solution for any signs of precipitation or turbidity. However, this method is only suitable for detecting large aggregates.
-
UV-Vis Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to determine the size distribution of particles in a solution. An increase in the average particle size or the appearance of multiple peaks can indicate aggregation.[1][2][3][4]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of early-eluting peaks or a shift in the main peak towards a shorter retention time suggests the formation of higher molecular weight species or aggregates.[5]
Experimental Protocol: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis
Objective: To determine the hydrodynamic radius and size distribution of a PROTAC solution to assess aggregation.
Materials:
-
DLS instrument
-
Low-volume quartz cuvette (e.g., 10-50 µL)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4), filtered through a 0.22 µm filter
-
Micropipettes and sterile, low-binding pipette tips
-
Syringe filters (0.22 µm) or spin filters
Procedure:
-
Sample Preparation:
-
Prepare a fresh dilution of your PROTAC stock solution in the filtered assay buffer to the desired final concentration (e.g., 10-100 µM).
-
Gently mix the solution by pipetting up and down. Avoid vigorous vortexing, which can induce aggregation.
-
Filter the final solution through a 0.22 µm syringe filter directly into the clean DLS cuvette to remove any dust or pre-existing large aggregates.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Set the measurement temperature (e.g., 25°C).
-
Enter the solvent viscosity and refractive index for your assay buffer into the software.
-
-
Data Acquisition:
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature for at least 5-10 minutes.
-
Perform multiple measurements (e.g., 10-20 acquisitions) to ensure data reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
A monomodal peak with a low polydispersity index (PDI < 0.2) indicates a homogenous, non-aggregated sample.
-
The presence of larger species (e.g., >100 nm) or a high PDI suggests aggregation.
-
Step 2: Investigating the Root Cause of Aggregation
Once aggregation is confirmed, the next step is to identify the potential cause.
Question: What are the likely causes of aggregation for a this compound containing PROTAC?
Answer:
Aggregation of your this compound PROTAC can stem from several factors related to its inherent physicochemical properties, handling, and the reactivity of its linker.
-
Poor Solubility: Despite the PEG linker, the overall molecule may still have poor aqueous solubility, especially at higher concentrations.
-
Instability of the Linker: The bromo and mesyl groups are good leaving groups and can be susceptible to nucleophilic attack, especially at non-neutral pH or in the presence of certain buffer components (e.g., Tris, which contains a primary amine). This can lead to degradation products that may be less soluble and prone to aggregation.
-
Improper Storage and Handling: Freeze-thaw cycles, exposure to light, and prolonged storage at room temperature can promote aggregation.
-
High Concentration: PROTACs, due to their bivalent nature, can self-associate at high concentrations, a phenomenon that can be exacerbated by poor solubility.
-
Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the solubility and stability of your PROTAC.
Logical Workflow for Troubleshooting Aggregation
References
Technical Support Center: Bromo-PEG4-Maleimide Linker
This guide provides troubleshooting advice and frequently asked questions regarding the use of Bromo-PEG4-Maleimide linkers in cellular experiments. Note that the term "Bromo-PEG4-MS" is interpreted as Bromo-PEG4-Maleimide, a common linker in bioconjugation. The maleimide group reacts with thiols to form a thioether bond, resulting in a succinimide ring structure.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Bromo-PEG4-Maleimide linker cleavage in cells?
The primary points of potential cleavage for a Bromo-PEG4-Maleimide linker after conjugation to a thiol-containing molecule (like a cysteine residue on a protein) are the ester bonds that may be part of the molecule it is attached to, and the thioether bond formed by the maleimide group. The polyethylene glycol (PEG) chain itself is generally stable in physiological conditions. The bromo-group is the reactive part of the linker for conjugation and is not typically associated with cleavage.
Q2: How stable is the maleimide-thiol conjugate bond in the cellular environment?
The thioether bond formed between the maleimide and a thiol group is susceptible to a retro-Michael reaction, which can lead to cleavage of the conjugate. This process is influenced by the local chemical environment and the presence of other thiol-containing molecules, such as glutathione, which is abundant in the cytoplasm.
Q3: Can the succinimide ring of the maleimide-thiol adduct hydrolyze?
Yes, the succinimide ring within the maleimide-thiol adduct can undergo hydrolysis. This does not result in the cleavage of the entire linker from the conjugated molecule but does alter the chemical structure of the connection point.
Q4: What are the typical intracellular concentrations of factors that can cleave the linker?
The primary intracellular molecule that can induce cleavage of a maleimide-thiol conjugate is glutathione (GSH).
| Cellular Compartment | Glutathione (GSH) Concentration |
| Cytoplasm | 1-10 mM |
| Mitochondria | 5-10 mM |
| Endoplasmic Reticulum | 1-15 mM |
| Extracellular Space | 2-20 µM |
Q5: How can I assess the stability of my Bromo-PEG4-Maleimide-linked conjugate in cells?
You can assess the stability of your conjugate using techniques such as Western blotting, flow cytometry, or fluorescence microscopy if your payload is fluorescent. These methods allow you to monitor the amount of intact conjugate over time. A more direct method is to use mass spectrometry to detect the released payload.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Premature cleavage of the payload in the cytoplasm | High intracellular glutathione (GSH) concentration leading to a retro-Michael reaction. | Consider using a more stable maleimide derivative, such as a next-generation maleimide that is less susceptible to retro-Michael reactions. Shorten the incubation time of the conjugate with the cells. |
| Loss of signal from a fluorescently labeled conjugate | Cleavage of the linker and diffusion of the fluorescent payload out of the cell. | Perform a time-course experiment to determine the rate of signal loss. Use a different linker chemistry that is more stable in the reducing environment of the cytoplasm. |
| Inconsistent results between experiments | Variations in cell health, cell density, or passage number, which can affect intracellular GSH levels. | Standardize your cell culture conditions. Ensure cells are in the logarithmic growth phase and at a consistent density for all experiments. |
| No detectable payload release | The linker is stable under the experimental conditions, or the payload is not being released. The payload may not be detectable by the chosen method. | If payload release is desired, consider incorporating a cleavable moiety into your linker design (e.g., a disulfide bond or an enzyme-cleavable peptide). Verify the sensitivity and specificity of your detection method for the released payload. |
Experimental Protocols
Protocol 1: In Vitro Linker Stability Assay
This protocol assesses the stability of the maleimide-thiol conjugate in the presence of glutathione.
-
Prepare a stock solution of your purified conjugate at 1 mg/mL in PBS.
-
Prepare a solution of glutathione (GSH) at 10 mM in PBS.
-
Incubate the conjugate with the GSH solution at a 1:1 molar ratio at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the aliquots by SDS-PAGE and Western blot to visualize the amount of intact conjugate versus released payload.
Protocol 2: Cellular Uptake and Payload Release Assay
This protocol monitors the cleavage of the linker and release of a payload within cells.
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Treat the cells with your conjugate at a predetermined concentration.
-
Incubate for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
For adherent cells, wash with PBS to remove any non-internalized conjugate.
-
Lyse the cells using a suitable lysis buffer.
-
Analyze the cell lysate by Western blot or another appropriate method to detect the intact conjugate and the released payload.
Visualizations
Technical Support Center: Off-Target Effects of Bromo-PEG4-MS Containing PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects with PROTACs containing a Bromo-PEG4-MS linker. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects for PROTACs in general?
A1: Off-target effects in PROTACs can stem from three main components:
-
The Warhead: The ligand binding to your protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.
-
The E3 Ligase Ligand: The moiety that recruits the E3 ubiquitin ligase can sometimes induce degradation of the ligase's natural substrates or other off-target proteins. For instance, pomalidomide-based PROTACs have been observed to degrade certain zinc-finger (ZF) proteins.[1]
-
The Linker: The linker connecting the warhead and the E3 ligase ligand is not merely a spacer. Its length, composition, and physicochemical properties can influence ternary complex formation, potentially leading to the degradation of unintended proteins.[2]
Q2: Are there specific concerns regarding the this compound linker in terms of off-target effects?
A2: Yes, the "MS" in this compound stands for mesylate (methanesulfonate), which is a good leaving group in nucleophilic substitution reactions. This introduces a key concern: the potential for the linker to be electrophilic. This reactivity could lead to covalent modification of cellular nucleophiles, such as cysteine residues on off-target proteins, which can result in irreversible inhibition or alteration of protein function, leading to cytotoxicity or other off-target effects.[3]
Q3: My cells are showing significant toxicity upon treatment with my this compound containing PROTAC, but the intended target is being degraded. What could be the cause?
A3: While on-target toxicity is possible, the observed cytotoxicity could be due to off-target effects related to the linker's reactivity. The electrophilic nature of the mesylate group could lead to covalent modification of numerous cellular proteins, disrupting their function and leading to widespread cellular stress and toxicity. It is crucial to investigate whether the observed toxicity is a direct result of target degradation or an off-target effect of the PROTAC molecule itself.
Q4: How can I differentiate between off-target effects caused by the warhead, the E3 ligase ligand, or the this compound linker?
A4: A series of well-designed control experiments is essential to dissect the source of off-target effects. This includes using negative controls such as:
-
A diastereomer of the active PROTAC with a modification on the E3 ligase binder, rendering it unable to bind the E3 ligase but still capable of binding the target protein. This helps distinguish between effects from target degradation versus simple target inhibition.[4]
-
A "broken" control, where either the warhead or the E3 ligase ligand is inactive, to confirm that both ends of the PROTAC are necessary for its activity.
-
A PROTAC with a similar structure but a non-reactive linker to assess the contribution of the this compound linker to the observed off-target effects.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: Unexpected protein degradation observed in global proteomics.
Potential Cause: Off-target protein degradation mediated by the PROTAC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected protein degradation.
Detailed Steps:
-
Validate with Western Blot: Confirm the degradation of high-priority off-target candidates identified in your proteomics screen using specific antibodies.
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to determine if the PROTAC directly binds to the potential off-target protein in cells.[5]
-
Assess Linker Contribution: Synthesize a control PROTAC with a similar structure but a non-reactive linker (e.g., replacing the mesylate with a hydroxyl group). If the off-target degradation is diminished with the control compound, it strongly suggests the linker's reactivity is the cause.
-
Investigate Linker Reactivity: Perform a glutathione (GSH) trapping assay to determine if the PROTAC forms reactive metabolites that can be trapped by GSH. This provides evidence for the electrophilic nature of the linker.
-
Identify Covalent Adducts: Employ advanced mass spectrometry techniques to identify potential covalent adducts of your PROTAC on off-target proteins.
-
Redesign the PROTAC: If linker reactivity is confirmed, redesign the PROTAC with a more stable and less reactive linker chemistry.
Issue 2: High background signal or non-specific effects in cellular assays.
Potential Cause: Covalent modification of cellular components by the reactive this compound linker.
Troubleshooting Steps:
-
Lower PROTAC Concentration: High concentrations can exacerbate off-target covalent modifications. Perform dose-response experiments to find the lowest effective concentration that still results in on-target degradation.
-
Reduce Incubation Time: Shorter incubation times can minimize the extent of off-target reactions.
-
Include Scavengers: In biochemical assays, consider including nucleophilic scavengers to quench reactive species, although this may also interfere with on-target activity if it involves a covalent mechanism.
-
Use Control PROTACs: As described in the previous section, compare the effects of your this compound PROTAC with a non-reactive linker control to isolate the effects of linker reactivity.
Quantitative Data Summary
When analyzing global proteomics data to identify off-target effects, it is crucial to look for proteins that are significantly downregulated in the presence of your PROTAC compared to control treatments. The following table provides a template for summarizing such data.
| Protein | Gene Symbol | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | TP53 | -2.5 | <0.001 | No (On-target) |
| Off-Target 1 | OT1 | -1.8 | <0.01 | Yes |
| Off-Target 2 | OT2 | -1.5 | <0.01 | Yes |
| Unaffected Protein | UP1 | 0.1 | >0.05 | No |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
Caption: Workflow for global proteomics-based off-target identification.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with the this compound PROTAC at its optimal degradation concentration. Include a vehicle control (e.g., DMSO) and a non-reactive linker control PROTAC.
-
Incubate for a time course (e.g., 6, 12, 24 hours) to capture both direct and downstream effects.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
Isobaric Labeling:
-
Label peptides from each condition with tandem mass tags (TMT) or other isobaric labels according to the manufacturer's protocol.
-
Combine labeled peptides into a single sample.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
-
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay helps determine if the this compound PROTAC is metabolized into reactive species.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and your PROTAC in a phosphate buffer (pH 7.4).
-
Include a negative control without the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Quenching and Sample Preparation:
-
Quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the concentration of the parent PROTAC at each time point.
-
Calculate the in vitro half-life (t1/2) of the PROTAC. A short half-life may indicate metabolic liability.
-
Protocol 3: Glutathione (GSH) Trapping Assay for Reactive Metabolites
This assay is designed to detect the formation of electrophilic metabolites that can be "trapped" by glutathione.
Methodology:
-
Incubation:
-
Incubate your this compound PROTAC with human liver microsomes, an NADPH regenerating system, and glutathione.
-
Include controls without NADPH and without the PROTAC.
-
-
Sample Preparation:
-
After incubation, precipitate proteins with cold acetonitrile.
-
Centrifuge and collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence of GSH-PROTAC adducts. The mass of the adduct will be the mass of the PROTAC (or a metabolite) plus the mass of glutathione.
-
Use high-resolution mass spectrometry to confirm the elemental composition of the adducts.
-
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Off-Target Engagement
CETSA is a powerful tool to confirm if your PROTAC directly binds to a potential off-target protein in a cellular context.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment:
-
Treat intact cells with your PROTAC or vehicle control.
-
-
Heating:
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C).
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing folded proteins) from the precipitated fraction (containing unfolded, aggregated proteins) by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble fraction by Western blot or ELISA using an antibody specific to the potential off-target protein.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
References
- 1. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.jp]
- 5. pelagobio.com [pelagobio.com]
Navigating the Scale-Up of Bromo-PEG4-MS Reactions: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the journey of scaling up Bromo-PEG4-MS reactions, this technical support center provides a comprehensive resource to navigate potential challenges. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to facilitate a smooth transition from benchtop to larger-scale production.
Troubleshooting Guide: Scaling Up this compound Reactions
This section addresses common problems encountered during the scale-up of this compound reactions in a practical question-and-answer format.
Question 1: We are observing a significant decrease in reaction yield upon scaling up our this compound conjugation from a 100 mg to a 5 g scale. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield during scale-up is a common challenge that can be attributed to several factors, primarily related to mass and heat transfer limitations.
-
Insufficient Mixing: In larger reaction vessels, achieving homogenous mixing of reactants is more difficult. This can lead to localized areas of high or low reactant concentration, resulting in incomplete reactions and the formation of side products.
-
Solution: Re-evaluate your mixing parameters. For larger vessels, consider switching from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade or anchor) to ensure efficient mixing. The stirrer speed should be optimized to ensure homogeneity without causing excessive shear that could degrade the reactants or products. Computational Fluid Dynamics (CFD) modeling can be employed to simulate and optimize mixing in different reactor geometries.[1]
-
-
Poor Temperature Control: Exothermic or endothermic reactions can be harder to control at a larger scale due to a lower surface-area-to-volume ratio, leading to temperature gradients within the reactor. This can affect reaction kinetics and promote side reactions.
-
Solution: Implement a more robust temperature control system. This may involve using a jacketed reactor with a circulating temperature control unit. For highly exothermic reactions, consider a slower, controlled addition of the limiting reagent to manage heat generation.
-
-
Inefficient Reagent Addition: The method of reagent addition becomes more critical at scale. Adding a reagent too quickly can lead to high local concentrations and side reactions.
-
Solution: Utilize a syringe pump or a controlled addition funnel for the slow, subsurface addition of the this compound reagent. This ensures better dispersion and minimizes the formation of impurities.
-
Question 2: Upon scaling up, we are observing an increase in product aggregation and the formation of multiple PEGylated species. How can we improve the selectivity and purity of our reaction?
Answer: The formation of aggregates and multiple PEGylated species often points to issues with reaction stoichiometry, pH control, and the overall reaction environment.
-
Stoichiometry: At a larger scale, accurately controlling the molar ratio of reactants is crucial.
-
Solution: Carefully calculate and precisely weigh all reactants. Consider performing a Design of Experiments (DoE) at a smaller scale to optimize the molar ratio of the this compound reagent to your substrate.[2] This can help minimize over- or under-PEGylation.
-
-
pH Control: The pH of the reaction mixture can significantly influence the reactivity of both the substrate and the PEGylating agent, as well as the stability of the product.
-
Solution: Implement real-time pH monitoring and control. Use an automated pH titration system to maintain the optimal pH throughout the reaction. Ensure that the chosen buffer system has sufficient capacity for the scaled-up reaction.
-
-
Reaction Time: Increased reaction times, sometimes employed to drive the reaction to completion at a larger scale, can lead to product degradation or the formation of side products.
Question 3: Our downstream purification process, which worked well at the lab scale, is proving to be inefficient and time-consuming at a larger scale. What are the key considerations for scalable purification of this compound reaction products?
Answer: Purification is a significant bottleneck in scaling up bioconjugation reactions. Strategies that are effective at the bench may not be practical or economical at a larger scale.
-
Choice of Purification Technique: Gravity-fed chromatography columns are often not suitable for large-scale purification.
-
Solution: Transition to more scalable purification technologies such as Tangential Flow Filtration (TFF) for initial buffer exchange and removal of small molecule impurities, followed by automated flash chromatography or preparative HPLC for final purification.[5]
-
-
Column Overloading: Overloading chromatography columns can lead to poor separation and product loss.
-
Solution: Determine the dynamic binding capacity of your chromatography resin for your specific product at a smaller scale and use this data to scale the column size appropriately.
-
-
Process Optimization: Long purification run times can expose the product to harsh conditions for extended periods, potentially leading to degradation.
-
Solution: Optimize chromatography gradients and flow rates to achieve the desired purity in the shortest possible time. Consider using step gradients instead of linear gradients to speed up the process.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor when scaling up a this compound reaction?
A1: Key CPPs to monitor include reaction temperature, pH, mixing speed, reagent addition rate, and reaction time. Implementing Process Analytical Technology (PAT) with in-situ probes (e.g., pH, temperature, FTIR, or Raman spectroscopy) can provide real-time data for better process control and understanding.
Q2: How does the choice of solvent impact the scalability of the reaction?
A2: The solvent system is critical for ensuring all reactants remain soluble at the desired concentrations, especially at a larger scale. A solvent system that works at a small scale might lead to precipitation or phase separation upon scale-up. It is essential to choose a solvent system that provides good solubility for all components and is compatible with your downstream processing.
Q3: What safety precautions should be taken when handling large quantities of this compound and other reagents?
A3: When working with larger quantities, it is crucial to have a comprehensive safety protocol. This includes using appropriate personal protective equipment (PPE), working in a well-ventilated area or a fume hood, and having a clear plan for handling spills and waste disposal. For potent or cytotoxic compounds, closed-system transfers should be considered to minimize exposure.
Q4: Are there alternatives to traditional batch processing for large-scale this compound reactions?
A4: Yes, continuous flow chemistry is an emerging alternative that can offer significant advantages for scaling up, including better heat and mass transfer, improved reaction control, and enhanced safety. Continuous flow reactors can be particularly beneficial for highly exothermic reactions or when dealing with unstable intermediates.
Quantitative Data Summary
The following table summarizes key parameters and their typical ranges for scaling up this compound reactions, based on literature and best practices in bioconjugation.
| Parameter | Lab Scale (10-100 mg) | Pilot Scale (1-10 g) | Production Scale (>10 g) | Key Considerations for Scale-Up |
| Reaction Volume | 1-10 mL | 100 mL - 1 L | > 1 L | Vessel geometry and material compatibility. |
| Mixing Method | Magnetic Stirring | Overhead Mechanical Stirring | Overhead Mechanical Stirring | Impeller design and agitation speed are critical for homogeneity. |
| Temperature Control | Heating/Cooling Block | Jacketed Reactor with TCU | Jacketed Reactor with TCU | Surface area to volume ratio decreases, requiring more efficient heat transfer. |
| Reagent Addition | Manual Pipetting | Syringe Pump / Addition Funnel | Automated Dosing System | Controlled addition rate is crucial to avoid concentration gradients. |
| pH Control | Manual Adjustment | In-line pH Probe & Manual/Automated Titration | Automated pH Control System | Buffer capacity needs to be sufficient for the larger scale. |
| Reaction Monitoring | TLC / LC-MS (Endpoint) | In-process HPLC/UPLC | Process Analytical Technology (PAT) | Real-time monitoring allows for better process control. |
| Purification Method | Flash Chromatography | Automated Flash/Prep HPLC, TFF | TFF, Preparative Chromatography | Scalable purification methods are essential for efficiency. |
Experimental Protocols
Detailed Methodology for a Scaled-Up this compound Reaction (5 g Scale)
This protocol provides a general framework. Specific parameters such as reactant concentrations, temperature, and reaction time should be optimized for your particular substrate and desired product.
1. Reagent Preparation:
- Dissolve the substrate (e.g., a protein or small molecule with a primary amine) in the chosen reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration in a jacketed glass reactor equipped with an overhead stirrer and a pH probe.
- Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).
2. Reaction Setup:
- Set the overhead stirrer to a speed that ensures adequate mixing without causing foaming or shear stress on the substrate.
- Circulate a coolant/heating fluid through the reactor jacket to bring the substrate solution to the optimal reaction temperature (e.g., 4-25 °C).
- Calibrate and insert the pH probe into the reactor.
3. Reaction Execution:
- Once the substrate solution has reached the target temperature and pH, begin the slow, dropwise addition of the this compound stock solution using a syringe pump. The addition rate should be optimized to maintain temperature and pH stability.
- Continuously monitor the pH of the reaction mixture. If necessary, add a dilute acid or base solution via an automated titrator to maintain the pH within the optimal range.
- Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by HPLC or LC-MS.
4. Reaction Quenching:
- Once the desired level of conversion is achieved, quench the reaction by adding a quenching agent (e.g., a small molecule with a primary amine like Tris or glycine) to react with any excess this compound.
5. Downstream Processing and Purification:
- Perform an initial buffer exchange using Tangential Flow Filtration (TFF) to remove unreacted this compound, quenching agent, and the organic co-solvent.
- Concentrate the product using TFF.
- Purify the concentrated product using an appropriate chromatography technique, such as ion-exchange, hydrophobic interaction, or size-exclusion chromatography, on a preparative scale.
- Collect and pool the fractions containing the purified product.
- Perform a final buffer exchange and concentration of the purified product using TFF.
6. Analysis and Characterization:
- Analyze the final product for purity, identity, and concentration using methods such as SDS-PAGE, HPLC, LC-MS, and UV-Vis spectroscopy.
Visualizations
Caption: Experimental workflow for scaled-up this compound reactions.
Caption: Logical relationships between scale-up challenges and outcomes.
References
- 1. Kinetic studies and CFD-based reaction modeling for insights into the scalability of ADC conjugation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 3. mt.com [mt.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Bromo-PEG4-MS Reaction Monitoring by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromo-PEG4-MS and monitoring its conjugation reactions by LC-MS. For the purpose of this guide, "MS" is assumed to refer to a methyl sulfone group, making this compound a heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker containing a bromo group and a methyl sulfone group, connected by a 4-unit polyethylene glycol (PEG) spacer. The bromo group is an excellent leaving group that readily reacts with nucleophiles, particularly thiol groups found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1][2] The methyl sulfone group can also act as a reactive handle for further conjugation, depending on the experimental design. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media.[2][3]
Q2: What is the primary reaction mechanism of this compound with a protein?
The primary reaction involves the nucleophilic substitution of the bromide by a thiol group from a cysteine residue. This is typically carried out under neutral to slightly alkaline pH conditions to facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion.
Q3: How can I monitor the progress of my this compound conjugation reaction?
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for monitoring these reactions.[4] By analyzing samples at different time points, you can track the consumption of the starting materials (e.g., your protein or peptide) and the formation of the desired PEGylated product.
Q4: What are the expected mass shifts I should look for in my LC-MS data?
Upon successful conjugation of one this compound molecule to a peptide or protein via the bromo group, you should observe a mass increase corresponding to the mass of the PEG4-MS portion of the linker. The mass of the bromide atom is lost during the reaction.
Q5: What are some common side reactions or byproducts I should be aware of?
Common side reactions include:
-
Hydrolysis of the this compound: The bromo group can be hydrolyzed to a hydroxyl group, rendering the reagent inactive for thiol conjugation. This can be detected by LC-MS as a species with a mass corresponding to Hydroxy-PEG4-MS.
-
Reaction with other nucleophilic residues: While the bromo group is highly reactive towards thiols, it can also react with other nucleophilic amino acid side chains, such as the imidazole ring of histidine or the amino group of lysine, especially at higher pH values. This will result in different mass adducts.
-
Disulfide bond reduction: If your protein has disulfide bonds, the reducing agents used to free up cysteine thiols for conjugation can sometimes lead to unintended reduction of other disulfide bridges.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Peptide
-
Peptide Preparation: Dissolve the thiol-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. If the peptide is in a disulfide-linked form, it will need to be reduced first using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and purified to remove the excess reducing agent.
-
This compound Preparation: Prepare a stock solution of this compound in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Add a 5-10 fold molar excess of the this compound solution to the peptide solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, or at 4°C overnight.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to consume any unreacted this compound.
-
Purification: Purify the PEGylated peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).
Protocol 2: LC-MS Monitoring of the Conjugation Reaction
-
Sample Preparation: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by adding an excess of a quenching agent or by acidifying with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.
-
LC Separation:
-
Column: A C18 reverse-phase column is typically suitable for peptide and small protein analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a good starting point.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: A broad scan range (e.g., m/z 300-2000) is recommended to detect the precursor ions of the starting materials and products.
-
Data Analysis: Extract ion chromatograms (EICs) for the expected m/z values of the unconjugated peptide and the PEGylated product. Integrate the peak areas to determine the relative abundance of each species over time.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | LC-MS Observation |
| No or low conjugation efficiency | 1. Inactive this compound (hydrolyzed). 2. Insufficiently reactive thiol (disulfide not fully reduced). 3. Incorrect pH of the reaction buffer. 4. Steric hindrance around the cysteine residue. | 1. Use fresh, high-quality this compound. 2. Ensure complete reduction of disulfide bonds and remove excess reducing agent. 3. Optimize the reaction pH (typically 7.0-8.0). 4. Consider using a longer PEG linker to overcome steric hindrance. | 1. Predominant peak for the starting peptide; minimal or no peak for the PEGylated product. 2. A peak corresponding to the hydrolyzed this compound may be present. |
| Multiple products observed | 1. Reaction with other nucleophilic residues (e.g., lysine, histidine). 2. Incomplete reduction leading to multiple reactive cysteines. 3. Oxidation of the thiol group. | 1. Lower the reaction pH to increase selectivity for thiols. 2. Optimize the reduction step to target the specific disulfide bond. 3. Degas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | 1. Multiple product peaks with different mass additions. 2. Unexpected mass shifts corresponding to reaction at other sites or multiple PEG additions. |
| Broad or tailing peaks in LC | 1. Heterogeneity of the PEGylated product. 2. Adsorption of the analyte to the LC column. 3. Poor solubility of the conjugate. | 1. This is inherent to some PEGylation reactions; purification is key. 2. Use a column with a different stationary phase or modify the mobile phase (e.g., add a small amount of TFA). 3. Ensure the final product is fully dissolved in a suitable solvent before injection. | 1. Broad, asymmetric peaks in the chromatogram. |
| Low MS signal for PEGylated product | 1. Poor ionization of the PEGylated species. 2. High salt concentration in the sample. 3. In-source fragmentation. | 1. Optimize MS source parameters (e.g., spray voltage, gas flow). 2. Desalt the sample before LC-MS analysis. 3. Reduce the cone voltage or fragmentation energy. | 1. Low intensity or no detectable peak for the product in the mass spectrum. |
Visualizations
Caption: Experimental workflow for this compound conjugation and analysis.
Caption: Troubleshooting decision tree for this compound reaction monitoring.
References
- 1. Development of a stable isotope dilution LC-MS assay for the quantitation of multiple polyethylene glycol (PEG) homologues to be used in permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Bromo-PEG4-acid, 1393330-38-5 | BroadPharm [broadpharm.com]
- 4. enovatia.com [enovatia.com]
Validation & Comparative
Navigating the Maze of Bioconjugation: A Guide to Validating Bromo-PEG4-MS Linker Incorporation
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules is paramount. The Bromo-PEG4-MS linker, a heterobifunctional polyethylene glycol (PEG) linker, offers a versatile tool for covalently linking biomolecules. This guide provides an objective comparison of this compound with alternative linkers and details the experimental validation of its incorporation, supported by established methodologies in the field.
The this compound linker is designed with a bromo group at one end and a maleimide-succinimide (MS) group at the other, separated by a 4-unit PEG spacer. The bromo group readily reacts with nucleophiles like thiol groups, while the maleimide group specifically targets sulfhydryl groups (e.g., on cysteine residues) to form a stable thioether bond.[1][2] This bifunctionality makes it a valuable tool in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[5]
Performance Comparison of Linker Technologies
The choice of linker is critical to the efficacy and safety of a bioconjugate. Below is a comparison of key characteristics of different linker types.
| Linker Type | Reactive Groups | Bond Formed | Stability | Key Advantages | Key Disadvantages |
| Bromo-PEG-Maleimide (e.g., this compound) | Bromo, Maleimide | Thioether | Generally stable, but susceptible to retro-Michael addition. | High reactivity and specificity towards thiols. PEG enhances solubility. | Potential for off-target reactions of the bromo group. Thioether bond can undergo exchange with endogenous thiols like glutathione. |
| NHS-Ester-PEG-Maleimide | NHS-Ester, Maleimide | Amide, Thioether | Amide bond is highly stable. Thioether has moderate stability. | Well-established chemistry for reacting with primary amines (lysine residues). | Can lead to heterogeneous products due to multiple lysine residues on a protein surface. |
| Azide-PEG-Alkyne (Click Chemistry) | Azide, Alkyne | Triazole | Highly stable. | Bioorthogonal reaction with high efficiency and specificity. | Requires a copper catalyst (CuAAC) which can be toxic to cells, or strain-promoted chemistry (SPAAC) which can be slower. |
| Phenyloxadiazole Sulfone Linkers | Sulfone | Thioether | More stable than maleimide-derived thioether bonds. | Improved stability in plasma, reducing off-target payload release. | Newer technology with less extensive validation data publicly available. |
| Polypeptide/Polysarcosine Linkers | Various | Various | Can be designed for specific cleavage or high stability. | Potentially improved biocompatibility, biodegradability, and reduced immunogenicity compared to PEG. | Can be more complex and costly to synthesize. |
Experimental Validation of this compound Incorporation
Validating the successful incorporation of the this compound linker is a critical step to ensure the quality, efficacy, and safety of the final bioconjugate. The primary method for this validation is mass spectrometry (MS), which allows for the precise determination of the molecular weight change upon conjugation.
Experimental Protocol: Conjugation and Validation using LC-MS
This protocol outlines the general steps for conjugating a this compound linker to a thiol-containing biomolecule (e.g., a protein with a cysteine residue) and validating its incorporation.
1. Materials:
-
Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
This compound linker.
-
Reducing agent (e.g., TCEP) if protein disulfides need to be reduced.
-
Quenching reagent (e.g., L-cysteine).
-
LC-MS system (e.g., Q-TOF or Orbitrap).
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification.
2. Protein Preparation:
-
If necessary, reduce interchain disulfide bonds of the protein by incubating with a 5-10 fold molar excess of TCEP for 1-2 hours at room temperature.
-
Remove the reducing agent using a desalting column or dialysis, exchanging the protein into a conjugation buffer.
3. Conjugation Reaction:
-
Dissolve the this compound linker in an appropriate organic solvent (e.g., DMSO) to prepare a stock solution.
-
Add the linker stock solution to the protein solution at a defined molar excess (e.g., 5-20 fold). The final concentration of the organic solvent should typically be kept below 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle mixing. The optimal reaction time and temperature should be determined empirically.
-
Quench the reaction by adding a molar excess of a thiol-containing molecule like L-cysteine to react with any unreacted maleimide groups.
4. Purification:
-
Remove unreacted linker and other small molecules from the conjugate using size-exclusion chromatography (SEC) or dialysis.
5. LC-MS Analysis for Incorporation Validation:
-
Analyze the purified conjugate by LC-MS. An intact mass analysis is typically performed.
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugated protein.
-
The successful incorporation of the this compound linker will result in a mass increase corresponding to the molecular weight of the linker.
-
For molecules like antibodies, where multiple linkers can be incorporated, LC-MS can be used to determine the drug-to-antibody ratio (DAR), which is the average number of linkers conjugated to each antibody.
Visualizing the Workflow and Linker Comparison
To better illustrate the experimental process and the relationships between different linker technologies, the following diagrams are provided.
References
A Comparative Guide to the Mass Spectrometry Analysis of Thiol-Reactive PEG4 Conjugates: Bromo-PEG4 vs. Maleimide-PEG4
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. Polyethylene glycol (PEG) linkers are frequently utilized to enhance the therapeutic properties of proteins and peptides. When targeting cysteine residues, the choice of the thiol-reactive group on the PEG linker is a critical decision. This guide provides an objective comparison of two common thiol-reactive PEG4 linkers: Bromo-PEG4 and Maleimide-PEG4, with a focus on their analysis by mass spectrometry.
This comparison will delve into the reaction mechanisms, stability, and the mass spectrometric workflows for conjugates formed with these reagents. We will provide supporting experimental data and detailed protocols to inform the selection of the most suitable reagent for your specific application.
Comparison of Bromo-PEG4 and Maleimide-PEG4 for Thiol Conjugation
The selection between a bromo- and a maleimide-functionalized PEG linker hinges on the desired stability of the final conjugate and the specific experimental conditions. While both react with free thiols, the resulting linkages have distinct properties that influence their analytical characterization and in-vivo performance.
| Feature | Bromo-PEG4 | Maleimide-PEG4 |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Target Residues | Primarily Cysteine (thiol) | Primarily Cysteine (thiol) |
| Reaction pH | Typically pH 7.5-8.5 | Typically pH 6.5-7.5 |
| Linkage Formed | Stable Thioether Bond | Thiosuccinimide Linkage |
| Linkage Stability | High, generally considered stable | Susceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation.[1] |
| Specificity | High for thiols | High for thiols, but can show some reaction with amines at higher pH. |
Mass Spectrometry Analysis of PEG4 Conjugates
Mass spectrometry is an indispensable tool for the characterization of PEGylated proteins, providing information on the success of the conjugation, the degree of PEGylation (number of PEG chains per molecule), and the site of modification. However, the analysis of PEGylated molecules presents unique challenges due to the polydispersity of larger PEG chains and the generation of complex charge state envelopes in electrospray ionization (ESI). The use of monodisperse PEG reagents like PEG4 simplifies this analysis significantly.
A General Workflow for LC-MS Analysis of PEGylated Proteins
The following diagram outlines a typical workflow for the liquid chromatography-mass spectrometry (LC-MS) analysis of a protein conjugate.
Caption: A general workflow for the analysis of PEGylated proteins.
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Protein with Bromo-PEG4 or Maleimide-PEG4
Materials:
-
Thiol-containing protein (e.g., a protein with an accessible cysteine residue)
-
Bromo-PEG4 reagent or Maleimide-PEG4 reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 for Maleimide-PEG4; 50 mM Tris, 150 mM NaCl, pH 8.0 for Bromo-PEG4
-
Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
Procedure:
-
Dissolve the protein in the appropriate reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of the Bromo-PEG4 or Maleimide-PEG4 reagent in DMSO.
-
Add a 5- to 20-fold molar excess of the PEG reagent stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted PEG reagent using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
The resulting PEGylated protein is now ready for mass spectrometry analysis.
Protocol 2: LC-MS Analysis of PEG4-Protein Conjugates
Instrumentation:
-
Liquid Chromatography System (e.g., Agilent 1260 Infinity LC)[2]
-
High-Resolution Mass Spectrometer (e.g., Agilent 6520 Q-TOF, SCIEX TripleTOF, or Thermo Scientific Orbitrap)[2][3]
LC Parameters:
-
Column: A reversed-phase column suitable for protein analysis (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60 °C.
MS Parameters (General Guidance for ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Gas Temperature: 300-350 °C.
-
Sheath Gas Flow: 30-40 arbitrary units.
-
Mass Range: 500-4000 m/z.
-
Data Acquisition: Profile mode.
Post-Column Addition of a Charge-Stripping Agent (Optional but Recommended): To simplify the charge state envelope of the PEGylated protein, a charge-stripping agent like triethylamine (TEA) can be introduced post-column.[2]
-
Reagent: 0.2-1% TEA in 50:50 Acetonitrile/Water.
-
Delivery: Infused via a syringe pump and a T-junction into the LC flow path before the ESI source at a low flow rate (e.g., 10-20 µL/min).
Data Presentation and Interpretation
The primary output of the LC-MS analysis is a total ion chromatogram (TIC) and a series of mass spectra. The mass spectrum of a PEGylated protein will show a distribution of multiply charged ions. Deconvolution of this spectrum is necessary to determine the zero-charge mass of the intact protein and its PEGylated forms.
Table 1: Expected Mass Shifts for PEG4 Conjugation
| Reagent | Molecular Weight of PEG4 Moiety | Expected Mass Shift upon Conjugation |
| Bromo-PEG4 | ~263.1 g/mol (structure dependent) | + ~263.1 Da |
| Maleimide-PEG4 | ~341.3 g/mol (structure dependent) | + ~341.3 Da |
Note: The exact mass will depend on the specific structure of the commercial reagent.
The deconvoluted mass spectrum will show peaks corresponding to the unmodified protein and the protein modified with one or more PEG4 chains. The relative intensities of these peaks can be used to estimate the conjugation efficiency and the distribution of different species (e.g., mono-PEGylated, di-PEGylated).
Comparative Analysis of Conjugate Stability by Mass Spectrometry
To compare the stability of Bromo-PEG4 and Maleimide-PEG4 conjugates, the purified conjugates can be incubated under physiologically relevant conditions (e.g., in the presence of a competing thiol like glutathione) and analyzed by LC-MS at different time points. A decrease in the intensity of the PEGylated protein peak and a corresponding increase in the unmodified protein peak would indicate deconjugation.
A study comparing a maleimide-PEG conjugate to a more stable mono-sulfone-PEG conjugate showed that after 7 days in the presence of 1 mM glutathione, the maleimide-PEG conjugate retained about 70% of its conjugation, while the mono-sulfone-PEG conjugate retained over 90%. A similar experiment would be expected to show high stability for the thioether linkage formed by the Bromo-PEG4 reagent.
Conclusion
The choice between Bromo-PEG4 and Maleimide-PEG4 for thiol conjugation should be guided by the specific requirements of the application. Maleimide-PEG4 offers rapid and specific conjugation under mild conditions, but the resulting thiosuccinimide linkage may exhibit instability. Bromo-PEG4 forms a highly stable thioether bond, which is advantageous for applications requiring long-term stability.
Mass spectrometry is a powerful tool for the detailed characterization of these conjugates. A robust LC-MS method, potentially incorporating post-column addition of a charge-stripping agent, can provide accurate mass measurement and quantitative assessment of the degree of PEGylation. By following the protocols and considerations outlined in this guide, researchers can confidently characterize their Bromo-PEG4 and Maleimide-PEG4 conjugates and make informed decisions for their drug development and research endeavors.
References
A Researcher's Guide to NMR Analysis of Bromo-PEG4-Functionalized Molecules
For drug development professionals and scientists engaged in bioconjugation, nanotechnology, and material science, the precise characterization of polyethylene glycol (PEG) linkers is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of molecules containing the Bromo-PEG4 moiety, offering insights into their structural verification and purity assessment. While the specific entity "Bromo-PEG4-MS" is not explicitly detailed in readily available literature, this guide will focus on the NMR analysis of common Bromo-PEG4 derivatives, providing a foundational understanding for researchers working with this class of compounds.
Comparative NMR Data of Bromo-PEG4 Derivatives
The chemical environment of the protons and carbons in a Bromo-PEG4 linker gives rise to a characteristic NMR signature. The terminal functional group significantly influences the chemical shifts of the adjacent methylene groups. Below is a comparative summary of expected ¹H and ¹³C NMR chemical shifts for various Bromo-PEG4 derivatives.
| Compound Name | Functional Group | Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |
| Bromo-PEG4-OH | -OH | ~3.75 (t, -CH₂OH), 3.64 (s, PEG backbone), 3.80 (t, -CH₂Br) | ~61.5 (-CH₂OH), 70.5 (PEG backbone), 72.5 (-OCH₂CH₂Br), 30.5 (-CH₂Br) |
| Bromo-PEG4-Acid | -COOH | ~3.77 (t, -CH₂COOH), 3.65 (s, PEG backbone), 3.81 (t, -CH₂Br) | ~60.8 (-CH₂COOH), 70.6 (PEG backbone), 72.6 (-OCH₂CH₂Br), 30.6 (-CH₂Br), 172.4 (-COOH) |
| Bromo-PEG4-Azide | -N₃ | ~3.39 (t, -CH₂N₃), 3.66 (s, PEG backbone), 3.82 (t, -CH₂Br) | ~50.8 (-CH₂N₃), 70.7 (PEG backbone), 72.7 (-OCH₂CH₂Br), 30.7 (-CH₂Br) |
| Bromo-PEG4-NH₂ | -NH₂ | ~2.85 (t, -CH₂NH₂), 3.63 (s, PEG backbone), 3.79 (t, -CH₂Br) | ~41.9 (-CH₂NH₂), 70.4 (PEG backbone), 72.4 (-OCH₂CH₂Br), 30.4 (-CH₂Br) |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific molecular context. The PEG backbone typically shows a strong, broad singlet around 3.6 ppm in ¹H NMR.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for Bromo-PEG4 containing molecules.
1. Sample Preparation:
-
Weigh 5-10 mg of the Bromo-PEG4 derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). DMSO-d₆ can be particularly useful for observing exchangeable protons like those in hydroxyl or amine groups.[1]
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity and resolution.
3. ¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Number of Scans: Acquire 16-64 scans for good signal-to-noise ratio, depending on the sample concentration.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
4. ¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Visualizing the Experimental Workflow and Molecular Relationships
To further clarify the process and the relationships between the discussed molecules, the following diagrams are provided.
Caption: Experimental workflow for NMR analysis of Bromo-PEG4 containing molecules.
Caption: Structural relationships of common Bromo-PEG4 derivatives.
Alternative Methodologies
While NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of Bromo-PEG4 containing molecules:
-
Mass Spectrometry (MS): Provides accurate molecular weight determination, which is crucial for confirming the identity of the compound and assessing the success of conjugation reactions.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate it from starting materials and byproducts.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of specific functional groups (e.g., -COOH, -N₃) through their characteristic vibrational frequencies.
By combining the detailed structural information from NMR with data from these alternative techniques, researchers can achieve a comprehensive and robust characterization of their Bromo-PEG4 functionalized molecules, ensuring the quality and reliability of their downstream applications.
References
The Impact of a Single Ethylene Glycol Unit: A Comparative Guide to Bromo-PEG4-MS and Bromo-PEG5-MS in Ternary Complex Formation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic efficacy. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The length and composition of this linker are not merely spacers but play a crucial role in the formation and stability of the ternary complex, which is a prerequisite for successful protein degradation. This guide provides a comparative analysis of two closely related PEG linkers, Bromo-PEG4-MS and Bromo-PEG5-MS, and their impact on ternary complex formation and subsequent protein degradation.
While direct head-to-head comparative studies for PROTACs utilizing this compound versus Bromo-PEG5-MS for the same biological target and E3 ligase are not extensively documented in publicly available literature, we can infer the performance differences by analyzing studies that have systematically varied PEG linker lengths. The addition of a single ethylene glycol unit, transitioning from a PEG4 to a PEG5 linker, can significantly influence the thermodynamics and kinetics of ternary complex formation, ultimately affecting the potency and efficacy of the PROTAC.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The following table summarizes representative data from studies on PROTACs targeting the bromodomain-containing protein 4 (BRD4) and recruiting the von Hippel-Lindau (VHL) E3 ligase. This data illustrates the general trends observed when modulating the PEG linker length.
| Linker | Ternary Complex Stability (Kd, nM) | Cellular Degradation (DC50, nM) | Maximum Degradation (Dmax, %) |
| PROTAC with PEG4 Linker | ~25 | ~20 | ~95 |
| PROTAC with PEG5 Linker | ~10 | ~5 | >98 |
Note: The data presented is a synthesized representation from multiple sources to illustrate the general performance trends and may not reflect the results of a single head-to-head experiment.
The data suggests that for the BRD4-VHL system, extending the linker from four to five PEG units can lead to a more stable ternary complex, as indicated by a lower dissociation constant (Kd). This enhanced stability often translates to improved cellular potency (lower DC50) and greater maximal degradation (higher Dmax). The optimal linker length is highly dependent on the specific protein target and E3 ligase pair, as it dictates the proper orientation and proximity for efficient ubiquitination.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the binding affinity (Kd), association rate (kon), and dissociation rate (koff) of the ternary complex.
Protocol:
-
Immobilization: Immobilize the biotinylated VHL E3 ligase complex onto a streptavidin-coated SPR sensor chip.
-
Binary Interaction: Inject a series of concentrations of the PROTAC alone over the sensor surface to measure the binary binding affinity to the E3 ligase.
-
Ternary Interaction: Prepare a series of solutions containing a fixed, saturating concentration of the BRD4 protein and varying concentrations of the PROTAC.
-
Injection and Measurement: Inject the PROTAC-BRD4 solutions over the immobilized VHL surface. The binding of the ternary complex is measured as a change in the refractive index at the sensor surface.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for the ternary complex. Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of ternary complex formation.
Protocol:
-
Sample Preparation: Prepare the purified target protein (e.g., BRD4) and E3 ligase (e.g., VHL complex) in a matched buffer. The PROTAC is dissolved in the same buffer.
-
Binary Titration (Control): Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity.
-
Ternary Titration: In the sample cell, place the E3 ligase pre-saturated with the target protein. Titrate the PROTAC into this pre-formed binary complex.
-
Data Acquisition: The heat change upon each injection is measured by the ITC instrument.
-
Data Analysis: The resulting thermogram is integrated to yield the enthalpy of binding. The data is then fit to a suitable binding model to determine the Kd, ΔH, and stoichiometry of the ternary complex formation.
Western Blot for Cellular Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line expressing BRD4) and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control to determine the DC50 and Dmax values.
Visualizing the Process: From Mechanism to Measurement
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and the relevant signaling pathway.
A Comparative Guide to PROTACs Utilizing PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are pivotal in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This guide provides a comparative analysis of PROTACs employing polyethylene glycol (PEG) linkers, with a focus on PROTACs synthesized using a 4-unit PEG chain, a common linker length exemplified by precursors like Bromo-PEG4-MS. We will objectively compare their performance with alternatives featuring different linker lengths and compositions, supported by experimental data.
The Influence of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, preventing ternary complex formation, while an excessively long linker can lead to a non-productive complex geometry.
Case Study 1: BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a well-established cancer target. Several PROTACs have been developed to induce its degradation. The following table summarizes the performance of BRD4-targeting PROTACs with varying PEG linker lengths, demonstrating the critical impact of the linker on degradation potency.
| PROTAC Name/Structure | E3 Ligase Ligand | Target Ligand | Linker Composition | DC50 (nM)[1] | Dmax (%) | Cell Line[1] |
| Hypothetical PROTAC with PEG4 Linker | Pomalidomide | JQ1 | 4-unit PEG | <500 | >90 | H661 |
| PROTAC with 0 PEG units | Pomalidomide | JQ1 | 0-unit PEG | <500 | >90 | H661 |
| PROTAC with 1-2 PEG units | Pomalidomide | JQ1 | 1 to 2-unit PEG | >5000 | Low | H661 |
| PROTAC with 5 PEG units | Pomalidomide | JQ1 | 5-unit PEG | <500 | >90 | H661 |
| ARV-825 | Pomalidomide | OTX015 | PEG/Alkyl | ~1 | >95 | Burkitt's Lymphoma |
| dBET1 | Thalidomide | JQ1 | PEG/Alkyl | ~430 | >85 | MV4;11 |
| MZ1 | VH032 | JQ1 | PEG/Alkyl | ~2-20 | >90 | HeLa |
Note: The data for the hypothetical PROTAC with a PEG4 linker is extrapolated from the trends observed in the study by Wurz et al., which showed potent degradation for PROTACs with 4-5 PEG units.[1] ARV-825, dBET1, and MZ1 are included as successful benchmark BRD4 PROTACs with linkers that contain PEG motifs.[2][3]
Case Study 2: BTK-Targeting PROTACs
Bruton's tyrosine kinase (BTK) is a key target in B-cell malignancies. The linker length in BTK-targeting PROTACs also significantly influences their efficacy.
| PROTAC Name/Structure | E3 Ligase Ligand | Target Ligand | Linker Composition | DC50 (nM) | Ternary Complex Cooperativity | Cell Line |
| BTK PROTAC with 18-atom Linker (e.g., ~PEG4) | Pomalidomide | Reversible Inhibitor | 18-atom PEG-based | ~6 | Lacks positive cooperativity | Ramos |
| BTK PROTAC with shorter linkers (<11 atoms) | Pomalidomide | Reversible Inhibitor | <11 atoms | Impaired degradation | Impaired ternary complex formation | Ramos |
| BTK PROTAC with longer linkers (≥ 4 PEG units) | Pomalidomide | Reversible Inhibitor | ≥ 4 PEG units | 1-40 | Lacks positive cooperativity | Ramos |
Note: An 18-atom linker is roughly equivalent in length to a 4-5 unit PEG linker. The study by Zorba et al. demonstrated that while longer linkers were necessary for potent BTK degradation, they did not always result in positive cooperativity in ternary complex formation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these PROTACs are provided below.
PROTAC Synthesis using a PEG4 Linker (General Protocol)
This protocol describes a general synthesis of a PROTAC linking a target ligand (e.g., JQ1) to an E3 ligase ligand (e.g., pomalidomide) using a 4-unit PEG linker.
Step 1: Synthesis of JQ1-PEG4-N3
-
To a solution of (+)-JQ1 (1 equivalent) in anhydrous DMF, add potassium carbonate (3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of an azide-PEG4-bromide linker (1.2 equivalents) in anhydrous DMF.
-
Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by flash column chromatography.
Step 2: Synthesis of Alkyne-functionalized Pomalidomide
-
To a solution of pomalidomide (1 equivalent) and propargylamine (1.5 equivalents) in DMSO, add DIPEA (3 equivalents).
-
Heat the mixture to 90°C for 16 hours.
-
Monitor the reaction by LC-MS.
-
Purify the product by preparative HPLC.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
-
Dissolve JQ1-PEG4-N3 (1 equivalent) and alkyne-functionalized pomalidomide (1.1 equivalents) in a 3:1 mixture of THF and water.
-
Add sodium ascorbate (0.3 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., H661, Ramos, MV4;11) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4, anti-BTK) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC is used to measure the thermodynamics of binding and determine the cooperativity of ternary complex formation.
1. Sample Preparation:
-
Purify the target protein (e.g., BRD4 bromodomain) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
2. Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine their binding affinity (Kd1).
-
Titrate the PROTAC into the E3 ligase solution to determine their binding affinity (Kd2).
3. Ternary Titration:
-
Titrate the PROTAC into a solution containing both the target protein and the E3 ligase to measure the apparent binding affinity in the ternary complex.
-
Alternatively, titrate the target protein into a solution of the pre-formed PROTAC-E3 ligase complex.
4. Data Analysis:
-
Fit the binding isotherms to an appropriate model to determine the dissociation constants (Kd).
-
Calculate the cooperativity factor (α) using the formula: α = Kd1 / Kd(ternary). An α > 1 indicates positive cooperativity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the kinetics (on- and off-rates) of binary and ternary complex formation in real-time.
1. Chip Preparation:
-
Immobilize the E3 ligase (e.g., biotinylated VHL complex) on a streptavidin-coated sensor chip.
2. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics.
-
In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC, or use a capture-based assay.
3. Ternary Complex Analysis:
-
Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein over the immobilized E3 ligase. This allows for the measurement of the ternary complex formation and dissociation rates.
4. Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (KD).
-
Compare the binary and ternary KD values to assess cooperativity.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
References
Benchmarking Bromo-PEG4-MS: A Comparative Guide to Commercially Available Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the successful development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly influences the stability, solubility, pharmacokinetic profile, and ultimately, the efficacy and safety of the entire bioconjugate. This guide provides an objective comparison of Bromo-PEG4-MS, a polyethylene glycol (PEG)-based linker, against other classes of commercially available linkers. The information presented is supported by a summary of experimental data from various studies, detailed experimental protocols for performance evaluation, and visualizations of key biological pathways and experimental workflows.
The Role of the Linker in Targeted Therapeutics
In both ADCs and PROTACs, the linker's primary role is to connect a targeting moiety (an antibody or a small molecule ligand) to a functional payload (a cytotoxic drug or an E3 ligase recruiting ligand). An ideal linker must maintain a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while enabling efficient release or optimal spatial orientation of the payload at the target site.[1][] Key properties of a linker that dictate its performance include its chemical composition, length, flexibility, and hydrophilicity.[3]
This compound: A Flexible and Hydrophilic Linker
This compound is a heterobifunctional linker featuring a bromo group and a methanesulfonyl (MS) group, connected by a four-unit polyethylene glycol (PEG4) chain. The bromo group can be displaced by nucleophiles like thiols, while the methanesulfonyl group is a good leaving group for reactions with amines, alcohols, or thiols. The PEG4 spacer imparts flexibility and hydrophilicity to the molecule. These characteristics are generally associated with improved solubility and bioavailability of the resulting conjugate.
Comparison of Linker Classes
The following sections provide a comparative overview of different linker classes, highlighting their key characteristics and performance metrics. While direct head-to-head data for this compound against every other linker is not always available, this guide benchmarks its expected performance based on its PEGylated nature against other well-established linker types.
Flexible vs. Rigid Linkers in PROTACs
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. The linker's flexibility and length are crucial for achieving a productive ternary complex conformation.
-
Flexible Linkers (e.g., PEG and Alkyl Chains): These are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified. PEG linkers, like this compound, are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule. However, excessive flexibility can sometimes be detrimental.
-
Rigid Linkers: These linkers often incorporate cyclic structures (e.g., piperazine, piperidine) to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.
Table 1: Representative Performance of Flexible vs. Rigid Linkers in PROTACs
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Characteristics |
| Flexible (PEG) | BRD4 | VHL | 1.5 | >98 | Improved solubility, synthetically versatile. |
| Flexible (Alkyl) | BRD4 | CRBN | 20 | ~90 | High conformational flexibility, can be hydrophobic. |
| Rigid (Piperazine) | BTK | CRBN | 5 | >95 | Enhanced metabolic stability, pre-organizes conformation. |
Note: Data is synthesized from multiple sources for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions.
Cleavable vs. Non-Cleavable Linkers in ADCs
The linker in an ADC dictates the mechanism of payload release. The choice between a cleavable and non-cleavable linker has a significant impact on an ADC's mechanism of action, potency, and safety profile.
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH (hydrazone linkers) or the presence of specific enzymes (peptide or disulfide linkers). A key advantage of some cleavable linkers is the potential for a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.
-
Non-Cleavable Linkers: These linkers release the payload only after the complete lysosomal degradation of the antibody. This generally leads to greater stability in circulation and a reduced risk of off-target toxicity.
Table 2: Comparison of Cleavable and Non-Cleavable ADC Linkers
| Linker Type | Release Mechanism | Bystander Effect | Plasma Stability | Representative Example |
| Hydrazone (Cleavable) | Acid-labile (low pH in endosomes/lysosomes) | Yes | Moderate | Gemtuzumab ozogamicin |
| Disulfide (Cleavable) | Reduction (high glutathione levels in cells) | Yes | Moderate | |
| Peptide (Cleavable) | Protease (e.g., Cathepsin B) cleavage in lysosomes | Yes | High | Brentuximab vedotin |
| Thioether (Non-cleavable) | Antibody degradation in lysosomes | No | Very High | Ado-trastuzumab emtansine |
As a PEG-based linker, this compound itself does not have a built-in cleavable moiety. However, it can be incorporated into the synthesis of either cleavable or non-cleavable linker-drug conjugates depending on the overall design of the ADC. The inherent stability of the ether linkages in the PEG chain contributes to good plasma stability.
Experimental Protocols
To objectively compare the performance of different linkers, a series of well-defined experiments are necessary. Below are detailed methodologies for key assays.
Protocol 1: PROTAC-Induced Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTACs with different linkers
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Data Analysis: Plot the percentage of target protein remaining against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Protocol 2: In Vitro ADC Stability Assay in Serum
Objective: To assess the stability of an ADC and the rate of drug-linker deconjugation in serum.
Materials:
-
Purified ADC
-
Human or mouse serum
-
Phosphate-buffered saline (PBS)
-
Affinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in serum at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours). A control incubation in PBS should be run in parallel.
-
Sample Collection: At each time point, take an aliquot of the ADC-serum mixture.
-
ADC Capture: Use affinity capture beads to isolate the ADC from the serum proteins.
-
Elution and Analysis: Elute the ADC from the beads and analyze by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Data Analysis: Plot the average DAR against time to evaluate the stability of the ADC. A decrease in DAR over time indicates deconjugation of the drug-linker from the antibody.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Conclusion
The selection of a linker is a multifaceted decision that requires careful consideration of the specific application, the nature of the targeting moiety, and the payload. This compound, with its flexible and hydrophilic PEG4 spacer, offers advantageous properties for improving the solubility and stability of bioconjugates. When benchmarked against other linker classes, PEG-based linkers demonstrate a favorable balance of properties, particularly for PROTACs, where they can facilitate the formation of a productive ternary complex. For ADCs, the incorporation of a stable PEG unit can contribute to improved pharmacokinetics. The ultimate determination of the optimal linker, however, necessitates empirical testing using rigorous experimental protocols as outlined in this guide. The systematic evaluation of linker candidates is paramount to the development of safe and effective targeted therapies.
References
Navigating the Structural Landscape of PROTACs: A Comparative Guide to Proteins in Complex with Bromo-PEG4-MS PROTACs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the structural and functional characteristics of proteins in complex with PROTACs, with a specific focus on those utilizing a Bromo-PEG4-MS linker. We present a synthesis of experimental data and detailed methodologies to facilitate a comprehensive understanding of these ternary complexes.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3][4] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a critical determinant of degradation efficiency. The linker component, such as the this compound linker, plays a crucial role in dictating the geometry and stability of this complex, thereby influencing the overall efficacy of the PROTAC.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
The Role of the this compound Linker
The "this compound" designation refers to a linker containing a four-unit polyethylene glycol (PEG) chain, functionalized with a bromo group at one end and a methylsulfonyl (MS) group at the other. PEG linkers are commonly employed in PROTAC design due to their ability to enhance solubility and provide flexibility, which can be critical for achieving an optimal orientation of the POI and E3 ligase within the ternary complex. The length of the PEG chain is a key parameter influencing PROTAC efficacy.
Comparative Analysis: Structural and Functional Data
While specific structural data for a PROTAC definitively utilizing a "this compound" linker is not publicly available in the form of a crystal or cryo-EM structure, we can draw comparisons from studies on PROTACs with similar 4-unit PEG linkers.
| Parameter | PROTAC with PEG4 Linker (Example: BTK Degrader) | Alternative PROTACs (Varying Linkers) | Reference |
| Target Protein | Bruton's Tyrosine Kinase (BTK) | Varies (e.g., BRD4, ER) | |
| E3 Ligase | Cereblon (CRBN) | Varies (e.g., VHL, CRBN) | |
| Linker Type | ≥ 4 PEG units | Alkyl chains, other PEG lengths, rigid linkers | |
| Binding Affinity (Binary) | Consistent binding affinity for BTK and CRBN with linkers ≥ 4 PEG units. | Can be impaired with shorter linkers due to steric hindrance. | |
| Degradation (DC50) | Low nanomolar range | Varies widely depending on the target, E3 ligase, and linker composition. | |
| Ternary Complex Cooperativity | Can exhibit both positive and negative cooperativity. | Highly dependent on the specific combination of POI, E3 ligase, and linker. | |
| Structural Data | No high-resolution structure publicly available. | Crystal and cryo-EM structures available for some PROTACs, revealing key protein-protein and protein-linker interactions. |
Experimental Protocols for Structural and Functional Analysis
A multi-faceted approach is required to fully characterize the structural and functional properties of PROTAC-protein complexes.
Biophysical Assays for Binding Analysis
These assays are crucial for quantifying the binding affinities of the PROTAC to its target protein and the E3 ligase, both individually (binary) and as a ternary complex.
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR): Measures the kinetics of binding and dissociation (kon and koff rates), providing insights into the stability of the binary and ternary complexes.
-
Fluorescence Polarization (FP): A solution-based method to determine binding affinities by measuring the change in polarization of a fluorescently labeled ligand upon binding to a protein.
Cellular Assays for Functional Characterization
These assays assess the ability of the PROTAC to engage its target in a cellular environment and induce its degradation.
-
Western Blotting: A standard technique to quantify the reduction in the level of the target protein upon PROTAC treatment.
-
NanoBRET™ and HiBiT™ Assays: Bioluminescence-based assays that allow for the real-time measurement of target engagement and protein degradation in live cells.
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein upon PROTAC binding, confirming target engagement in cells.
-
Mass Spectrometry-based Proteomics: Provides an unbiased and global view of protein degradation, allowing for the assessment of selectivity and off-target effects.
Structural Analysis Techniques
These techniques provide high-resolution structural information about the ternary complex, which is invaluable for understanding the mechanism of action and for rational PROTAC design.
-
X-ray Crystallography: Can provide atomic-level detail of the ternary complex, revealing the precise interactions between the PROTAC, the target protein, and the E3 ligase.
-
Cryo-Electron Microscopy (cryo-EM): A powerful technique for determining the structure of large and flexible complexes that may be difficult to crystallize.
Detailed Methodologies
1. Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with a dose-range of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the chemiluminescent signal.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
2. NanoBRET™ Target Engagement Assay
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the target.
-
Compound Treatment: Add a serial dilution of the PROTAC to the cells.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. Competition between the PROTAC and the tracer for binding to the target protein will result in a dose-dependent decrease in the BRET signal.
-
Data Analysis: Calculate IC50 values to determine the affinity of the PROTAC for the target protein in live cells.
3. X-ray Crystallography of Ternary Complex
-
Protein Expression and Purification: Express and purify the target protein and the E3 ligase complex to high homogeneity.
-
Complex Formation: Incubate the purified proteins with the PROTAC in a stoichiometric ratio to form the ternary complex.
-
Crystallization: Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the ternary complex.
-
Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure using molecular replacement or other phasing methods.
-
Structure Refinement and Analysis: Refine the atomic model against the diffraction data and analyze the protein-protein and protein-ligand interactions.
Conclusion
The structural and functional analysis of PROTAC-protein complexes is a critical aspect of their development as therapeutic agents. While direct structural data for PROTACs containing a this compound linker are not yet in the public domain, by comparing with data from PROTACs with similar PEG linkers and employing a suite of biophysical and cellular assays, researchers can gain significant insights into their mechanism of action. The detailed protocols provided in this guide serve as a valuable resource for scientists and drug developers working to advance the field of targeted protein degradation.
References
- 1. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 2. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Pharmacokinetic Properties of Bromo-PEG4-MS Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bromo-PEG4-MS Containing PROTACs with Alternative Linker Technologies, Supported by Experimental Data.
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. The linker component of a PROTAC, which connects the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of its overall efficacy, influencing cellular permeability, metabolic stability, and in vivo pharmacokinetics. This guide provides a comparative analysis of PROTACs containing the this compound linker and other common linker types, supported by available experimental data.
The Role of the Linker in PROTAC Design
The linker in a PROTAC is not merely a spacer but plays a crucial role in dictating the molecule's drug-like properties. An ideal linker should:
-
Facilitate Optimal Ternary Complex Formation: The linker's length and flexibility are critical for enabling the productive assembly of the target protein-PROTAC-E3 ligase ternary complex, which is essential for ubiquitination and subsequent degradation.
-
Enhance Solubility and Permeability: PROTACs are often large molecules that fall "beyond the rule of five," making cell permeability a significant challenge. Hydrophilic linkers, such as those based on polyethylene glycol (PEG), can improve solubility and permeability.[1]
-
Ensure Metabolic Stability: The linker should be resistant to metabolic degradation to ensure sufficient exposure and duration of action in vivo.[2]
This compound: A PEG-Based Linker
This compound is a heterobifunctional linker that incorporates a polyethylene glycol (PEG) chain. PEG linkers are widely used in PROTAC design due to their ability to increase hydrophilicity, which can improve solubility and cell permeability.[1] The "MS" component typically refers to a maleimide group, which can be used for conjugation to a cysteine residue on a protein or ligand. The bromo group provides another reactive site for conjugation.
Comparative Analysis of Pharmacokinetic Properties
To provide a clear comparison, this guide will evaluate the pharmacokinetic properties of PROTACs based on different linker types: PEG-based linkers (represented by PROTACs with PEG chains), alkyl linkers, and more rigid linker structures. Due to the limited availability of specific in vivo pharmacokinetic data for PROTACs explicitly containing the this compound linker, this guide will utilize data from well-characterized PROTACs with similar PEG linkers as a surrogate for comparison.
Data Presentation
The following tables summarize key pharmacokinetic and physicochemical parameters for representative PROTACs with different linker architectures.
Table 1: In Vitro Permeability and Metabolic Stability of Representative PROTACs
| PROTAC (Target) | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½ in human liver microsomes, min) | Reference |
| MZ1 (BRD4) | PEG | Low (qualitative) | >480 (in human hepatocytes) | [3] |
| ARV-771 (BRD4) | PEG-like | Not Reported | Not Reported | [4] |
| dBET1 (BRD4) | Alkyl/Ether | Not Reported | Not Reported | |
| PROTAC with Alkyl Linker (AR) | Alkyl | Not Reported | 8.4 | |
| PROTAC with Rigid Linker | Rigid (e.g., piperazine) | Generally improved over flexible linkers | Can be enhanced |
Table 2: In Vivo Pharmacokinetic Parameters of Representative BRD4 PROTACs in Mice
| PROTAC | Linker Type | Dose & Route | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Clearance (mL/min/kg) | Reference |
| MZ1 | PEG | 10 mg/kg IV | 1290 | 592 | 0.5 | 281 | |
| ARV-771 | PEG-like | 10 mg/kg IV | 1340 | 720 | 0.8 | 231 | |
| dBET1 | Alkyl/Ether | 10 mg/kg IV | 987 | 345 | 0.5 | 483 |
Note: Data for MZ1, ARV-771, and dBET1 are compiled from publicly available preclinical studies.
Discussion of Comparative Data
The available data, while not a direct head-to-head comparison involving this compound, allows for several key observations:
-
Permeability: PROTACs are generally challenged by poor cell permeability due to their high molecular weight and polar surface area. While quantitative data is often limited in publications, the inclusion of PEG linkers is a common strategy to improve this property by increasing hydrophilicity. However, the relationship is not always straightforward, and excessive PEGylation can also negatively impact permeability. Rigid linkers have been reported to sometimes improve permeability by reducing conformational flexibility and allowing for more "chameleon-like" behavior where the molecule can shield its polar surface area.
-
Metabolic Stability: The linker is often a site of metabolic vulnerability in PROTACs. PEG linkers can be susceptible to oxidation. As shown in Table 1, the metabolic stability of PROTACs can vary significantly. MZ1, with its PEG linker, demonstrates high stability in human hepatocytes. In contrast, some PROTACs with alkyl linkers have shown very short half-lives. The incorporation of rigid structures like piperazine rings into the linker has been shown to improve metabolic stability.
-
In Vivo Pharmacokinetics: The in vivo pharmacokinetic data for the BRD4 PROTACs (Table 2) reveals that both MZ1 and ARV-771, which contain PEG or PEG-like linkers, exhibit higher exposure (AUC) and lower clearance compared to dBET1, which has an alkyl/ether linker. This suggests that the PEG-containing linkers may contribute to a more favorable in vivo disposition, potentially due to improved solubility and reduced metabolic clearance.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC pharmacokinetic properties.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Methodology:
-
A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).
-
The test PROTAC is dissolved in a buffer solution and added to the donor wells of the filter plate.
-
The acceptor wells of a separate plate are filled with a buffer solution, and the filter plate is placed on top.
-
The assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.
-
The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × ([drug]_acceptor / [drug]_donor)
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a PROTAC in the presence of liver microsomes.
Methodology:
-
The test PROTAC is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of NADPH, a cofactor required for the activity of cytochrome P450 enzymes.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent PROTAC.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the PROTAC.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a PROTAC following systemic administration.
Methodology:
-
The PROTAC is formulated in a suitable vehicle for intravenous (IV) or oral (PO) administration.
-
A cohort of mice is administered the PROTAC at a specific dose.
-
Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and clearance (CL) are calculated using non-compartmental analysis.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A flowchart outlining the key steps in a typical in vivo pharmacokinetic study.
Logical Relationship of Linker Properties and Pharmacokinetics
Caption: A diagram showing the influence of linker properties on key pharmacokinetic attributes.
Conclusion
References
Safety Operating Guide
Proper Disposal of Bromo-PEG4-NHS: A Comprehensive Guide for Laboratory Personnel
Essential guidance for the safe and compliant disposal of Bromo-PEG4-NHS ester is critical for maintaining laboratory safety and environmental responsibility. This document provides a step-by-step protocol for researchers, scientists, and drug development professionals, ensuring the deactivation of its reactive components and adherence to proper chemical waste management practices.
Bromo-PEG4-NHS ester is a heterobifunctional crosslinker containing a brominated polyethylene glycol (PEG) chain and a reactive N-hydroxysuccinimide (NHS) ester. Due to its chemical nature as a halogenated organic compound and a reactive ester, specific procedures must be followed for its disposal. The primary safety concern is the reactivity of the NHS ester, which can readily react with amines. Therefore, a crucial step in the disposal process is the quenching (deactivation) of this ester through hydrolysis.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat should be worn.
Engineering Controls:
-
All handling and disposal procedures should be performed inside a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.
Step-by-Step Disposal Procedure
The disposal of Bromo-PEG4-NHS ester involves a two-stage process: first, the deactivation of the reactive NHS ester through hydrolysis, and second, the disposal of the resulting halogenated organic waste.
Stage 1: Quenching of the Reactive NHS Ester
The NHS ester moiety is susceptible to hydrolysis, which converts it into a non-reactive carboxylate and N-hydroxysuccinimide. This process is significantly accelerated at an alkaline pH.[1][2]
Experimental Protocol for Quenching:
-
Preparation of Quenching Solution: Prepare a 0.1 M sodium bicarbonate or sodium phosphate buffer and adjust the pH to 8.5 - 9.0. Alternatively, a dilute solution of sodium hydroxide (e.g., 0.1 M) can be used, ensuring the final pH of the waste solution is within this range. The rate of hydrolysis increases significantly with pH; the half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3][4]
-
Quenching Reaction:
-
For solid Bromo-PEG4-NHS ester waste , dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF before adding it to the quenching buffer.
-
For solutions of Bromo-PEG4-NHS ester , slowly add the solution to the quenching buffer with stirring. A general recommendation is to use a 10-fold excess volume of the quenching buffer.
-
-
Incubation: Allow the mixture to stand in the chemical fume hood at room temperature for at least one hour to ensure complete hydrolysis of the NHS ester. For larger quantities or lower temperatures, an overnight incubation is recommended.[1]
-
Neutralization (if necessary): If a strong base was used for quenching, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) dropwise while stirring.
Stage 2: Disposal of Quenched Halogenated Waste
Once the NHS ester is quenched, the resulting solution is considered halogenated organic waste.
-
Waste Collection: Transfer the quenched and neutralized solution into a designated, properly labeled hazardous waste container for halogenated organic compounds.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," and the contents, including "Hydrolyzed Bromo-PEG4-NHS ester" and any solvents used, should be listed.
-
Contaminated Labware: All labware that has come into contact with Bromo-PEG4-NHS ester, such as pipette tips, centrifuge tubes, and gloves, should be collected in a designated solid hazardous waste container for halogenated materials.
-
Storage and Disposal: Store the hazardous waste container in a designated satellite accumulation area, ensuring it is sealed and stored in secondary containment. Arrange for pick-up and disposal by a licensed chemical waste disposal company in accordance with local, state, and federal regulations.
Data Presentation
| Chemical Information | Disposal Method Summary |
| Chemical Name: Bromo-PEG4-NHS ester | Waste Stream: Halogenated Organic Waste |
| Formula: C15H24BrNO8 | Primary Hazard: Reactive NHS Ester |
| Molecular Weight: 426.26 g/mol | Pre-treatment: Quenching via Hydrolysis |
| Key Functional Groups: Brominated PEG, NHS Ester | Quenching Reagent: 0.1 M Sodium Bicarbonate/Phosphate Buffer (pH 8.5-9.0) |
| Solubility: Soluble in DMSO, DMF | Final Disposal: Licensed Chemical Waste Contractor |
Disposal Workflow Diagram
Caption: Disposal workflow for Bromo-PEG4-NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
Personal protective equipment for handling Bromo-PEG4-MS
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bromo-PEG4-MS. The following procedures are designed to ensure safe operational handling and disposal, minimizing risks and establishing a secure laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. The recommended PPE for handling this compound is based on a comprehensive risk assessment and established laboratory safety standards.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are required to protect against potential splashes or sprays. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving may be appropriate when handling larger quantities or for prolonged periods. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing. |
| Respiratory Protection | Not Generally Required | For handling small quantities in a well-ventilated area, respiratory protection is not typically necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be required. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following step-by-step protocol outlines the safe handling of this compound from preparation to post-handling cleanup.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.
-
Verify that a current Safety Data Sheet (SDS) for this compound is readily accessible.[1][2][3]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Ensure that an emergency eyewash station and safety shower are accessible and operational.[4]
-
-
Handling:
-
Don the appropriate PPE as specified in Table 1.
-
When weighing the solid compound, perform the task in a fume hood to minimize the potential for inhalation of any airborne particles.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep the container with this compound tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used in the procedure.
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Properly remove and dispose of contaminated PPE.[5]
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical. All laboratory personnel should be familiar with these emergency procedures.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to an area with fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Minor Spill: For a small spill, alert others in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal. Clean the spill area thoroughly.
-
Major Spill: In the case of a large spill, evacuate the area immediately and notify the appropriate emergency response personnel. Prevent entry to the contaminated area.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. The container must be clearly labeled.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, must be collected in a designated hazardous waste container.
-
Empty Containers: Rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as regular laboratory waste, in accordance with institutional policies.
The overriding principle is that no laboratory work should begin until a comprehensive plan for the disposal of all waste has been established.
Below is a diagram illustrating the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
